3-Bromo-2-(trifluoromethyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXMSIHFYZSWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244246-71-7 | |
| Record name | 3-Bromo-2-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 3-Bromo-2-(trifluoromethyl)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-(trifluoromethyl)aniline
Abstract: this compound is a substituted aniline derivative of significant interest in synthetic chemistry, serving as a versatile building block for agrochemicals, pharmaceuticals, and advanced materials. Its unique substitution pattern—an ortho-trifluoromethyl group and a meta-bromo group—imparts specific electronic and steric properties that influence its reactivity and physical characteristics. This guide provides a comprehensive overview of the core physicochemical properties of this compound. In light of the limited availability of published empirical data, this document also furnishes detailed, field-proven experimental protocols for the determination of these properties, empowering researchers and drug development professionals to generate reliable data for their specific applications.
Core Molecular and Physical Identifiers
A precise understanding of a compound begins with its fundamental identifiers and properties. These data points are critical for registration, safety assessment, and analytical characterization.
| Property | Value | Source |
| CAS Number | 244246-71-7 | [1][2] |
| Molecular Formula | C₇H₅BrF₃N | [2] |
| Molecular Weight | 240.02 g/mol | |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)N)C(F)(F)F | [3] |
| Physical State | To be determined experimentally (likely liquid or low-melting solid) | N/A |
Melting Point: A Critical Purity Indicator
The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities tend to depress and broaden this range.[4][5] As of this guide's publication, a definitive experimental melting point for this compound is not widely reported in the literature, necessitating its empirical determination.
This protocol describes the use of a modern digital melting point apparatus, a standard and reliable method in organic chemistry labs.
Causality: The capillary method ensures uniform and controlled heating of a small, packed sample, allowing for precise observation of the phase transition from solid to liquid.[6] A slow heating rate near the expected melting point is crucial for thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[7]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and, if solid, finely powdered to allow for uniform packing.
-
Capillary Loading: Invert an open-ended capillary tube and press it into the sample, forcing a small amount of material into the tube. Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.[7] The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Scan: If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10-20°C per minute) to get a rough estimate. Record the temperature at which melting is observed.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Using a fresh sample, heat at a medium rate until the temperature is about 15-20°C below the estimated melting point.[7]
-
Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid appears.
-
T₂: The temperature at which the entire sample becomes a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow.
Caption: Workflow for determining melting point via the capillary method.
Solubility Profile: Guiding Formulation and Application
Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and purification strategies like crystallization and extraction.[8] The structure of this compound—containing a polar amine group and a nonpolar substituted aromatic ring—suggests a nuanced solubility profile.
Theoretical Assessment:
-
Water: Expected to have very low solubility due to the large, hydrophobic trifluoromethylated bromobenzene moiety, which dominates the molecule's character over the single polar amine group.
-
Aqueous Acids (e.g., 5% HCl): The basic aniline nitrogen can be protonated to form a water-soluble ammonium salt. Therefore, solubility is expected to be significantly higher in acidic solutions compared to neutral water.[9][10]
-
Aqueous Bases (e.g., 5% NaOH): The aniline proton is not acidic enough to be removed by a common base, so no significant increase in solubility is expected.
-
Organic Solvents: Expected to be soluble in a range of common organic solvents, from polar protic (e.g., methanol, ethanol) to polar aprotic (e.g., acetone, DMSO) and nonpolar (e.g., dichloromethane, diethyl ether), due to favorable intermolecular interactions.
This protocol provides a systematic approach to characterizing solubility, which is essential when quantitative data is scarce.[11][12]
Step-by-Step Methodology:
-
Qualitative Assessment: a. To a series of small test tubes, add approximately 20-30 mg of the compound. b. Add 1 mL of a chosen solvent (e.g., water, 5% HCl, 5% NaOH, methanol, dichloromethane) to each tube. c. Agitate vigorously for 60 seconds.[8] d. Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[11] For the aqueous solutions, note any reactions (e.g., effervescence, color change).
-
Quantitative Assessment (Gravimetric Method): a. Sample Preparation: Add an excess amount of the compound to a pre-weighed vial to ensure a saturated solution can be formed. b. Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of the desired solvent at a controlled temperature (e.g., 25°C). c. Equilibration: Seal the vial and place it in a thermostatic shaker for 24-48 hours to ensure the solution reaches equilibrium saturation. d. Phase Separation: Allow the vial to stand at the same temperature until the excess solid has fully settled. Centrifugation can be used to accelerate this process. e. Aliquot Transfer: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) and transfer it to a pre-weighed evaporating dish. f. Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved. g. Calculation: The solubility is calculated using the formula: Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of aliquot
Caption: Decision tree for the qualitative solubility analysis of an organic compound.
Acidity/Basicity (pKa)
The pKa value is a quantitative measure of a compound's acidity or basicity and is fundamental to understanding its behavior in biological systems and analytical separations. For this compound, the basicity of the amino group is of primary interest.
Theoretical Context: The basicity of aniline (pKa of conjugate acid ≈ 4.6) is significantly influenced by substituents on the aromatic ring.[13] Both the bromo and trifluoromethyl groups are strongly electron-withdrawing.
-
-CF₃ group (ortho): This group exerts a powerful electron-withdrawing inductive effect (-I), which destabilizes the positive charge on the anilinium conjugate acid, thereby making the parent amine less basic.
-
-Br group (meta): This group also has a strong -I effect and a weaker deactivating resonance effect (+R). Its position further reduces the electron density on the nitrogen atom.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a compound.
4.1. Mass Spectrometry (MS):
-
Expected Molecular Ion: In an ESI-MS experiment under positive ionization, the compound would show a prominent ion corresponding to [M+H]⁺.
-
Isotopic Pattern: A key diagnostic feature will be the isotopic pattern from the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2), separated by 2 m/z units, which is a definitive signature for a monobrominated compound.[14]
4.2. Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
N-H Stretching: A doublet in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine.
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretching: Strong, characteristic absorptions typically found in the 1100-1350 cm⁻¹ region.
-
C-Br Stretching: Found in the fingerprint region, typically between 500-650 cm⁻¹.
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information for structural elucidation.
-
¹H NMR:
-
Amine Protons (-NH₂): A broad singlet, whose chemical shift is solvent-dependent, likely in the 3.5-5.0 ppm range.
-
Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets in the aromatic region (approx. 6.5-7.5 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the three different substituents.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected in the ~110-150 ppm range. The carbon attached to the nitrogen (C-N) will be significantly deshielded, as will the carbon attached to the bromine (C-Br).
-
Trifluoromethyl Carbon (-CF₃): A quartet (due to coupling with the three fluorine atoms) around 120-130 ppm.
-
-
¹⁹F NMR:
-
A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.
-
References
- 1. 244246-71-7|this compound|BLD Pharm [bldpharm.com]
- 2. aobchem.com [aobchem.com]
- 3. 2-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 94058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 6. westlab.com [westlab.com]
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- 8. chem.ws [chem.ws]
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- 14. benchchem.com [benchchem.com]
A-001: An In-Depth Technical Guide to 3-Bromo-2-(trifluoromethyl)aniline (CAS: 244246-71-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3-Bromo-2-(trifluoromethyl)aniline, a fluorinated aniline derivative of significant interest in medicinal chemistry and materials science. This guide will cover its core chemical and physical properties, established and potential synthesis pathways, characteristic reactivity, and its application as a critical building block in the development of complex organic molecules. Particular emphasis is placed on its utility in forming carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals. Safety protocols and handling guidelines are also detailed to ensure its safe and effective use in a laboratory setting.
Introduction: The Strategic Value of Fluorinated Anilines
The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in drug design for modulating a compound's physicochemical and biological properties.[1] The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is a bifunctional reagent that combines the versatile reactivity of an aniline and an aryl bromide with the unique electronic properties imparted by an adjacent trifluoromethyl group. This substitution pattern makes it a valuable intermediate for creating diverse molecular scaffolds, particularly in the synthesis of novel therapeutic agents and advanced materials.[3][4]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 244246-71-7 | [5][6][7][8][9] |
| Molecular Formula | C₇H₅BrF₃N | [5][7][9] |
| Molecular Weight | 240.02 g/mol | [6][10] |
| Physical Form | Solid, Semi-solid, or Liquid | [5][6] |
| Purity | Typically ≥95% | [5][6] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [5][6] |
Synthesis Strategies
While specific, peer-reviewed synthesis procedures for this compound are not extensively detailed in publicly available literature, its structure suggests logical synthetic routes based on established organic chemistry principles. A plausible and commonly employed strategy would be the regioselective bromination of 2-(trifluoromethyl)aniline.
Conceptual Synthesis Workflow
The synthesis would likely proceed via electrophilic aromatic substitution. The amino group of 2-(trifluoromethyl)aniline is an activating, ortho-, para-director. However, the trifluoromethyl group is a deactivating, meta-director. The steric bulk of the trifluoromethyl group would likely hinder substitution at the 6-position, and its electron-withdrawing nature would disfavor substitution at the 4- and 6-positions. Therefore, bromination is expected to occur at the 3- and 5-positions. Careful control of reaction conditions would be necessary to achieve regioselectivity for the desired 3-bromo isomer.
Figure 1. Conceptual workflow for the synthesis of this compound.
Protocol: Regioselective Bromination of 2-(Trifluoromethyl)aniline (Generalized)
This protocol is a generalized procedure based on common methods for the bromination of anilines and may require optimization.[11][12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or a chlorinated solvent.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of a brominating agent, such as N-Bromosuccinimide (NBS) (1.0 equivalent), in the same solvent. The slow addition is crucial to control the exothermicity of the reaction and to minimize the formation of di-substituted byproducts.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, while the aniline moiety can undergo a variety of transformations, including acylation, alkylation, and diazotization.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating several powerful bond-forming reactions.[13]
This reaction is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[14][15] this compound can be coupled with a wide range of primary and secondary amines to generate more complex aniline derivatives.
Figure 2. General scheme for the Buchwald-Hartwig amination.
Generalized Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 equiv.).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas. Add the amine (1.1-1.5 equiv.) and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds by reacting an aryl halide with an organoboron reagent.[16][17] This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the aniline ring.[18] The electron-withdrawing trifluoromethyl group is expected to facilitate the oxidative addition step, making this compound a reactive substrate for this transformation.[16]
Figure 3. General scheme for the Suzuki-Miyaura coupling.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flask, combine this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Reaction: Degas the mixture by bubbling an inert gas through it for 15-20 minutes. Heat the reaction to reflux (typically 80-100 °C) and stir until completion.
-
Workup and Purification: After cooling, separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Reactions of the Aniline Moiety
The amino group of this compound is a nucleophile and can undergo various reactions, such as the formation of amides, sulfonamides, and imines.[19] These transformations allow for further diversification of the molecular scaffold.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. The following safety information is based on available data sheets.[5][9][20]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P264: Wash skin thoroughly after handling.[20]
-
P270: Do not eat, drink or smoke when using this product.[20]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[20]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[20]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[20]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][20]
-
Personal Protective Equipment (PPE): Always use this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its unique combination of a reactive bromine atom, a nucleophilic amino group, and an electron-withdrawing trifluoromethyl group provides a versatile platform for the construction of complex and diverse molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
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- 5. This compound | 244246-71-7 [sigmaaldrich.com]
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- 7. 244246-71-7 | 3-Bromo-2-(trifluorometil}anilina | 3-Bromo-2-(trifluoromethyl}aniline - Capot Químico [capotchem.com]
- 8. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
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- 12. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
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- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. journals.iucr.org [journals.iucr.org]
- 20. lookchem.com [lookchem.com]
A Technical Guide to the Structure Elucidation of 3-Bromo-2-(trifluoromethyl)aniline
Abstract: This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of 3-Bromo-2-(trifluoromethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal logic behind experimental choices. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating system for confirming the molecule's precise architecture. Each section is grounded in authoritative principles and includes detailed protocols, data interpretation, and visual aids to ensure scientific integrity and practical applicability.
Introduction to this compound
Chemical Identity and Core Properties
This compound is an aromatic organic compound featuring an aniline scaffold substituted with both a bromine atom and a trifluoromethyl (-CF₃) group. These substitutions create a unique electronic and steric environment, making it a valuable building block in synthetic chemistry. The precise arrangement of these groups on the benzene ring is critical to its chemical reactivity and utility.
| Property | Value | Source |
| CAS Number | 244246-71-7 | [1][2] |
| Molecular Formula | C₇H₅BrF₃N | [2][3] |
| Molecular Weight | 240.02 g/mol | [4] |
| Monoisotopic Mass | 238.95575 Da | [3][5] |
| Appearance | White to pale yellow crystalline powder | [6] |
Significance in Medicinal Chemistry and Material Science
The trifluoromethyl group is a key pharmacophore in modern drug design. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[6][7] Consequently, trifluoromethylated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors for oncology and novel antimicrobial agents.[7][8] The bromine atom provides a versatile synthetic handle, allowing for further molecular elaboration through cross-coupling reactions, making this compound a highly sought-after intermediate.[6][7]
The Strategic Approach to Structure Elucidation
The Concept of Spectroscopic Cross-Validation
-
Mass Spectrometry (MS) establishes the molecular weight and elemental formula.
-
Infrared (IR) Spectroscopy identifies the functional groups present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the precise connectivity of atoms.[10][12]
Integrated Elucidation Workflow
The logical flow of experiments is designed to build a structural hypothesis and then rigorously test it. We begin with the most general information (molecular formula) and progressively add layers of detail until the complete, unambiguous structure is confirmed.
Mass Spectrometry (MS): Establishing the Molecular Blueprint
Principle: Determining Molecular Mass and Isotopic Pattern
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For structure elucidation, its primary role is to provide the exact molecular weight. A key diagnostic feature for bromine-containing compounds is the isotopic pattern. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[13][14] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2), which is a definitive signature for the presence of a single bromine atom.[13][14]
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of this compound in a volatile solvent like methanol or dichloromethane.
-
Instrument: Utilize a high-resolution mass spectrometer with an electron ionization (EI) source.
-
Method: Introduce the sample via direct infusion or through a gas chromatography (GC) inlet.
-
Parameters:
-
Ionization Energy: 70 eV (standard)
-
Mass Range: Scan from m/z 50 to 400.
-
-
Data Analysis: Identify the molecular ion peaks (M⁺ and M+2) and analyze their intensity ratio.
Data Interpretation: The Signature of Bromine
The mass spectrum will exhibit a pair of peaks corresponding to the molecular ion.
| Ion | Calculated m/z | Expected Relative Intensity | Observation |
| [C₇H₅⁷⁹BrF₃N]⁺ | 238.95575 | ~100% | The primary molecular ion peak (M⁺). |
| [C₇H₅⁸¹BrF₃N]⁺ | 240.95370 | ~98% | The M+2 isotope peak. |
The observation of two peaks at approximately m/z 239 and 241 with nearly equal intensity strongly confirms the presence of one bromine atom and is consistent with the molecular formula C₇H₅BrF₃N.
Infrared (IR) Spectroscopy: Identifying Functional Scaffolds
Principle: Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, allowing for their identification.[11][15] For this compound, we expect to see absorptions corresponding to the N-H bonds of the amine, the C-N bond, aromatic C-H and C=C bonds, and the strong C-F bonds of the trifluoromethyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No solvent is required.
-
Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Perform a background scan first.
-
Data Analysis: Identify the key absorption bands and assign them to specific functional groups.
Data Interpretation: Key Functional Group Analysis
The IR spectrum provides a fingerprint of the molecule's functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Observation |
| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) | Two distinct, sharp peaks (symmetric & asymmetric).[15][16] |
| 3000-3100 | C-H Stretch | Aromatic C-H | Weak to medium peaks. |
| 1600-1650 | N-H Bend | Primary Amine (-NH₂) | Medium absorption. |
| 1450-1600 | C=C Stretch | Aromatic Ring | Multiple sharp peaks. |
| 1100-1350 | C-F Stretch | Trifluoromethyl (-CF₃) | Very strong, broad absorptions. |
| 1250-1350 | C-N Stretch | Aromatic Amine | Medium to strong absorption. |
The presence of the dual peaks around 3400 cm⁻¹, coupled with very strong absorptions in the 1100-1350 cm⁻¹ region, validates the presence of both the primary amine and the trifluoromethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architectural Map
Principle: Unraveling the H, C, and F Framework
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds.[17] It exploits the magnetic properties of atomic nuclei (like ¹H, ¹³C, and ¹⁹F) when placed in a strong magnetic field.[17][18] The chemical environment of each nucleus influences its resonance frequency (chemical shift), providing information about its connectivity and neighboring atoms.[19][20]
¹H NMR: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting pattern). For this compound, we expect signals for the three aromatic protons and the two amine protons. The electron-withdrawing effects of the -Br and -CF₃ groups will cause the aromatic protons to appear at lower field (higher ppm).
-
Expected Aromatic Signals: The three adjacent protons on the ring will form a complex splitting pattern (likely a triplet and two doublets, or variations thereof depending on coupling constants).
-
Expected Amine Signal: A broad singlet for the -NH₂ protons, which typically appears around 3.5-4.5 ppm but can vary.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum shows a signal for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbons directly attached to the electronegative N, Br, and CF₃ groups will have characteristic shifts.
-
Trifluoromethyl Carbon: A quartet signal (due to coupling with the three fluorine atoms) will be observed, typically around 120-130 ppm.
¹⁹F NMR: The Trifluoromethyl Reporter
¹⁹F NMR is highly specific to fluorine-containing groups. For this compound, a single signal (a singlet, as there are no neighboring protons or fluorines to couple with) is expected, confirming the presence of a single type of -CF₃ group.
Experimental Protocols for NMR
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
-
Data Analysis: Integrate the ¹H signals, determine the splitting patterns, and assign all peaks in the ¹H, ¹³C, and ¹⁹F spectra to the corresponding atoms in the proposed structure.
Data Synthesis and Final Structure Confirmation
Consolidating Spectroscopic Evidence
The final step is to ensure that all collected data points to a single, unambiguous structure.
-
MS Data: Confirmed the molecular formula C₇H₅BrF₃N.
-
IR Data: Confirmed the presence of a primary amine (-NH₂), an aromatic ring, and a trifluoromethyl (-CF₃) group.
-
NMR Data:
-
¹H NMR shows three aromatic protons and two amine protons, with chemical shifts and splitting patterns consistent with a 1,2,3-trisubstituted benzene ring.
-
¹³C NMR shows the expected seven carbon signals, including the characteristic quartet for the -CF₃ carbon.
-
¹⁹F NMR shows a single environment for the three fluorine atoms.
-
The combined evidence from these techniques conclusively confirms the identity and structure as this compound.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the strategic application and logical interpretation of multiple spectroscopic techniques. By cross-validating data from Mass Spectrometry, IR Spectroscopy, and multi-nuclear NMR, a definitive and trustworthy structural assignment is achieved. This guide has detailed the core principles, field-proven protocols, and expert-level interpretation required to successfully execute this fundamental task in chemical and pharmaceutical research.
References
- 1. 244246-71-7|this compound|BLD Pharm [bldpharm.com]
- 2. aobchem.com [aobchem.com]
- 3. PubChemLite - this compound (C7H5BrF3N) [pubchemlite.lcsb.uni.lu]
- 4. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-bromo-3-(trifluoromethyl)aniline (C7H5BrF3N) [pubchemlite.lcsb.uni.lu]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 13. benchchem.com [benchchem.com]
- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 15. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. microbenotes.com [microbenotes.com]
- 18. ijirset.com [ijirset.com]
- 19. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 20. NMR Basics for the absolute novice [jeolusa.com]
3-Bromo-2-(trifluoromethyl)aniline molecular weight and formula
An In-Depth Technical Guide to 3-Bromo-2-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a critical chemical intermediate in the fields of pharmaceutical and materials science. We will delve into its core chemical and physical properties, explore the profound influence of its trifluoromethyl moiety on molecular characteristics, and present a detailed, field-proven synthetic protocol. This document is structured to provide researchers, scientists, and drug development professionals with the necessary technical insights for its effective synthesis, characterization, and application. Key discussions include mechanistic considerations in its synthesis, robust quality control workflows, and its versatile role as a building block for advanced functional molecules.
Chemical Identity and Core Properties
This compound is a substituted aniline that serves as a valuable building block in organic synthesis. Its unique structure, featuring a bromine atom and a trifluoromethyl group ortho to the amine, provides multiple reactive sites and imparts specific, desirable properties to derivative molecules.
Table 1: Core Identifiers and Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 244246-71-7 | [1] |
| Molecular Formula | C7H5BrF3N | [1][2] |
| Molecular Weight | 240.02 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Purity (Typical) | >95-98% |[1][3] |
Table 2: Physicochemical Data (Note: Some data are based on predictive models or closely related isomers and should be confirmed experimentally.)
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 228.9 ± 40.0 °C (Predicted) | |
| Density | 1.697 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C (Protect from light) | |
The Role of the Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, and its inclusion in this aniline scaffold is of paramount importance.[4] The substitution of a methyl group with a -CF3 group dramatically alters a molecule's electronic and physical properties.[5]
-
Enhanced Lipophilicity : The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[6]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong. This makes the -CF3 group highly resistant to metabolic degradation by oxidative enzymes in the body (e.g., Cytochrome P450), often leading to a longer drug half-life.[3][6]
-
Receptor Binding Affinity : With its high electronegativity, the -CF3 group can act as a strong hydrogen bond acceptor and engage in other non-covalent interactions, potentially increasing the binding affinity of a drug to its biological target.[6]
The strategic incorporation of trifluoromethyl groups is a well-established strategy in the development of FDA-approved therapeutics, underscoring the value of building blocks like this compound.[5]
Synthesis and Mechanistic Considerations
The synthesis of substituted anilines like this compound typically involves the electrophilic bromination of a suitable precursor. The primary challenge lies in controlling the regioselectivity—ensuring the bromine atom is directed to the desired position on the aromatic ring.
The following protocol is a representative method for the bromination of a trifluoromethylaniline, adapted from established procedures for related isomers.[7] The causality behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.
Experimental Protocol: Synthesis of this compound
-
Reactor Setup : In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 2-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF). The choice of DMF is critical as it is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the ionic reaction mechanism.
-
Inert Atmosphere and Cooling : Purge the reactor with dry nitrogen to create an inert atmosphere, preventing side reactions with atmospheric moisture and oxygen. Cool the solution to 0-5 °C using an ice-water bath. This low temperature is crucial for controlling the reaction's exothermicity and minimizing the formation of di-brominated and other unwanted byproducts.[7]
-
Brominating Agent Preparation : In a separate, dry dropping funnel, dissolve N-Bromosuccinimide (NBS) (1.0-1.05 equivalents) in DMF. NBS is selected as the brominating agent because it is a solid that is safer and easier to handle than liquid bromine and provides a slow, controlled release of the electrophilic bromine species.
-
Controlled Addition : Add the NBS solution dropwise to the cooled aniline solution over 1-2 hours. The slow, sub-surface addition prevents localized high concentrations of the brominating agent, which is key to achieving high regioselectivity and avoiding runaway reactions.[7] Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Monitoring (Self-Validation) : After the addition is complete, stir the reaction mixture at 0-5 °C. The progress of the reaction must be monitored diligently every 30-60 minutes using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is completely consumed. This step is a self-validating control point that prevents premature work-up and ensures maximum yield.
-
Work-up and Extraction : Once the reaction is complete, dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.
-
Isolation and Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude material can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product.
References
commercial availability of 3-Bromo-2-(trifluoromethyl)aniline
An In-Depth Technical Guide to the Commercial Availability and Application of 3-Bromo-2-(trifluoromethyl)aniline
Introduction: A Key Building Block in Modern Chemistry
This compound, identified by its CAS Number 244246-71-7, is a crucial fluorinated aromatic amine that serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical research. The trifluoromethyl (-CF3) group is a highly sought-after moiety in drug design, known to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] The presence of both a bromine atom and an amino group on the aniline scaffold provides orthogonal reactive sites for sequential chemical modifications, making it an invaluable precursor for constructing diverse molecular architectures, including kinase inhibitors and other therapeutic agents.[3]
This guide provides a comprehensive overview for researchers and drug development professionals on the commercial availability, procurement, safe handling, and a practical synthetic application of this compound.
Chemical Identity and Properties
Accurate identification is paramount for ensuring experimental reproducibility. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 244246-71-7[1][2] |
| Molecular Formula | C7H5BrF3N[2] |
| Molecular Weight | 240.02 g/mol [6] |
| Appearance | Solid / Crystalline Powder |
| Purity (Typical) | ≥95-98%[2][7] |
Spectroscopic data is essential for confirming the identity and purity of the material upon receipt. Researchers should verify their sample against standard reference spectra, such as ¹H NMR, ¹³C NMR, and IR spectroscopy, often provided by the supplier or available in chemical databases.
Commercial Availability and Sourcing
This compound is readily available from a variety of specialized chemical suppliers that cater to the research and development sector. It is typically offered in quantities ranging from milligrams to multi-gram scale, with options for bulk and custom synthesis inquiries.
When procuring this reagent, it is critical to request a Certificate of Analysis (CoA) to verify its purity and identity, as well as a Safety Data Sheet (SDS) to understand the handling requirements. The table below lists several commercial suppliers.
| Supplier | Typical Purity | Available Pack Sizes | Notes |
| AOBChem USA | 95%[2] | 250mg, 500mg, 1g, 5g, 10g, 25g[2] | Inquire for 100g and bulk quantities.[2] |
| BLD Pharm | --- | --- | Available for online orders; may require cold-chain transport.[1] |
| Fluorochem | 98%[7] | --- | Product code F474870.[7] |
| Sunway Pharm Ltd | 97% | 1g, 5g[8] | Requires login for VIP pricing. Storage at room temperature.[8] |
Safety, Handling, and Storage
As a halogenated and trifluoromethylated aromatic amine, this compound requires careful handling in a controlled laboratory environment.
Hazard Identification:
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[2][9]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[10][11]
-
Handling: Avoid breathing dust, fumes, or vapors.[10] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]
Application in Synthesis: A Representative Protocol
The primary amino group of this compound is a versatile functional handle for building molecular complexity. A common and fundamental transformation is N-acylation to form an amide, a key functional group in many pharmaceutical compounds. The following protocol describes a general procedure for the N-acylation of a bromo-trifluoromethylaniline, which serves as a foundational workflow for derivatization.
Protocol: N-Acetylation of this compound
This protocol outlines the synthesis of N-(3-bromo-2-(trifluoromethyl)phenyl)acetamide.
1. Materials and Reagents:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
2. Experimental Workflow Diagram
Caption: General workflow for the N-acylation of this compound.
3. Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-(3-bromo-2-(trifluoromethyl)phenyl)acetamide.
4. Chemical Transformation Diagram
Caption: N-Acylation of this compound.
Conclusion
This compound is a commercially accessible and highly valuable building block for synthetic chemistry, particularly in the development of new pharmaceuticals. Its dual functionality allows for diverse and complex molecular elaborations. By sourcing high-purity material from reputable suppliers and adhering strictly to safety and handling protocols, researchers can effectively leverage this intermediate to advance their discovery programs. The straightforward derivatization of its amino group, as demonstrated in the N-acylation protocol, is a gateway to a vast chemical space of novel and potentially bioactive compounds.
References
- 1. 244246-71-7|this compound|BLD Pharm [bldpharm.com]
- 2. aobchem.com [aobchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jelsciences.com [jelsciences.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound - CAS:244246-71-7 - Sunway Pharm Ltd [3wpharm.com]
- 9. lookchem.com [lookchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 3-Bromo-2-(trifluoromethyl)aniline
This compound belongs to a class of substituted anilines, which are pivotal precursors in the synthesis of a wide array of pharmaceuticals and functional materials. The presence of a bromine atom, a trifluoromethyl group, and an amino group on the benzene ring imparts unique electronic and steric properties to the molecule, making it a versatile synthon. Accurate and unambiguous characterization of this molecule is the first critical step in any synthetic endeavor, ensuring the integrity of subsequent reactions and the final product. Spectroscopic techniques such as NMR, IR, and MS provide a powerful arsenal for elucidating the molecular structure, confirming identity, and assessing purity.
The strategic placement of the substituents in this compound presents an interesting case for spectroscopic analysis. The electron-withdrawing nature of both the bromine and trifluoromethyl groups, coupled with the electron-donating amino group, creates a complex electronic environment that profoundly influences the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS. This guide will dissect these influences to build a comprehensive spectroscopic profile.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects of the substituents.
Methodology for ¹H NMR Data Acquisition (A General Protocol):
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectral Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-4 | 7.3 - 7.5 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Influenced by ortho-Br and meta-CF₃. |
| H-5 | 6.8 - 7.0 | Triplet (t) | J ≈ 8.0 | Influenced by ortho-NH₂ and meta-Br. |
| H-6 | 7.1 - 7.3 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Influenced by ortho-NH₂ and meta-CF₃. |
| NH₂ | 4.0 - 5.5 | Broad singlet | - | Chemical shift is solvent and concentration dependent; proton exchange can lead to broadening. |
Interpretation:
The trifluoromethyl group at the C-2 position will exert a strong electron-withdrawing effect, deshielding the adjacent protons. The bromine at C-3 will also have a deshielding effect. The amino group at C-1 is electron-donating and will shield the ortho and para protons. The interplay of these effects will determine the final chemical shifts. The expected coupling pattern arises from the spin-spin interactions between adjacent aromatic protons.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic environment created by the substituents.
Methodology for ¹³C NMR Data Acquisition (A General Protocol):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for aromatics).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 145 - 150 | Attached to the electron-donating amino group. |
| C-2 | 125 - 130 (q, J ≈ 30 Hz) | Attached to the electron-withdrawing CF₃ group; will appear as a quartet due to coupling with fluorine. |
| C-3 | 115 - 120 | Attached to the electron-withdrawing bromine atom. |
| C-4 | 130 - 135 | Influenced by the adjacent bromine and meta amino group. |
| C-5 | 118 - 123 | Influenced by the ortho and para amino group. |
| C-6 | 128 - 133 | Influenced by the adjacent amino group and meta bromine. |
| CF₃ | 120 - 125 (q, J ≈ 270 Hz) | The carbon of the trifluoromethyl group will show a large one-bond coupling to the three fluorine atoms. |
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
Methodology for IR Data Acquisition (A General Protocol):
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching vibrations of the primary amine. |
| 3100 - 3000 | Medium | Aromatic C-H stretching vibrations. |
| 1620 - 1580 | Strong | N-H bending (scissoring) vibration and C=C aromatic ring stretching. |
| 1350 - 1150 | Strong | C-F stretching vibrations of the trifluoromethyl group. |
| 1100 - 1000 | Strong | C-N stretching vibration. |
| 800 - 600 | Strong | C-Br stretching vibration. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Methodology for MS Data Acquisition (A General Protocol):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC or LC.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity at m/z values corresponding to the masses of the molecule with the ⁷⁹Br and ⁸¹Br isotopes. The calculated monoisotopic mass is approximately 238.956 g/mol .
-
Key Fragmentation Patterns:
-
Loss of Br: A significant fragment will likely be observed corresponding to the loss of the bromine radical, [M-Br]⁺.
-
Loss of CF₃: Fragmentation involving the loss of the trifluoromethyl radical, [M-CF₃]⁺, is also a probable pathway.
-
Formation of Tropylium-like ions: Rearrangements and subsequent fragmentations of the aromatic ring can also be expected.
-
Visualizing the Molecular Structure and Spectroscopic Logic
To better conceptualize the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.
An In-Depth Technical Guide to the Safe Handling and Application of 3-Bromo-2-(trifluoromethyl)aniline
Introduction: The Strategic Importance of 3-Bromo-2-(trifluoromethyl)aniline in Modern Drug Discovery
This compound is a highly functionalized aromatic amine that serves as a critical building block for medicinal chemists and drug development professionals. Its strategic importance lies in the unique combination of three synthetically valuable moieties on a single benzene ring: a nucleophilic amino group, a bromine atom amenable to a wide range of cross-coupling reactions, and an electron-withdrawing trifluoromethyl (CF3) group.
The trifluoromethyl group is a cornerstone of modern pharmaceutical design, known to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The bromine atom acts as a versatile synthetic handle, primarily for the formation of new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed reactions.[1] This guide provides a comprehensive overview of the chemical properties, safety protocols, and synthetic applications of this compound, designed to empower researchers to handle this potent intermediate with the highest degree of safety and efficacy.
Section 1: Comprehensive Hazard Analysis
A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. The compound is classified with multiple hazards that necessitate stringent control measures in a laboratory setting.
1.1 GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the primary hazards of this compound.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2] |
| Additional Hazards (Isomers) | Category 4 | H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] |
Note on Isomers: Data for various isomers of bromo-(trifluoromethyl)aniline are often grouped in safety literature. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact isomer in use, as toxicological properties can vary.
1.2 Physicochemical Properties and Reactivity
Understanding the compound's physical state and chemical reactivity is crucial for anticipating its behavior during handling and in reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₃N | AOBChem USA[4] |
| CAS Number | 244246-71-7 | AOBChem USA[4] |
| Appearance | N/A (Often a solid) | AOBChem USA[4] |
| Reactivity | Stable under recommended storage conditions. Avoid strong oxidizing agents.[5] | Apollo Scientific[5] |
| Hazardous Decomposition | Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[5] | Apollo Scientific[5] |
The presence of the aniline moiety makes the compound basic, while the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, impacting its reactivity in planned synthetic transformations.[1]
Section 2: The Self-Validating Protocol: Laboratory Handling and Personal Protective Equipment (PPE)
A self-validating protocol is one where safety is an intrinsic part of the workflow. For this compound, this means creating an environment and a set of practices that inherently minimize exposure risk.
2.1 Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense; the primary methods for exposure control are engineered solutions.
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and work-up, must be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[3][6]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is critical for immediate response to accidental skin or eye contact.[3][7]
2.2 Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile or neoprene. Gloves must be inspected for tears or holes before each use and should be removed with care to avoid skin contamination.[6][8] Always consult the glove manufacturer's compatibility data for the specific solvent being used.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[8] When there is a risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[6][8]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a full-face respirator with appropriate cartridges should be used.[8]
Caption: Fig 1: Core PPE Workflow.
2.3 Safe Handling and Storage
Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.
-
General Hygiene: Avoid all personal contact, including inhalation and ingestion.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area.[3][9] Store away from incompatible materials such as strong oxidizing agents.[5]
-
Inert Atmosphere: For long-term storage or use in sensitive reactions (e.g., palladium-catalyzed couplings), storing under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[9]
Section 3: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental release or exposure.
3.1 First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3][9]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][5]
3.2 Spill Response
A clear, tiered response plan is necessary for managing spills of different scales.
-
Minor Spills:
-
Ensure the area is well-ventilated and eliminate all ignition sources.[5]
-
Wearing appropriate PPE, contain the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.[10]
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others and the designated emergency response team or fire department.[5]
-
Ensure the area is ventilated only if it is safe to do so without spreading vapors to other areas.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Caption: Fig 2: Spill Response Decision Tree.
3.3 Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray.[5][8]
-
Specific Hazards: The compound is combustible.[5] Heating may cause containers to rupture violently. During a fire, irritating and toxic gases such as carbon monoxide, nitrogen oxides, and hydrogen halides will be released.[5][9]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][11]
Section 4: Application in Synthesis: Causality and Protocols
The stringent safety measures are justified by the compound's high value and reactivity in synthesizing complex molecules, particularly kinase inhibitors for cancer therapy.[6][7] this compound is a key precursor in reactions that build the core scaffolds of these advanced therapeutics.
4.1 Role in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aniline ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are workhorses of modern medicinal chemistry for creating C-N and C-C bonds, respectively.[9][10][12]
-
Causality Behind Protocol Choices: The success of these reactions is highly dependent on an oxygen-free environment, as Pd(0) catalysts are sensitive to oxidation. Therefore, the use of anhydrous, degassed solvents and maintaining an inert atmosphere (nitrogen or argon) are not merely suggestions but critical parameters for achieving high yields and preventing catalyst deactivation. The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide, potassium carbonate) is crucial for the deprotonation step in the catalytic cycle without competing in side reactions.[13]
4.2 Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with a generic primary or secondary amine. It is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 5: Waste Disposal
All waste generated from the use of this compound is classified as hazardous waste.
-
Chemical Waste: Dispose of unused material and reaction residues in a designated, labeled hazardous waste container.[9] Do not dispose of down the drain.[6]
-
Contaminated Materials: All contaminated materials, including absorbent from spills, used PPE (gloves, etc.), and empty containers, must be disposed of as hazardous waste.[9]
-
Regulations: Disposal must be carried out in accordance with all local, state, and federal regulations. Engage a licensed chemical waste disposal company.[6][9]
Conclusion
This compound is a powerful synthetic tool whose utility in drug discovery is matched by its hazardous properties. By adopting a mindset of inherent safety, understanding the causality behind handling protocols, and executing emergency procedures with precision, researchers can confidently and safely leverage this key intermediate to advance the frontiers of medicinal chemistry. This guide serves as a technical framework, but it is imperative that it is supplemented by the specific Safety Data Sheet for the compound and a thorough, procedure-specific risk assessment before any work commences.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103601613A - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents [patents.google.com]
- 9. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Bromo-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-2-(trifluoromethyl)aniline
This compound is a highly valuable fluorinated building block in the fields of medicinal chemistry, agrochemicals, and materials science. The specific arrangement of the amino, bromo, and trifluoromethyl groups on the aniline scaffold provides a unique combination of steric and electronic properties. The trifluoromethyl group is a well-known bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. The amino group provides a key point for derivatization, allowing for the introduction of diverse functionalities. Consequently, the efficient and regioselective synthesis of this compound is of paramount importance for the development of novel bioactive molecules and advanced materials.
This technical guide provides a comprehensive overview of the starting materials and synthetic strategies for the preparation of this compound, with a focus on the underlying chemical principles and practical considerations for laboratory and industrial applications.
Part 1: The Challenge of Direct Bromination of 2-(Trifluoromethyl)aniline
A seemingly direct route to this compound would involve the electrophilic aromatic substitution of 2-(trifluoromethyl)aniline. However, the regioselectivity of this reaction is complicated by the competing directing effects of the activating amino group (-NH₂) and the deactivating, meta-directing trifluoromethyl group (-CF₃).
The potent ortho-, para-directing nature of the amino group strongly activates the positions ortho and para to it (positions 3, 5, and especially 6, and position 4). Conversely, the electron-withdrawing trifluoromethyl group deactivates the ring and directs incoming electrophiles to the meta position (positions 3 and 5). The interplay of these electronic effects, coupled with steric hindrance from the bulky trifluoromethyl group at the 2-position, makes achieving high selectivity for the desired 3-bromo isomer a significant challenge.
Experimental evidence on the direct bromination of anilines with electron-withdrawing groups suggests that the reaction often yields a mixture of isomers, with the para-substituted product being a major component. For instance, the bromination of 2-substituted anilines with copper(II) bromide in ionic liquids has been shown to favor para-bromination[1][2]. While solvent effects can influence the regioselectivity of the bromination of meta-substituted anilines[3], a reliable and high-yielding protocol for the direct synthesis of this compound from 2-(trifluoromethyl)aniline is not well-established in the literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
Methodological & Application
Application Note: A Strategic Protocol for the Buchwald-Hartwig Amination of 3-Bromo-2-(trifluoromethyl)aniline
An Application Guide for the Synthesis of N-Aryl-2-(trifluoromethyl)anilines
Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This application note provides a detailed, field-tested guide for the palladium-catalyzed amination of 3-Bromo-2-(trifluoromethyl)aniline, a substrate of significant interest in pharmaceutical and materials science due to the prevalence of the trifluoromethyl-substituted aniline motif. The protocol addresses the unique challenges posed by this substrate, namely the steric hindrance from the ortho-trifluoromethyl group and the electronic-deficient nature of the aromatic ring. We present a robust methodology employing a state-of-the-art palladium precatalyst system, offer insights into the critical reaction parameters, and provide a comprehensive troubleshooting guide to empower researchers in achieving high-yield, reproducible outcomes.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][2] The cycle is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, which is generated in situ from a palladium precatalyst. The resulting Pd(II) complex then coordinates the amine nucleophile. A stoichiometric amount of base facilitates the deprotonation of the coordinated amine to form a palladium amido complex.[3] The final, crucial step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Considerations for a Challenging Substrate
The successful amination of this compound requires careful consideration of its unique structural features. The ortho-trifluoromethyl group imposes significant steric bulk and strong electron withdrawal, which can impede the key steps of oxidative addition and reductive elimination.
-
Rationale for Catalyst System Selection : For sterically demanding and electron-deficient aryl halides, first-generation catalysts are often inefficient.[1][5] Modern catalyst systems built upon bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[5] We recommend a G3 (third-generation) or G4 (fourth-generation) palladium precatalyst, such as BrettPhos Pd G3 . BrettPhos is particularly effective for couplings involving primary amines and is known to promote the challenging reductive elimination step.[2][5] These precatalysts are air- and moisture-stable, enhancing reproducibility and simplifying reaction setup.[6]
-
The Role of the Base : A strong, non-nucleophilic base is critical for deprotonating the amine after it coordinates to the palladium center.[3] Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation due to its high basicity and moderate solubility.[6] Weaker bases like carbonates or phosphates often require higher temperatures and result in lower reaction rates.[2]
-
Solvent Choice and Purity : Anhydrous, aprotic solvents are mandatory to prevent catalyst deactivation and competing side reactions. Toluene and 1,4-dioxane are excellent choices.[2] It is imperative to use freshly dried solvents or solvents from a purification system, as trace water can hydrolyze the active catalyst and the base.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with morpholine, a representative secondary amine. The methodology can be adapted for other primary and secondary amines with minor optimization.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₇H₅BrF₃N | 240.02 | 1.0 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 1.2 |
| BrettPhos Pd G3 Precatalyst | C₄₁H₅₈NO₃PPdS | 818.42 | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | C₇H₈ | 92.14 | ~5 mL | - |
Experimental Workflow
Figure 2: General workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried 20 mL screw-cap vial equipped with a magnetic stir bar, add this compound (240 mg, 1.0 mmol), BrettPhos Pd G3 (16.4 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Scientist's Note: The solids should be weighed quickly in the air and added to the vial. The use of a stable precatalyst minimizes sensitivity to brief air exposure before the system is made inert.
-
-
Inert Atmosphere : Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with argon or nitrogen gas three times.
-
Addition of Reagents : Through the septum of the cap, add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Scientist's Note: Ensure the syringe used for reagent addition is dry. It is crucial that the amine is added after the solvent to ensure proper mixing and to avoid localized high concentrations.
-
-
Reaction Execution : Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Scientist's Note: Vigorous stirring is important as the base is not fully soluble, and efficient mixing at the solid-liquid interface is required for the reaction to proceed smoothly.[6]
-
-
Monitoring : After 12-18 hours, cool the reaction to room temperature. Take a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to check for the consumption of the starting aryl bromide.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully add water (~10 mL) to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 4-(2-(Trifluoromethyl)phenyl)morpholine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive catalyst (decomposed precatalyst or ligand).2. Wet solvent or reagents.3. Insufficiently strong base or poor-quality base. | 1. Use a fresh bottle of precatalyst. Consider using a glovebox for setup.2. Ensure all solvents are rigorously dried. Dry liquid amines over KOH. |
| Formation of Side Products | 1. Hydrodehalogenation: Formation of 2-(trifluoromethyl)aniline.2. Dimerization: Self-coupling of the starting material. | 1. This can occur via a competing β-hydride elimination pathway.[7] Ensure the system is strictly anhydrous. Sometimes a different ligand (e.g., XPhos) can mitigate this. |
| Inconsistent Results | 1. Variable quality of reagents (especially the base).2. Inefficient stirring. | 1. Purchase high-purity NaOtBu (e.g., 97% or greater) and store it under an inert atmosphere.2. Use a football-shaped stir bar and ensure a good vortex is formed. |
Conclusion
This application note provides a validated and robust protocol for the Buchwald-Hartwig amination of this compound. By selecting a modern, well-defined catalyst system and adhering to stringent anhydrous techniques, researchers can reliably synthesize valuable N-aryl-2-(trifluoromethyl)aniline derivatives. The insights into the mechanistic considerations and the troubleshooting guide serve as a valuable resource for navigating the complexities of this powerful transformation, ensuring its successful application in diverse research and development settings.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling Reactions with 3-Bromo-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of 3-Bromo-2-(trifluoromethyl)aniline in Synthesis
This compound is a critical building block in modern medicinal chemistry and materials science. Its structure is strategically valuable, featuring an aniline core substituted with a bromine atom, which serves as a versatile handle for cross-coupling reactions, and a trifluoromethyl (-CF3) group. The -CF3 group is a highly sought-after moiety in drug design due to its ability to enhance key molecular properties.[1][2] Specifically, the incorporation of a trifluoromethyl group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
The Suzuki-Miyaura coupling reaction is a powerful and widely utilized method for forming carbon-carbon (C-C) bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[4][5] For a substrate like this compound, the Suzuki coupling offers a direct and efficient pathway to synthesize complex biaryl and substituted aniline derivatives, which are prevalent scaffolds in pharmacologically active compounds.[5]
This guide provides an in-depth exploration of the Suzuki coupling reaction with this compound, covering mechanistic insights, optimized protocols, and practical considerations to empower researchers in their synthetic endeavors.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-withdrawing nature of the trifluoromethyl group can facilitate this step.[4][7]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base.[7][8] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily undergoes transmetalation.[9]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6][7]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Experimental Protocols and Considerations
The success of a Suzuki coupling reaction with this compound hinges on the careful selection of several key parameters. The steric hindrance from the ortho-trifluoromethyl group and the electronic effects of both the -CF3 and the amino group must be considered.
Core Components and Their Roles
| Component | Role in the Reaction | Recommended Choices & Rationale |
| Palladium Catalyst | Facilitates the C-C bond formation. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand. For sterically hindered substrates like this, ligands with steric bulk and electron-rich properties are often beneficial. Buchwald-type biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands can be highly effective.[10][11][12][13] |
| Ligand | Stabilizes the palladium center and modulates its reactivity. | Phosphine ligands (e.g., PPh₃, PCy₃, SPhos, XPhos) or NHC ligands (e.g., IPr, IMes). The choice of ligand is critical for catalyst activity and stability, especially with challenging substrates.[8][10] |
| Base | Activates the boronic acid for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK. An inorganic base is typically used in an aqueous/organic solvent mixture. The choice of base can significantly impact yield, and stronger bases may be needed for less reactive boronates.[9][14] |
| Solvent | Solubilizes reactants and influences reaction kinetics. | Dioxane/H₂O, Toluene/H₂O, THF, DMF. A mixture of an organic solvent and water is common to dissolve both the organic substrate and the inorganic base.[6][9][14] Degassing the solvent is crucial to prevent catalyst oxidation. |
| Boronic Acid/Ester | The source of the carbon nucleophile. | Aryl-, heteroaryl-, vinyl-, or alkylboronic acids or their pinacol esters. Boronic esters often exhibit greater stability, which can help minimize side reactions like protodeboronation.[14] |
General Protocol for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for different coupling partners.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the mixture at a specified temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Figure 2: General Experimental Workflow
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Inappropriate base/solvent. | Screen different palladium pre-catalysts and ligands.[15] Increase temperature. Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure solvents are rigorously degassed. |
| Protodeboronation | Unstable boronic acid; Presence of water with certain bases. | Use a more stable boronic ester (e.g., pinacol ester).[16] Use anhydrous conditions if necessary. |
| Dehalogenation | Catalyst side reaction; Impurities. | Screen different ligands; sometimes less electron-rich ligands can suppress this. Ensure high purity of starting materials.[14] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the reaction.[16] |
Applications in Drug Discovery and Development
The products derived from the Suzuki coupling of this compound are valuable intermediates for the synthesis of a wide range of biologically active molecules. The resulting biaryl structures are common motifs in pharmaceuticals. For instance, ortho-substituted anilines are key structural elements in inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and phosphodiesterase-4 (PDE4), as well as in other therapeutic agents.[5] The trifluoromethyl group often imparts favorable pharmacokinetic properties, making these derivatives particularly attractive for drug development programs.[17][18]
Conclusion
The Suzuki-Miyaura coupling reaction is an indispensable tool for the functionalization of this compound. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse array of complex molecules. The protocols and insights provided in this guide serve as a robust starting point for developing new synthetic routes and accelerating the discovery of novel therapeutics and materials.
References
- 1. innospk.com [innospk.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. byjus.com [byjus.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-(trifluoromethyl)aniline
Introduction: Strategic Importance of the 2-(Trifluoromethyl)aniline Scaffold
In the landscape of contemporary drug discovery and materials science, the 2-(trifluoromethyl)aniline moiety stands out as a privileged structural motif. The trifluoromethyl group (-CF3), with its unique electronic properties and metabolic stability, imparts profound effects on the physicochemical and pharmacokinetic profiles of bioactive molecules. 3-Bromo-2-(trifluoromethyl)aniline serves as a versatile and strategically important building block, offering a reactive handle—the bromine atom—for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions of this compound, with a focus on the underlying principles, practical experimental protocols, and the nuances of catalyst selection. Ortho-substituted anilines are crucial components in a variety of pharmacologically active compounds.[1]
The inherent challenge in coupling reactions involving this compound lies in the interplay of steric and electronic factors. The bulky trifluoromethyl group ortho to the bromine can sterically hinder the approach of the catalyst and coupling partners.[2][3][4][5] Electronically, the strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the C-Br bond, typically facilitating the oxidative addition step in the catalytic cycle. Understanding and leveraging these effects are paramount to achieving high-yielding and selective transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Alkyl Boronic Esters
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1] For substrates like this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, and even alkyl groups, paving the way for the synthesis of diverse compound libraries.
Causality in Experimental Design:
The success of the Suzuki-Miyaura coupling of ortho-substituted bromoanilines hinges on the judicious selection of the palladium catalyst, ligand, and base.[1] The unprotected amino group can coordinate to the palladium center, potentially retarding oxidative addition.[6] Therefore, ligands that are both electron-rich and sterically demanding are often employed to promote the desired catalytic turnover. Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or CataCXium A have proven effective in mitigating the challenges associated with these substrates.[1][7] The choice of base is also critical; inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used to facilitate the transmetalation step without promoting unwanted side reactions.
dot
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a representative example and may require optimization for different boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
CataCXium A Pd G3 (2 mol%)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.02 mmol).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 90 °C and maintain for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | CataCXium A Pd G3 | K2CO3 | Dioxane/H2O | 97 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | Good to Excellent |
| 3-Thienylboronic acid | Pd(dtbpf)Cl2 | K2CO3 | Dioxane/H2O | High |
| Benzylboronic acid pinacol ester | CataCXium A Pd G3 | K2CO3 | Dioxane/H2O | High |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[8][9][10][11] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines.
Mechanistic Considerations and Ligand Selection:
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[9][11] The choice of ligand is crucial for the success of this reaction, particularly with challenging substrates.[7] Sterically hindered and electron-rich biaryl phosphine ligands, such as RuPhos and BrettPhos, have been shown to be highly effective for the amination of electron-deficient aryl halides and for coupling with a wide range of amines.[6][12] These ligands promote both the oxidative addition and the reductive elimination steps.
dot
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine
Materials:
-
This compound
-
Secondary amine (e.g., Morpholine) (1.2 equivalents)
-
RuPhos Pd G3 (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equivalents)
-
Toluene (anhydrous)
-
Schlenk tube or glovebox
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (0.02 mmol), and LiHMDS (1.5 mmol) to a Schlenk tube.
-
Add anhydrous toluene (5 mL) followed by the secondary amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify by column chromatography.
| Amine | Catalyst System | Base | Solvent | Yield (%) |
| Morpholine | RuPhos Pd G3 | LiHMDS | Toluene | High |
| Aniline | BrettPhos Pd G3 | K3PO4 | Toluene | Good to Excellent |
| Indole | tBuXPhos Pd G3 | K2CO3 | Toluene | Moderate to Good |
Sonogashira Coupling: Synthesis of Alkynyl Anilines
The Sonogashira coupling provides a direct route to alkynyl-substituted anilines by reacting this compound with terminal alkynes.[13][14] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Key Parameters for Success:
The Sonogashira reaction is sensitive to reaction conditions.[13] The choice of palladium source, ligand, copper salt, and base all play a significant role in the outcome of the reaction. Phosphine ligands such as triphenylphosphine (PPh3) are commonly used. The base, typically an amine like triethylamine or diisopropylamine, serves both as a proton scavenger and as the solvent. The copper(I) iodide co-catalyst is believed to facilitate the transmetalation step.
Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (4 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (anhydrous)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)2 (0.02 mmol), PPh3 (0.04 mmol), and CuI (0.03 mmol).
-
Add anhydrous triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes, then heat to 60 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Heck Reaction: Olefination of this compound
The Heck reaction enables the coupling of this compound with alkenes to form substituted anilines with a new carbon-carbon double bond.[15][16] This reaction is a powerful tool for the synthesis of complex organic molecules.
Controlling Regioselectivity:
A key challenge in the Heck reaction is controlling the regioselectivity of the alkene insertion.[16] With unsymmetrical alkenes, the aryl group can add to either of the two sp2-hybridized carbons. The regioselectivity is influenced by steric and electronic factors of both the aryl halide and the alkene. In many cases, phosphine-free catalyst systems or those with specific phosphine ligands can be employed to achieve high selectivity.
Protocol: Heck Reaction of this compound with an Alkene
Materials:
-
This compound
-
Alkene (e.g., n-Butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)3) (2 mol%)
-
Triethylamine (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Sealed tube
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)2 (0.01 mmol), P(o-tol)3 (0.02 mmol), and triethylamine (2.0 mmol).
-
Add the alkene (1.5 mmol) and anhydrous DMF (4 mL).
-
Seal the tube and heat the mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions of this compound provide a versatile and powerful platform for the synthesis of a wide range of functionalized aniline derivatives. The strategic selection of the appropriate catalyst system, including the palladium source, ligand, and base, is paramount to achieving high efficiency and selectivity. The protocols outlined in this guide serve as a starting point for researchers, and further optimization may be necessary for specific substrates. As the field of catalysis continues to evolve, the development of even more active and robust catalysts will undoubtedly expand the synthetic utility of this important building block, enabling the creation of novel molecules for applications in medicine and materials science.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases [dspace.mit.edu]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
The Strategic Deployment of 3-Bromo-2-(trifluoromethyl)aniline in Modern Medicinal Chemistry
Introduction: The Value Proposition of a Fluorinated Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, has become a privileged moiety due to its profound effects on a compound's physicochemical and pharmacokinetic properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance membrane permeability, binding affinity, and in vivo half-life of drug candidates.[1][2][3]
3-Bromo-2-(trifluoromethyl)aniline emerges as a particularly valuable building block, offering a trifecta of reactive sites for molecular elaboration. The aniline amine group serves as a versatile handle for amide bond formation, sulfonylation, and reductive amination. The bromine atom is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures. Finally, the trifluoromethyl group, positioned ortho to the amine, imparts unique steric and electronic properties that can be exploited to fine-tune a molecule's interaction with its biological target. This application note provides a technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs, with a focus on the synthesis of kinase inhibitors and other bioactive scaffolds.
Core Applications in Drug Discovery
The this compound scaffold is a key constituent in a range of biologically active molecules, most notably in the development of kinase inhibitors for oncology and anti-inflammatory applications. The strategic positioning of the bromo and trifluoromethyl groups allows for the synthesis of compounds that can effectively target the ATP-binding pocket of various kinases.
Key Therapeutic Areas:
-
Oncology: As a foundational element in the synthesis of kinase inhibitors targeting BCR-ABL, Aurora Kinases, and Tropomyosin receptor kinases (TRKs).[4][5][6]
-
Inflammatory Diseases: The pyrazole derivatives synthesized from this aniline have shown potential as anti-inflammatory agents.[2]
-
Infectious Diseases: Certain derivatives have demonstrated promising antibacterial activity, particularly against drug-resistant Gram-positive bacteria.[4][7]
Synthetic Strategy and Key Transformations
The synthetic utility of this compound is primarily centered on two key transformations: derivatization of the aniline nitrogen and cross-coupling reactions at the bromine-bearing carbon.
Application Protocol 1: Synthesis of N-Aryl Piperazine Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of an amine with an aryl halide.[8][9] This reaction is instrumental in synthesizing intermediates for numerous kinase inhibitors, where a piperazine or other amine-containing heterocycle is linked to the core scaffold.
Rationale for Experimental Choices:
The choice of a palladium precatalyst and a sterically hindered phosphine ligand is critical for achieving high yields, especially with the electronically distinct and sterically hindered this compound. The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine and the subsequent catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the catalyst and base.
Detailed Experimental Protocol:
Reaction: Coupling of this compound with Piperazine
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount (mmol) | Equivalents |
| This compound | 244246-71-7 | 240.02 | - | 1.0 | 1.0 |
| Piperazine | 110-85-0 | 86.14 | - | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | - | 0.02 | 0.02 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.66 | - | 0.04 | 0.04 |
| Sodium tert-butoxide | 865-48-5 | 96.10 | - | 1.4 | 1.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | 10 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (240 mg, 1.0 mmol), piperazine (103 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
In a separate vial, weigh Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol) in a glovebox or under an inert atmosphere.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the catalyst and ligand mixture to the Schlenk flask, followed by the addition of anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(2-bromo-6-(trifluoromethyl)phenyl)piperazine.
Application Protocol 2: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[10][11] This reaction is particularly valuable for synthesizing biaryl kinase inhibitors.
Rationale for Experimental Choices:
The choice of a palladium catalyst, ligand, and base is crucial for the success of the Suzuki coupling. A phosphine ligand is often required to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is necessary for the transmetalation step. The solvent system is typically a mixture of an organic solvent and water to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol:
Reaction: Coupling of this compound with Pyridine-4-boronic acid
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount (mmol) | Equivalents |
| This compound | 244246-71-7 | 240.02 | - | 1.0 | 1.0 |
| Pyridine-4-boronic acid | 1692-25-7 | 122.92 | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | - | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2 M aqueous solution | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 8 mL | - |
| Water | 7732-18-5 | 18.02 | - | 2 mL | - |
Procedure:
-
To a round-bottom flask, add this compound (240 mg, 1.0 mmol), pyridine-4-boronic acid (147 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (8 mL) and the 2 M aqueous solution of sodium carbonate (1 mL, 2.0 mmol) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(2-amino-6-(trifluoromethyl)phenyl)pyridine.
Application Protocol 3: Synthesis of Pyrazole-Based Scaffolds
Pyrazole-containing compounds are a significant class of kinase inhibitors.[2][4][5] The synthesis often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The requisite hydrazine can be prepared from this compound via diazotization followed by reduction.
Rationale for Experimental Choices:
The diazotization of the aniline is a classic transformation requiring cold conditions to prevent the decomposition of the diazonium salt. The subsequent reduction to the hydrazine is typically achieved using a mild reducing agent like sodium sulfite or tin(II) chloride. The final cyclization to form the pyrazole ring is a condensation reaction that is often acid- or base-catalyzed.
Detailed Experimental Protocol:
Step A: Synthesis of (2-bromo-6-(trifluoromethyl)phenyl)hydrazine
-
Dissolve this compound (2.40 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) at 0 °C.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (6.77 g, 30 mmol) in concentrated hydrochloric acid (10 mL) at 0 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 2 hours at room temperature.
-
Basify the reaction mixture with a 40% aqueous sodium hydroxide solution until a pH of 10-12 is reached.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude hydrazine, which can be used in the next step without further purification.
Step B: Synthesis of 1-(2-bromo-6-(trifluoromethyl)phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
-
To a solution of the crude (2-bromo-6-(trifluoromethyl)phenyl)hydrazine (from Step A, ~10 mmol) in ethanol (30 mL), add ethyl 2,4-dioxopentanoate (1.58 g, 10 mmol).
-
Add a catalytic amount of acetic acid (0.5 mL) and heat the mixture at reflux for 6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the resulting crude ester, add a solution of sodium hydroxide (0.8 g, 20 mmol) in a mixture of water (10 mL) and ethanol (20 mL).
-
Heat the mixture at reflux for 4 hours to hydrolyze the ester.
-
Cool the reaction mixture and acidify with 2 M hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the desired pyrazole derivative.
Visualization of Synthetic Pathways and Biological Mechanisms
Synthetic Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. CN104910067A - Method for synthesizing regorafenib by one-pot process - Google Patents [patents.google.com]
- 4. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Analysis of 3-Bromo-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Bromo-2-(trifluoromethyl)aniline is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can have significant consequences, potentially leading to the formation of toxic byproducts, altered pharmacological activity, and compromised stability of the final drug product. Therefore, robust and reliable analytical methods for the purity assessment of this intermediate are indispensable.
This comprehensive guide provides a detailed exploration of the primary analytical techniques for determining the purity of this compound. We will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols outlined herein are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3]
Anticipated Impurities: A Proactive Approach to Purity Analysis
A thorough understanding of the synthetic route of this compound is crucial for anticipating potential impurities. Common impurities may include:
-
Starting Materials and Reagents: Unreacted precursors from the synthesis process.
-
Positional Isomers: Isomers of this compound that may form due to non-selective reactions.
-
Over-brominated Species: The formation of di-bromo or other poly-brominated derivatives is a common side reaction in bromination processes.[4]
-
Degradation Products: The compound may degrade under certain storage or handling conditions.
The analytical methods detailed below are designed with the specificity to separate and identify these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[5] It offers excellent quantitative precision, making it ideal for routine quality control.
Rationale for HPLC Method Design
The selection of a C18 reversed-phase column is based on the non-polar nature of the analyte. A gradient elution with acetonitrile and water allows for the effective separation of the main component from both more polar and less polar impurities. The addition of a small amount of formic acid to the mobile phase helps to improve peak shape by minimizing tailing of the basic aniline group.[4] UV detection is suitable as the aromatic ring of the analyte provides a strong chromophore.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Materials:
-
This compound sample and reference standard
-
HPLC grade acetonitrile, water, and formic acid
-
Methanol (for sample preparation)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.[5]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.[5]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency and definitive identification of impurities through their mass spectra.[5]
Rationale for GC-MS Method Design
The volatility of this compound allows for its analysis by GC without derivatization. A non-polar capillary column is used for separation based on the boiling points of the components. The mass spectrometer provides structural information, which is invaluable for the identification of unknown impurities. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum serves as a key indicator for bromine-containing impurities.[6]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity analysis of this compound.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Materials:
-
This compound sample
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
Chromatographic and MS Conditions:
| Parameter | Recommended Setting |
| Column | Non-polar capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in dichloromethane to a concentration of approximately 0.1 mg/mL.[5]
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Interpretation: Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage. The mass spectra of bromine-containing compounds will exhibit a characteristic M+ and M+2 isotopic pattern.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure and Quantitative Purity
NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis. For a fluorinated compound like this compound, both ¹H and ¹⁹F NMR are highly informative.
Rationale for NMR Analysis
¹H NMR provides information about the number and connectivity of protons in the molecule, confirming the substitution pattern on the aromatic ring. ¹⁹F NMR is particularly advantageous for fluorinated compounds due to its high sensitivity and wide chemical shift range, which often results in a simple, well-resolved spectrum with minimal background interference.[7] Quantitative NMR (qNMR) can be performed by integrating the signals of the analyte against a certified internal standard of known purity and concentration, providing a direct and highly accurate measure of purity.
Logical Relationship for NMR-based Purity Assessment
Caption: Logical flow of information obtained from different NMR experiments.
Detailed NMR Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with ¹H and ¹⁹F capabilities.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard for qNMR (e.g., maleic anhydride)
¹H and ¹⁹F NMR Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent.
-
Acquisition: Acquire ¹H and ¹⁹F NMR spectra according to standard instrument parameters. For ¹⁹F NMR, broadband proton decoupling can be applied to simplify the spectrum.
-
Data Interpretation:
-
¹H NMR: Analyze chemical shifts, coupling constants, and integration to confirm the aromatic substitution pattern and identify any proton-containing impurities.
-
¹⁹F NMR: The trifluoromethyl group should appear as a singlet (if proton decoupled). The presence of other signals may indicate fluorine-containing impurities.
-
Quantitative ¹⁹F NMR (qNMR) Protocol:
-
Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard into a vial. Dissolve in a known volume of deuterated solvent.
-
Acquisition: Acquire the ¹⁹F NMR spectrum with parameters optimized for quantitative analysis (e.g., a long relaxation delay).
-
Data Interpretation: Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Method Validation: Ensuring Data Integrity
All analytical methods used for the quality control of pharmaceutical intermediates must be validated to ensure they are fit for their intended purpose.[1][2][3] The validation should be conducted in accordance with ICH Q2(R2) guidelines and should assess the following parameters:
Validation Parameters Summary:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Conclusion: A Multi-faceted Approach to Purity Assurance
The purity of this compound is a critical determinant of the quality and safety of the final pharmaceutical products in which it is used. A comprehensive analytical strategy employing a combination of HPLC, GC-MS, and NMR spectroscopy provides a robust framework for the assessment of its purity. HPLC is ideal for routine quantitative analysis, while GC-MS offers superior separation of volatile impurities and invaluable structural information. NMR spectroscopy provides unambiguous structural confirmation and a highly accurate method for quantitative purity determination. By implementing these validated analytical methods, researchers, scientists, and drug development professionals can ensure the integrity of their data and the quality of their products.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of a 3-Bromo-2-(trifluoromethyl)aniline Reaction Mixture
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Bromo-2-(trifluoromethyl)aniline and its reaction mixture. As a key building block in the synthesis of pharmaceuticals and agrochemicals, rigorous analytical control of this intermediate is paramount. This document provides a comprehensive protocol for the separation and quantification of the active pharmaceutical ingredient (API), its primary starting material, and key process-related impurities. Furthermore, it details a forced degradation study protocol, designed in accordance with International Council for Harmonisation (ICH) guidelines, to ensure the method's specificity and stability-indicating capabilities. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.
Introduction: The Analytical Imperative
This compound is a substituted aniline of significant interest in medicinal chemistry. The presence of a bromine atom and a trifluoromethyl group provides two reactive centers for further molecular elaboration, making it a valuable precursor for a variety of biologically active compounds. The purity of this intermediate is critical, as process-related impurities or degradation products can impact the safety and efficacy of the final drug substance.
The synthesis of this compound typically proceeds via the electrophilic bromination of 2-(trifluoromethyl)aniline. This reaction, while effective, presents analytical challenges in resolving the main product from unreacted starting material and potential regioisomeric byproducts. The primary analytical objective is, therefore, to develop a method capable of separating and quantifying these species with high fidelity. This application note addresses this by providing a detailed, field-proven HPLC protocol.
Understanding the Reaction Mixture: Potential Impurities
A well-designed analytical method is predicated on a thorough understanding of the sample matrix. The primary synthesis route for this compound is the regioselective bromination of 2-(trifluoromethyl)aniline.
The amino group (-NH₂) is a strong ortho-, para-director, while the trifluoromethyl group (-CF₃) is a meta-directing deactivator. In 2-(trifluoromethyl)aniline, the directing effects lead to bromination primarily at the positions para and ortho to the amino group. Based on this, the expected components in a typical reaction mixture include:
-
Main Product: this compound
-
Starting Material: 2-(trifluoromethyl)aniline
-
Process-Related Impurities:
-
Regioisomers: 5-Bromo-2-(trifluoromethyl)aniline is a likely byproduct due to activation at the para-position relative to the amino group.
-
Over-brominated species: Dibrominated derivatives may form if reaction conditions are not strictly controlled.
-
Additionally, degradation of the product can occur through oxidation of the aniline nitrogen, particularly under stress conditions. A stability-indicating method must be able to resolve all these potential impurities from the main analyte peak.
HPLC Method Protocol: A Self-Validating System
The causality behind the selection of each parameter is crucial for developing a robust and reproducible method. This protocol is designed to be a self-validating system, where the system suitability tests confirm the method's performance before each analytical run.
Chromatographic Conditions
The chosen reversed-phase conditions provide excellent separation of the relatively non-polar analytes. The use of a phosphate buffer is critical to control the ionization state of the aniline functional group, thereby ensuring consistent retention times and symmetrical peak shapes.
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic amines and their halogenated derivatives. |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.0 | Buffering capacity ensures consistent ionization of the aniline moiety, leading to improved peak shape and reproducibility. The acidic pH suppresses the basicity of the aniline, reducing tailing. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography, providing good elution strength for the analytes of interest. |
| Gradient | 0-20 min: 40% to 70% B; 20-25 min: 70% to 40% B; 25-30 min: 40% B | A gradient elution is necessary to resolve the starting material, product, and potential byproducts with varying polarities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 250 nm | Aniline derivatives exhibit strong UV absorbance in this region. This wavelength provides good sensitivity for the main component and expected impurities. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
Reagent and Sample Preparation
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring to volume with the diluent.
Reaction Mixture Sample Preparation:
-
Accurately weigh approximately 20 mg of the reaction mixture into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
System Suitability Test (SST)
To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis.
| Parameter | Acceptance Criteria | Justification |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the main peak | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 for the main peak | Indicates good column efficiency and separation power. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the analytical system. |
Forced Degradation Studies: Ensuring Method Specificity
Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating, as mandated by ICH guideline Q1A(R2).[1][2] The goal is to achieve 5-20% degradation of the active substance to ensure that any potential degradation products can be detected and resolved from the main peak.[1]
Protocol for Forced Degradation
-
Acid Hydrolysis: To 1 mL of the standard solution (1 mg/mL in diluent), add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: To 1 mL of the standard solution, add 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with diluent.
-
Oxidative Degradation: To 1 mL of the standard solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the standard solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil. Dilute the exposed sample to 100 µg/mL with diluent.
Analyze all stressed samples using the HPLC method described in Section 3. The peak purity of the this compound peak should be evaluated using a photodiode array (PDA) detector to confirm that no degradation products are co-eluting.
Method Validation: Adherence to ICH Q2(R1)
While a full validation study is beyond the scope of this application note, the developed method is designed to meet the validation requirements outlined in ICH Q2(R1).[3][4] Key validation parameters to be assessed would include:
-
Specificity: Demonstrated through the forced degradation study and by spiking the sample with known impurities.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for the quantification of impurities.
-
Robustness: Assessed by making small, deliberate variations to the method parameters (e.g., pH of mobile phase, column temperature).
Visualizations
The following diagrams illustrate the key workflows described in this application note.
Caption: Workflow for Sample Preparation.
Caption: Logical Flow of the HPLC Analysis.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the analytical challenges associated with the synthesis of this compound. By incorporating principles of scientific integrity and adhering to regulatory guidelines, this method ensures accurate quantification of the main product and its related substances. The inclusion of a forced degradation protocol validates its stability-indicating nature, making it a suitable tool for quality control, stability studies, and process optimization in pharmaceutical and chemical development.
References
GC-MS protocol for identifying 3-Bromo-2-(trifluoromethyl)aniline isomers
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Bromo-2-(trifluoromethyl)aniline and Its Positional Isomers
Authored by: Senior Application Scientist, Analytical Chemistry Division
Abstract
The structural characterization and differentiation of isomeric molecules are critical challenges in pharmaceutical synthesis, drug development, and materials science. Positional isomers, such as those of this compound, often exhibit nearly identical physical properties, rendering their separation and identification a complex analytical task. This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed for the unambiguous identification and differentiation of this compound from its key positional isomers. The methodology emphasizes optimized chromatographic separation through careful column selection and temperature programming, coupled with definitive structural elucidation via mass spectral analysis. This guide provides researchers, scientists, and quality control professionals with a comprehensive, step-by-step workflow, from sample preparation to data interpretation, ensuring both scientific integrity and reliable results.
Introduction: The Analytical Imperative
Halogenated and trifluoromethylated anilines are pivotal building blocks in modern chemistry. Their unique electronic and steric properties make them indispensable in the synthesis of agrochemicals, pharmaceuticals, and advanced polymers. The compound this compound is one such precursor, but its synthesis can yield a variety of positional isomers, such as 4-Bromo-3-(trifluoromethyl)aniline or 3-Bromo-5-(trifluoromethyl)aniline.[1][2][3] The biological activity and material properties of the final product are often contingent on the specific isomeric form of the precursor used. Consequently, a reliable analytical method to confirm the identity and purity of the target isomer is not just a quality control measure, but a fundamental necessity for reproducible research and development.
Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this analytical challenge.[4][5] It synergistically combines the high-resolving power of gas chromatography for separating volatile and semi-volatile compounds with the definitive identification capabilities of mass spectrometry.[6] This protocol is engineered to exploit these strengths to overcome the inherent difficulties of isomeric analysis.
Foundational Strategy: Overcoming Isomeric Ambiguity
The core analytical strategy is twofold: achieving physical separation in the chromatographic dimension and confirming identity in the spectrometric dimension.
-
Chromatographic Resolution: The choice of the GC capillary column's stationary phase is the most critical factor dictating selectivity.[7] The principle of "like dissolves like" guides this selection; the polarity of the stationary phase must be matched to the analytes to maximize differences in their retention behavior.[8] For substituted anilines, which possess intermediate polarity, a mid-polar stationary phase provides the necessary interactions to resolve isomers that differ only in the substitution pattern on the aromatic ring.
-
Mass Spectrometric Confirmation: Electron Ionization (EI) mass spectrometry provides a reproducible fragmentation pattern, or "fingerprint," for a given molecule. While isomers can have similar fragments, the relative abundances of these fragments often differ due to the influence of substituent positions on bond stability. Critically, the presence of a bromine atom provides a highly characteristic isotopic signature (79Br and 81Br in a ~1:1 ratio), resulting in a pair of peaks (M+ and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments.[2] This signature is an invaluable tool for confirming the presence of bromine in the analyte and its fragments.
Comprehensive Analytical Workflow
The following diagram outlines the complete analytical process, from sample handling to final data analysis and reporting.
Caption: End-to-end workflow for the identification of bromo-trifluoromethyl-aniline isomers.
Detailed Experimental Protocol
This protocol is designed as a robust starting point and should be optimized for the specific instrumentation in use.[9]
Part A: Reagents and Sample Preparation
-
Solvent Selection: Use GC-grade or equivalent high-purity dichloromethane or toluene for all solutions. These solvents are volatile and compatible with the GC-MS system.[10]
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample or reference standard. Dissolve it in 10 mL of the chosen solvent in a volumetric flask to create a stock solution of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution to a final working concentration of approximately 100-500 µg/mL.[9] This concentration range is typically sufficient to produce a strong signal without overloading the GC column.
-
Sample Transfer: Transfer the final working solution into a 2 mL glass autosampler vial with a PTFE-lined cap.[10]
Part B: GC-MS Instrumentation and Parameters
The following parameters have been established for a standard capillary GC-MS system.
| Parameter Category | Parameter | Recommended Setting & Rationale |
| Gas Chromatograph | GC Column | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. [11] This mid-polarity phase provides excellent general-purpose separation and is robust. For difficult-to-separate isomers, a higher polarity column (e.g., DB-35ms or DB-17ms) may provide enhanced resolution. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min. [4][9] Provides good efficiency and is inert. | |
| Injector | Splitless Mode. Used to ensure the entire injected sample volume is transferred to the column, maximizing sensitivity for impurity analysis.[4][9] | |
| Injector Temp. | 250 °C. [4] Ensures rapid and complete volatilization of the analytes without thermal degradation. | |
| Injection Volume | 1 µL. A standard volume that balances sensitivity with the risk of column overload. | |
| Oven Program | Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C; Final Hold: 5 min. [4][9] The initial hold allows for sharp peak formation. The slow ramp rate is critical for enhancing the separation between closely eluting isomers. | |
| Mass Spectrometer | Ionization Mode | Electron Ionization (EI) at 70 eV. The standard ionization energy that produces reproducible fragmentation patterns and is suitable for library matching. |
| Ion Source Temp. | 230 °C. [9] A standard temperature that minimizes analyte degradation within the source. | |
| Transfer Line Temp. | 280 °C. [9] Must be hot enough to prevent condensation of analytes as they elute from the GC column. | |
| Acquisition Mode | Full Scan. Necessary to acquire the complete mass spectrum for unknown identification and structural confirmation. | |
| Mass Scan Range | 40 - 300 m/z. This range comfortably covers the molecular weight of the target analytes (~255 g/mol ) and their expected fragments.[9] |
Data Interpretation: From Signal to Structure
Chromatographic Analysis
The primary output from the GC is the chromatogram, which plots detector response against retention time. Each peak represents a compound eluting from the column. Under the optimized conditions described, positional isomers of bromo-trifluoromethyl-aniline are expected to elute at distinct retention times. The elution order generally correlates with boiling point, which is influenced by the intermolecular forces dictated by the substituent positions.
Mass Spectral Analysis
For each chromatographic peak, a corresponding mass spectrum is generated. The key features to analyze are:
-
Molecular Ion (M⁺) Cluster: The most critical diagnostic feature. For a compound with the formula C₇H₅BrF₃N, the molecular weight is approximately 255.96 g/mol . Due to the two stable isotopes of bromine (79Br and 81Br), the mass spectrum will exhibit two peaks of nearly equal abundance at m/z 254 and 256. The presence of this "M+ / M+2" doublet is definitive proof of a monobrominated compound.[2]
-
-
Loss of Br•: [M-Br]⁺ would result in a fragment around m/z 175/176.
-
Loss of CF₃•: [M-CF₃]⁺ would result in a bromine-containing fragment around m/z 185/187 (this will also show the 1:1 isotopic pattern).
-
Alpha-Cleavage: Cleavage of bonds adjacent to the amine group is also possible.[13]
-
The relative intensity of these fragments can differ between isomers. For example, steric hindrance around the C-Br or C-CF₃ bond caused by adjacent substituents can influence the ease of fragmentation, leading to a different-looking mass spectrum that allows for isomer differentiation even if chromatographic separation is incomplete.
Expected Quantitative Data
The following table summarizes the expected analytical results. Retention times are hypothetical and will vary between instruments and exact conditions.
| Compound | Expected Retention Time (min) | Molecular Weight | Key Diagnostic Ions (m/z) |
| This compound | (Hypothetical) 12.5 | 255.96 | 254/256 (M⁺, Br isotope pattern) , 185/187, 175 |
| Isomer (e.g., 4-Bromo-3-...) | (Hypothetical) 12.8 | 255.96 | 254/256 (M⁺, Br isotope pattern) , 185/187, 175 |
| Isomer (e.g., 2-Bromo-3-...) | (Hypothetical) 13.1 | 255.96 | 254/256 (M⁺, Br isotope pattern) , 185/187, 175 |
Conclusion and Best Practices
This application note provides a comprehensive and scientifically grounded protocol for the separation and identification of this compound and its positional isomers using GC-MS. The method's reliability hinges on the synergistic use of optimized gas chromatography to resolve the isomers and mass spectrometry to provide definitive structural confirmation based on molecular weight and fragmentation patterns. For absolute confirmation, it is highly recommended to analyze authenticated reference standards of each potential isomer under the same conditions to establish their unique retention times and mass spectral fingerprints. By adhering to this protocol, researchers and analysts can confidently determine the isomeric purity and identity of these critical chemical precursors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. fishersci.ca [fishersci.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
reaction of 3-Bromo-2-(trifluoromethyl)aniline with boronic acids
Beginning my search
I've started gathering information on the Suzuki-Miyaura reaction, concentrating on 3-Bromo-2-(trifluoromethyl)aniline's reactivity with different boronic acids. I'm focusing on finding experimental procedures and any relevant literature about its specific usage in the reaction.
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Defining the Approach
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-2-(trifluoromethyl)aniline by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 3-Bromo-2-(trifluoromethyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this compound, ensuring high purity and yield for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Potential impurities in crude this compound typically arise from the synthetic route, which often involves the bromination of 2-(trifluoromethyl)aniline. Common impurities may include:
-
Unreacted Starting Material: Residual 2-(trifluoromethyl)aniline if the bromination reaction did not proceed to completion.
-
Positional Isomers: Depending on the regioselectivity of the bromination reaction, other isomers such as 5-Bromo-2-(trifluoromethyl)aniline or 3,5-Dibromo-2-(trifluoromethyl)aniline may be formed.[1][2][3]
-
Over-brominated Species: The formation of di- or tri-brominated aniline derivatives is possible if the reaction conditions are not carefully controlled.[1][3][4]
-
Degradation Products: Anilines can be sensitive to oxidation and may degrade over time or under harsh reaction or workup conditions.
Q2: Why does my this compound streak or "tail" on the silica gel column?
A2: Peak tailing is a common issue when purifying amines via silica gel chromatography.[3][5] The primary cause is the interaction between the basic amino group of the aniline and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][6] This strong interaction can lead to poor separation, broad peaks, and even irreversible adsorption of your product onto the column.[3]
Q3: What is a good starting solvent system for the column chromatography of this compound?
A3: A good starting point for determining the optimal mobile phase is to perform Thin Layer Chromatography (TLC) analysis. A common and effective eluent system for aromatic amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.[6][7][8] Aim for an Rf value of 0.2-0.3 for this compound in your TLC analysis to ensure good separation on the column.[3] A typical starting solvent system could be 5-10% ethyl acetate in hexanes.
Q4: Is it necessary to add a modifier like triethylamine to the mobile phase?
A4: Yes, it is highly recommended. Adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent is a standard practice to improve the chromatography of amines.[3][6][7] The triethylamine will neutralize the acidic sites on the silica gel, preventing the strong interaction with your aniline and resulting in sharper peaks and better recovery of your compound.[3]
Q5: Can I use a different stationary phase instead of silica gel?
A5: If you continue to experience issues with silica gel, such as product decomposition, you can consider alternative stationary phases.[6][9] Neutral or basic alumina can be a good alternative for acid-sensitive compounds.[6][10] Florisil, a magnesium silicate adsorbent, is another option that can be less harsh than silica gel.[6] However, you will need to re-optimize your solvent system for these stationary phases.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound by column chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | 1. Inappropriate Solvent System: The polarity of the eluent may be too high or too low. 2. Column Overloading: Too much crude material was loaded onto the column.[6] 3. Poor Column Packing: The presence of air bubbles or channels in the stationary phase.[8][11] | 1. Optimize the Mobile Phase: Use TLC to test various solvent ratios. A gradient elution, starting with a low polarity and gradually increasing, can improve separation.[6] 2. Reduce Sample Load: A general guideline is to use a silica gel to crude product ratio of at least 30:1 by weight.[6] 3. Repack the Column: Ensure a homogenous slurry of silica gel is used for packing and that the stationary phase is settled and free of air pockets.[11] |
| Product is Not Eluting from the Column | 1. Solvent Polarity is Too Low: The eluent is not strong enough to displace the compound from the silica gel. 2. Compound Decomposition on Silica: The aniline may have decomposed due to the acidity of the stationary phase.[9] | 1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[8] 2. Test for Stability: Spot your crude material on a TLC plate and let it sit for an hour before eluting to check for decomposition. If it degrades, use a deactivated silica gel (with triethylamine) or switch to an alternative stationary phase like alumina.[9] |
| Product Elutes Too Quickly (with the solvent front) | 1. Solvent Polarity is Too High: The eluent is too strong, causing all components to move rapidly without separation.[6] | 1. Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your eluent system.[6] |
| Streaky or Tailing Bands on the Column | 1. Acid-Base Interaction: The basic aniline is interacting strongly with the acidic silica gel.[3] 2. Incomplete Dissolution of Sample: The crude material was not fully dissolved when loaded onto the column. | 1. Add Triethylamine: Incorporate 0.5-1% triethylamine into your mobile phase to neutralize the silica gel.[3] 2. Ensure Complete Dissolution: Dissolve your crude sample in a minimal amount of a suitable solvent before loading. Consider dry loading for samples with poor solubility in the eluent.[12] |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a step-by-step method for the purification of crude this compound.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Elute the plate with various solvent systems (e.g., different ratios of ethyl acetate/hexanes).
-
The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.3.[3]
2. Column Preparation (Slurry Method):
-
Choose an appropriately sized column based on the amount of crude material (e.g., a 40g silica cartridge for 1-2g of crude product).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.[11]
-
Pour the slurry into the column and allow the silica to settle, draining the excess solvent. Gently tap the column to ensure even packing and remove any air bubbles.[11]
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample and eluent addition.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[12]
-
Carefully add this powder to the top of the packed column.[12]
4. Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined from your TLC analysis (including 0.5-1% triethylamine).
-
Apply positive pressure (using a flash chromatography system or air/nitrogen) to achieve a steady flow rate.
-
Collect fractions in an orderly manner (e.g., in test tubes).
-
Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Visualization of the Purification Workflow
Below is a diagram illustrating the key steps in the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues during the column chromatography process.
Caption: A decision-making diagram for troubleshooting column chromatography.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Removing Impuritiess from 3-Bromo-2-(trifluoromethyl)aniline Synthesis
Introduction: 3-Bromo-2-(trifluoromethyl)aniline is a key substituted aniline building block utilized by researchers and drug development professionals in the synthesis of complex pharmaceutical and agrochemical agents. The introduction of the trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability and binding affinity. However, the synthesis of this intermediate, typically involving the electrophilic bromination of 2-(trifluoromethyl)aniline, presents a significant challenge: controlling the reaction's regioselectivity and preventing the formation of closely related impurities.
This technical guide provides in-depth troubleshooting strategies and detailed purification protocols designed to address the specific issues encountered during the synthesis and isolation of high-purity this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound? A1: Impurities primarily arise from the nature of the electrophilic aromatic substitution reaction on the activated aniline ring. Common species include:
-
Unreacted Starting Material: 2-(trifluoromethyl)aniline.[1]
-
Positional Isomers: The primary isomeric byproduct is typically 5-Bromo-2-(trifluoromethyl)aniline due to the directing effects of the amino and trifluoromethyl groups. Other isomers may be present depending on the precise synthetic route and reaction conditions.[1]
-
Over-brominated Species: The most common over-brominated impurity is 3,5-Dibromo-2-(trifluoromethyl)aniline. This forms when reaction conditions are not adequately controlled, allowing for a second bromination event.[1][2]
-
Degradation/Oxidation Products: Anilines are susceptible to oxidation, which can produce highly colored impurities, often appearing as yellow, brown, or black contaminants in the crude product.[3]
Q2: My crude product is dark brown, but the literature describes the pure product as a white or off-white solid. What causes this? A2: The dark coloration is almost certainly due to trace amounts of oxidized aniline byproducts.[3] These are often highly conjugated molecules that absorb visible light, and even small quantities can impart significant color to the bulk material. These impurities can sometimes be removed by treatment with activated charcoal followed by recrystallization.
Q3: What are the recommended analytical methods for assessing the purity of my final product? A3: A multi-technique approach is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): Ideal for robust quantitative analysis, allowing for precise determination of the main component's purity and the percentage of each impurity.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile and semi-volatile compounds and provides definitive molecular weight information for impurity identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure of the desired product and identifying the structures of major impurities if they can be isolated.
Q4: My initial TLC analysis of the crude product shows multiple spots very close together. What does this indicate and what should be my first step? A4: Closely spaced spots on a TLC plate suggest the presence of compounds with very similar polarities, which is characteristic of positional isomers. This is the most challenging purification scenario. Your first step should be to obtain an LC-MS analysis of the crude material to determine the molecular weights of the components.[1] This will confirm if the impurities are indeed isomers (same molecular weight) or other species (e.g., starting material, dibromo-product). This information is critical for designing an effective purification strategy.
Section 2: Troubleshooting Guide for Impurity Removal
This guide addresses specific purification challenges in a problem-solution format.
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| High levels of unreacted starting material (2-(trifluoromethyl)aniline) detected by GC-MS or HPLC. | Incomplete reaction due to insufficient reaction time, low temperature, or degraded brominating agent. | Primary: Column chromatography on silica gel. The starting material is typically more polar than the brominated product and will elute later with a polar solvent system. Secondary: An acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with aqueous HCl. The basic anilines will move to the aqueous layer. Neutralize the aqueous layer with NaOH and extract the purified product back into an organic solvent.[5] |
| Presence of 3,5-Dibromo-2-(trifluoromethyl)aniline confirmed by mass spectrometry. | Over-bromination from an excess of the brominating agent (e.g., NBS), poor temperature control, or slow dispersion of the reagent leading to localized high concentrations.[2][3] | Primary: Recrystallization. The dibrominated compound is often significantly less soluble than the desired mono-brominated product in common solvent systems like heptane/ethyl acetate. This difference in solubility can be exploited for efficient purification.[3] Secondary: If recrystallization is insufficient, column chromatography can separate the compounds, as the dibromo- product is less polar than the mono-bromo product. |
| Mixture of positional isomers (e.g., 3-bromo and 5-bromo isomers) confirmed by NMR or retention time comparison to standards. | Poor regioselectivity during the bromination step. This is an inherent challenge in the synthesis. | Primary: Meticulous flash column chromatography using a very shallow solvent gradient is required. The subtle differences in polarity between isomers demand high-resolution separation. It is often beneficial to add 0.5-1% triethylamine to the eluent to prevent peak tailing on the acidic silica gel.[6] Secondary: For very difficult separations, preparative HPLC or fractional crystallization may be necessary. |
| Purified product remains colored (yellow/tan) even after chromatography or recrystallization. | Trace amounts of highly colored, persistent oxidative byproducts are co-eluting or co-crystallizing with the product. | Solution: Perform a decolorization step. Dissolve the colored product in a suitable solvent (e.g., ethyl acetate), add a small amount (1-2% by weight) of activated charcoal, gently heat and stir for 15-30 minutes, and then filter the hot solution through a pad of Celite® to remove the charcoal. The product can then be recovered by removing the solvent or by recrystallization.[3] |
Section 3: Visual Guides & Workflows
Impurity Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and resolving impurity issues.
Caption: Troubleshooting decision tree for purification.
Section 4: Key Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is most effective for removing impurities with significantly different solubility profiles, such as over-brominated byproducts.
-
Solvent Selection: In a small test tube, test various solvents (e.g., hexanes, heptane, ethanol, ethyl acetate, and mixtures thereof) to find a system that dissolves your crude product when hot but results in poor solubility when cold. A heptane/ethyl acetate mixture is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent system to the flask and heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solvent excessively.[7]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or particulates), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask opening with a watch glass will prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under a vacuum to remove all residual solvent before final analysis.
Protocol 2: Purification by Flash Column Chromatography
This is the most versatile method for separating mixtures of starting material, product, and byproducts based on polarity.
-
Eluent Selection: Using TLC, determine a solvent system (e.g., hexanes/ethyl acetate) that gives the desired product a retention factor (Rf) of approximately 0.3. The impurities should have significantly different Rf values.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to maintain a steady flow. Add 0.5-1% triethylamine to the eluent to prevent the basic aniline from streaking on the acidic silica gel.[6]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
Technical Support Center: Synthesis of Trifluoromethylated Anilines
Welcome to the technical support center for the synthesis of trifluoromethylated anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl (CF₃) group into aniline scaffolds. The unique electronic properties of the CF₃ group make it a valuable substituent in medicinal chemistry and materials science. However, its incorporation into aniline rings presents a unique set of challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established scientific literature to ensure accuracy and reliability.
Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise during the synthesis of trifluoromethylated anilines.
Question 1: My reaction is giving a low yield of the desired trifluoromethylated aniline, and I'm observing a significant amount of dark, insoluble material. What is happening and how can I fix it?
Answer:
This is a classic problem when working with anilines, which are susceptible to oxidation. The dark, insoluble material is likely polymeric side products formed from the dimerization and polymerization of aniline radical cations.[1]
Causality:
-
Aniline Oxidation: Anilines have a relatively low oxidation potential and can be easily oxidized by transition metals, photocatalysts in their excited state, or even some electrophilic trifluoromethylating reagents. This oxidation generates an aniline radical cation, which is highly reactive and can couple with other aniline molecules, leading to polymerization.[1]
-
Harsh Reaction Conditions: High temperatures or highly acidic or basic conditions can promote these oxidative side reactions.
Troubleshooting Steps:
-
Protect the Amino Group: If direct trifluoromethylation is failing, consider protecting the aniline's amino group as an amide (e.g., acetamide or picolinamide).[2] This increases the oxidation potential of the aromatic ring and can prevent polymerization. The protecting group can be removed in a subsequent step.
-
Optimize Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature can help to suppress oxidative side reactions.
-
Use a Milder Oxidant/Catalyst: If your method employs an oxidant, consider using a milder one. For photoredox catalysis, the choice of photocatalyst can be critical.[3]
-
-
Solvent Choice: The solvent can play a crucial role. For instance, hexafluoroisopropanol (HFIP) has been shown to promote selective aniline functionalization by establishing a hydrogen bonding network that can alter reactivity and suppress side reactions.[1][4][5]
-
Degas the Reaction Mixture: Removing dissolved oxygen by degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Question 2: I am struggling with poor regioselectivity in my trifluoromethylation reaction, obtaining a mixture of ortho, meta, and para isomers. How can I control the position of trifluoromethylation?
Answer:
Achieving high regioselectivity in the C-H trifluoromethylation of anilines is a significant challenge due to the multiple reactive positions on the aniline ring.[1] The directing effect of the amino group and the nature of the trifluoromethylating species (radical vs. electrophilic) both play a crucial role.
Controlling Regioselectivity:
-
Para-selectivity: Many methods, especially those involving electrophilic attack or radical addition to anilines, tend to favor the para position due to the strong directing effect of the amino group. If the para position is blocked, functionalization may occur at the ortho position.[1][4]
-
Ortho-selectivity:
-
Directing Groups: The use of a directing group on the aniline nitrogen is a powerful strategy to achieve ortho-selectivity. Picolinamide is a commonly used directing group in transition-metal-catalyzed C-H functionalization reactions.[2]
-
Photoredox Catalysis: Certain photoredox-catalyzed methods have shown good ortho-selectivity for the trifluoromethylation of anilines.[3][6]
-
-
Meta-selectivity: Achieving meta-selectivity is often the most challenging. Specialized strategies, sometimes involving complex directing groups or specific catalysts, may be required.
Troubleshooting Steps:
-
Choice of Catalyst and Ligand: In transition-metal-catalyzed reactions, the choice of metal (e.g., copper, iron) and the ligand can significantly influence regioselectivity.[2][7] Experiment with different ligand systems.
-
Solvent Effects: As mentioned, solvents like HFIP can influence the regioselectivity by creating a specific hydrogen-bonding environment around the aniline.[1][4][5]
-
Blocking Groups: If a specific isomer is desired, consider using a removable blocking group on other reactive positions of the aniline ring.
Question 3: My trifluoromethylating reagent (e.g., Togni's or Umemoto's reagent) is not reacting or is decomposing. What are the common causes?
Answer:
The stability and reactivity of electrophilic trifluoromethylating reagents can be sensitive to reaction conditions.
Potential Issues and Solutions:
-
Moisture Sensitivity: Some trifluoromethylating reagents can be sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere.
-
Activation:
-
Lewis or Brønsted Acid Activation: The electrophilicity of some reagents, like hypervalent iodine compounds (Togni's reagents), can be enhanced by the presence of Lewis or Brønsted acids.[8]
-
Photocatalyst Compatibility: In photoredox catalysis, the reduction potential of the excited photocatalyst must be sufficient to reduce the trifluoromethylating reagent and generate the CF₃ radical.[3][9] Ensure your chosen photocatalyst is appropriate for the reagent.
-
-
Reagent Quality: Ensure the trifluoromethylating reagent is of high quality and has not degraded during storage.
Trifluoromethylating Reagent Comparison:
| Reagent Type | Common Examples | Typical Reaction Type | Key Considerations |
| Electrophilic ("CF₃⁺" source) | Togni's Reagents, Umemoto's Reagents, Yagupolskii's Reagents | Electrophilic Aromatic Substitution, Radical Reactions (via single-electron transfer) | Can be moisture-sensitive; reactivity can be tuned by substituents on the reagent.[8][10][11][12] |
| Radical ("CF₃•" source) | CF₃I, CF₃SO₂Cl, Langlois' Reagent (CF₃SO₂Na) | Radical Aromatic Substitution | Often requires an initiator (light, radical initiator, or redox catalyst).[2][3][13] |
| Nucleophilic ("CF₃⁻" source) | Ruppert-Prakash Reagent (TMSCF₃), Fluoroform (HCF₃) with a strong base | Nucleophilic Aromatic Substitution (requires activated arenes) | Generally not suitable for direct C-H trifluoromethylation of unactivated anilines.[13] |
Troubleshooting Guides for Specific Methodologies
Guide 1: Photoredox-Catalyzed Trifluoromethylation
Visible-light photoredox catalysis offers a mild and powerful approach for the synthesis of trifluoromethylated anilines.[3][9][14] However, success depends on the careful interplay of the photocatalyst, trifluoromethyl source, and substrate.
Workflow for Troubleshooting Photoredox Reactions:
Caption: Troubleshooting workflow for photoredox-catalyzed trifluoromethylation.
Problem: Low Yield or No Reaction
-
Plausible Cause 1: Inefficient Photon Absorption or Catalyst Excitation.
-
Troubleshooting:
-
Verify Light Source: Ensure your light source (e.g., blue LEDs) emits at the absorption maximum of your photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃²⁺).
-
Reaction Setup: Position the light source close to the reaction vessel to maximize photon flux. Ensure the reaction vessel is made of a material that is transparent to the required wavelength (e.g., borosilicate glass for visible light).
-
-
-
Plausible Cause 2: Mismatched Redox Potentials.
-
Explanation: The photocatalytic cycle relies on single-electron transfer (SET) events. The excited photocatalyst must have a sufficiently negative reduction potential to reduce the trifluoromethylating reagent (e.g., Togni's or Umemoto's reagent) and generate the CF₃ radical.[3][9]
-
Troubleshooting:
-
Consult Literature: Check the redox potentials of your photocatalyst and trifluoromethylating reagent.
-
Switch Photocatalyst: If the driving force for electron transfer is insufficient, consider a more strongly reducing photocatalyst in its excited state.
-
-
Problem: Formation of Byproducts
-
Plausible Cause: Aniline Oxidation.
-
Explanation: The excited photocatalyst can also be quenched by the aniline substrate, leading to its oxidation and subsequent polymerization.[1]
-
Troubleshooting:
-
Guide 2: Copper-Catalyzed Trifluoromethylation
Copper catalysis is a versatile and cost-effective method for trifluoromethylation reactions.[7][15] These reactions can proceed through various mechanisms, including those involving Cu-CF₃ species.
Decision Tree for Optimizing Copper-Catalyzed Reactions:
Caption: Optimization strategy for copper-catalyzed aniline trifluoromethylation.
Problem: Catalyst Inactivity or Low Turnover
-
Plausible Cause 1: Inappropriate Copper Source or Ligand.
-
Explanation: The catalytic activity is highly dependent on the copper salt (e.g., CuI, CuTC, Cu(OTf)₂) and the coordinating ligand. The ligand stabilizes the copper center and modulates its reactivity.
-
Troubleshooting:
-
Screen Copper Salts: Experiment with different copper(I) and copper(II) salts.
-
Ligand Screening: If applicable, screen a variety of ligands (e.g., phenanthroline derivatives) to find the optimal one for your specific substrate and reaction type.
-
-
-
Plausible Cause 2: Poor Generation of the Active Cu-CF₃ Species.
-
Explanation: Many copper-catalyzed reactions proceed via a [CuCF₃] intermediate. The formation of this species from the copper salt and the trifluoromethyl source is a critical step.[7]
-
Troubleshooting:
-
Reagent Choice: Ensure your trifluoromethylating reagent is compatible with the copper-catalyzed system. For example, TMSCF₃ is often used to generate [CuCF₃].[7]
-
Additives: Some protocols may require additives to facilitate the formation of the active catalyst.
-
-
Problem: Sandmeyer-Type Trifluoromethylation Issues
The Sandmeyer-type reaction, which converts anilines to trifluoromethylated arenes via an in situ generated diazonium salt, is a powerful transformation.[7][16]
-
Plausible Cause: Incomplete Diazotization or Diazonium Salt Decomposition.
-
Explanation: The formation of the diazonium salt from the aniline using a nitrite source (e.g., t-BuONO) is a crucial first step. These salts can be unstable at elevated temperatures.
-
Troubleshooting:
-
Temperature Control: Perform the diazotization at a low temperature (e.g., 0 °C) to prevent premature decomposition of the diazonium salt.
-
Reagent Stoichiometry: Carefully control the stoichiometry of the aniline and the nitrite source.
-
Anhydrous Conditions: Ensure anhydrous conditions, as water can react with the diazonium salt.
-
-
Experimental Protocols
Representative Protocol: Photoredox-Catalyzed Trifluoromethylation of an Aniline Derivative
This protocol is adapted from methodologies described in the literature for the visible-light-driven trifluoromethylation of anilines using an iridium-based photocatalyst and Togni's reagent.[9][14]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aniline substrate (1.0 equiv.), Togni's reagent (1.2 equiv.), and Ir(ppy)₃ (1-2 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed reaction solvent (e.g., DMF or MeCN) via syringe.
-
Irradiation: Place the reaction vial approximately 5-10 cm from a blue LED lamp and begin stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 2. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 13. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Progress in copper-catalyzed trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid and Efficient Synthesis of [11C]Trifluoromethylarenes from Primary Aromatic Amines and [11C]CuCF3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Products in the Bromination of 2-(Trifluoromethyl)aniline
Welcome to the technical support guide for the bromination of 2-(trifluoromethyl)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side product formation in this specific electrophilic aromatic substitution. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the complexities of this reaction, ensuring higher yields and purity of your desired product.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Reaction Landscape
This section addresses the fundamental principles governing the reaction's outcome, providing the theoretical groundwork for the troubleshooting guide that follows.
Q1: What are the expected major and minor monobrominated products in this reaction, and why?
A: The regiochemical outcome of the bromination of 2-(trifluoromethyl)aniline is determined by the competing directing effects of the amino (-NH₂) group and the trifluoromethyl (-CF₃) group.
-
Amino Group (-NH₂): This is a powerful activating group that directs incoming electrophiles to the ortho and para positions (positions 4 and 6) through a strong electron-donating resonance effect (+M).[1][2][3][4][5]
-
Trifluoromethyl Group (-CF₃): This is a potent deactivating group that directs electrophiles to the meta position (positions 4 and 6 relative to itself) via a strong electron-withdrawing inductive effect (-I).[1][6][7][8]
Fortunately, both groups direct the incoming bromine to the same positions: 4 and 6. However, the activating effect of the amino group is overwhelmingly dominant. Therefore, the reaction will yield a mixture of 4-bromo-2-(trifluoromethyl)aniline and 6-bromo-2-(trifluoromethyl)aniline . The 4-bromo isomer is generally the major product due to the significant steric hindrance imposed by the bulky -CF₃ group at position 2, which impedes attack at the adjacent position 6.
Caption: Conflicting yet converging directing effects in the bromination reaction.
Q2: Why is over-bromination (polybromination) such a significant issue?
A: The amino group is one of the strongest activating groups in electrophilic aromatic substitution.[4] Its ability to donate electron density into the benzene ring makes the molecule exceptionally nucleophilic and highly reactive towards electrophiles like bromine.[9][10] This high reactivity often leads to the rapid formation of di- and even tri-brominated products, as the first bromine atom added does not sufficiently deactivate the ring to prevent further reactions.[9][11][12] The most common polybrominated side product is 4,6-dibromo-2-(trifluoromethyl)aniline .
Q3: Besides isomeric and polybrominated products, what other side reactions can occur?
A: Anilines are susceptible to oxidation, particularly under harsh reaction conditions or in the presence of strong oxidizing agents.[13][14] Using reagents like molecular bromine (Br₂) without careful control can lead to the formation of colored impurities and tars, significantly complicating purification and reducing yield.[13][15] In some cases, the amino group itself can be oxidized.[15]
Part 2: Troubleshooting Guide - From Problem to Protocol
This section provides a question-and-answer guide to address specific experimental issues, offering diagnostic insights and actionable protocols.
Issue 1: My TLC plate shows multiple product spots, and the yield of my desired monobromo-isomer is low.
Diagnosis: This is the most common issue and almost certainly indicates a mixture of the desired product, the other regioisomer (e.g., 6-bromo if 4-bromo is desired), and over-brominated products like 4,6-dibromo-2-(trifluoromethyl)aniline. The high reactivity of the unprotected aniline is difficult to control.
Solution A: Optimized Protocol for Controlled Monobromination
This protocol uses a milder brominating agent and strict temperature control to minimize side product formation. N-Bromosuccinimide (NBS) is preferred over liquid bromine as it is a solid and provides a lower, more controlled concentration of electrophilic bromine.[11][16][17]
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂; reduces over-bromination.[11][17] |
| Stoichiometry | 1.0 - 1.05 equivalents of NBS | Prevents excess brominating agent, the primary cause of polybromination.[11] |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Polar aprotic solvents can enhance regioselectivity in similar systems.[16][17] |
| Temperature | 0 °C to -10 °C | Slows the reaction rate, allowing for greater control and selectivity.[11][12] |
| Addition Time | Slow, dropwise addition over 1-2 hours | Maintains a low concentration of the electrophile to disfavor multiple substitutions. |
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of aniline).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For better control, an ice-salt or dry ice/acetone bath can be used to reach -10 °C.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in a minimal amount of anhydrous DMF.
-
Slow Addition: Add the NBS solution to the stirred aniline solution dropwise via a syringe pump or dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above the set point.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours after the addition is finished.
-
Workup: Upon completion, quench the reaction by pouring it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography to separate the regioisomers and any remaining starting material or dibrominated byproduct.
Solution B: The "Gold Standard" - Amine Protection Strategy
For the highest level of control and to virtually eliminate over-bromination, a protection-bromination-deprotection sequence is the most robust strategy. Acetylating the amine to form 2'-(trifluoromethyl)acetanilide temporarily moderates its powerful activating effect.[9][18]
Caption: Workflow for the amine protection strategy to ensure monobromination.
Step-by-Step Protocol for Protection Strategy:
-
Protection (Acetylation): Dissolve 2-(trifluoromethyl)aniline (1.0 eq) in dichloromethane. Add acetic anhydride (1.1 eq) and a base such as pyridine or triethylamine (1.2 eq). Stir at room temperature for 2-4 hours until TLC confirms the consumption of the starting material. Perform an aqueous workup to isolate the 2'-(trifluoromethyl)acetanilide.
-
Bromination: Subject the protected acetanilide to the bromination conditions described in "Solution A." The acetylated amine is much less activating, which effectively prevents polybromination and often improves the para to ortho selectivity.
-
Deprotection (Hydrolysis): Dissolve the purified bromo-acetanilide in a mixture of ethanol and aqueous HCl (e.g., 6M). Heat the mixture to reflux for 4-12 hours until the amide is fully hydrolyzed. Cool, neutralize with a base (e.g., NaOH), and extract the final product, 4-bromo-2-(trifluoromethyl)aniline.
Issue 2: My reaction mixture turned dark brown/black, and I have a lot of baseline material on my TLC.
Diagnosis: This indicates significant side product formation due to the oxidation of the aniline starting material. This is more common when using molecular bromine (Br₂), especially in the presence of light or at elevated temperatures.
Solutions & Preventative Measures:
-
Reagent Choice: Switch from molecular bromine to N-Bromosuccinimide (NBS). NBS is less oxidizing and provides a more controlled reaction.
-
Temperature Control: Strictly maintain low temperatures (0 °C or below) throughout the addition and reaction time. Oxidation reactions often have a higher activation energy and are suppressed at lower temperatures.
-
Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas like nitrogen or argon. This prevents air (oxygen) from contributing to oxidative side reactions.
-
Avoid Light: Protect the reaction from light by wrapping the flask in aluminum foil, as radical chain reactions initiated by light can contribute to degradation.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. grokipedia.com [grokipedia.com]
- 5. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. homework.study.com [homework.study.com]
- 7. Solved Explain why the trifluoromethyl (CF3)group is meta | Chegg.com [chegg.com]
- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. ccspublishing.org.cn [ccspublishing.org.cn]
- 14. researchgate.net [researchgate.net]
- 15. Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Regioselectivity in Bromo-Trifluoromethylaniline Synthesis
Welcome to the technical support center for the synthesis of bromo-trifluoromethylanilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on these challenging substrates. Here, we address common issues related to regioselectivity and provide in-depth, field-proven insights to help you optimize your synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab, offering explanations and actionable solutions.
Q1: My bromination of 3-(trifluoromethyl)aniline is yielding a mixture of isomers instead of the desired 4-bromo-3-(trifluoromethyl)aniline. How can I improve the para-selectivity?
A1: This is a frequent challenge stemming from the competing directing effects of the amino (-NH₂) and trifluoromethyl (-CF₃) groups. The -NH₂ group is a powerful activating, ortho, para-director, while the -CF₃ group is a strong deactivating, meta-director.[1][2][3] The formation of multiple isomers indicates that the reaction conditions are not selective enough to favor one directing effect over the other.
Root Cause Analysis & Solutions:
-
Over-activation by the Amino Group: The high reactivity of the aniline ring, due to the electron-donating -NH₂ group, can lead to fast, unselective bromination and even polybromination.[4][5]
-
Solution 1: Amine Protection. The most effective strategy is to temporarily "tame" the activating effect of the amino group by converting it into an amide. Acetylation is a common and effective method. The resulting acetamido group is still an ortho, para-director, but it is significantly less activating than the amino group, allowing for more controlled bromination.[6][7] The bulky nature of the acetyl group also sterically hinders the ortho positions, further favoring substitution at the para position.[7][8] After bromination, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired bromoaniline.[6]
-
Solution 2: Use of Milder Brominating Agents. Aggressive brominating agents like bromine water can lead to poor selectivity.[7] Consider using N-Bromosuccinimide (NBS) or 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, which can offer higher selectivity for monobromination, particularly at the para position.[9][10]
-
-
Reaction Conditions: Temperature and solvent can significantly influence isomer distribution.[11]
-
Solution: Optimization of Conditions. Running the reaction at lower temperatures (e.g., 0 °C to -10 °C) can enhance kinetic control and improve selectivity.[9][11] Solvent polarity can also play a role; screening solvents like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile may reveal an optimal medium for the desired regioselectivity.[11]
-
Q2: I am observing significant amounts of 2,4-dibromo-3-(trifluoromethyl)aniline even when using one equivalent of brominating agent. How can I prevent this over-bromination?
A2: The formation of dibrominated products is a clear sign that the aniline ring is too activated under your current reaction conditions. The initial monobromination product is still sufficiently activated to undergo a second electrophilic substitution.
Root Cause Analysis & Solutions:
-
High Reactivity of the Substrate: As mentioned previously, the unprotected amino group strongly activates the ring towards multiple substitutions.[4]
-
Choice and Addition of Brominating Agent: The nature of the electrophile and its concentration are critical.
-
Solution 1: Slow Addition. Add the brominating agent (e.g., a solution of NBS in DMF or another suitable solvent) dropwise to the solution of your trifluoromethylaniline.[12] This maintains a low concentration of the electrophile throughout the reaction, favoring monosubstitution.
-
Solution 2: Less Reactive Brominating Agents. Employing a less aggressive brominating agent can provide better control. NBS is often a good choice.[13][14] In some cases, using copper(II) bromide in an ionic liquid has been shown to achieve high para-selectivity for unprotected anilines.[15][16]
-
Frequently Asked Questions (FAQs)
This section covers broader concepts to deepen your understanding of the underlying chemistry.
Q3: What are the fundamental principles governing regioselectivity in the bromination of trifluoromethylanilines?
A3: The regiochemical outcome is determined by the interplay of electronic and steric effects of the substituents on the aromatic ring.
-
Electronic Effects:
-
Amino Group (-NH₂): This is a strong activating group. Through resonance, the nitrogen's lone pair donates electron density to the aromatic ring, particularly at the ortho and para positions.[1][5] This makes these positions more nucleophilic and thus more susceptible to attack by an electrophile like Br⁺.
-
Trifluoromethyl Group (-CF₃): This is a powerful deactivating group due to the strong inductive effect (-I) of the highly electronegative fluorine atoms.[2][17] It withdraws electron density from the ring, making it less reactive. This deactivation is most pronounced at the ortho and para positions, which makes the meta position the least deactivated and therefore the preferred site of attack relative to the -CF₃ group.[3][8]
-
-
Steric Effects: The physical size of the substituents and the incoming electrophile can influence the site of attack. Bulky groups can hinder approach to the adjacent ortho positions, making the more accessible para position the favored site of substitution.[8][11]
Decision Workflow for Optimizing Regioselectivity
Caption: A workflow for improving regioselectivity in aniline bromination.
Q4: Why is protecting the amine group as an acetamide so effective at directing bromination to the para-position?
A4: The effectiveness of the acetamido group (-NHCOCH₃) stems from a combination of moderated electronic effects and increased steric hindrance.
-
Reduced Activating Strength: When the aniline is converted to an acetanilide, the nitrogen's lone pair is delocalized not only into the benzene ring but also into the adjacent carbonyl group through resonance.[6][7] This competition reduces the electron-donating capacity of the nitrogen towards the ring, thereby "moderating" the activation. The reaction becomes slower and more controllable, which is crucial for achieving selectivity.
-
Increased Steric Hindrance: The acetamido group is significantly bulkier than the amino group. This steric bulk physically obstructs the two ortho positions, making it difficult for the brominating agent to approach and attack these sites.[7] Consequently, the electrophile is directed to the sterically more accessible para position.
Experimental Protocol: Para-Bromination of 3-(Trifluoromethyl)aniline via Acetylation
This protocol provides a reliable, step-by-step method for achieving high para-selectivity.
Part 1: Protection of the Amino Group (Acetylation)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-(trifluoromethyl)aniline in a suitable solvent like glacial acetic acid.
-
Reagent Addition: Slowly add 1.1 equivalents of acetic anhydride to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acetyl-3-(trifluoromethyl)aniline (acetanilide).
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The purity can be checked by NMR and melting point.
Part 2: Regioselective Bromination
-
Setup: Dissolve the dried acetanilide from Part 1 in glacial acetic acid in a flask protected from light. Cool the flask in an ice bath to 0-5 °C.
-
Brominating Agent: In a separate container, prepare a solution of 1.05 equivalents of bromine in glacial acetic acid.
-
Addition: Add the bromine solution dropwise to the stirred, cooled acetanilide solution. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, continuing to monitor by TLC.
-
Workup: Pour the reaction mixture into a stirred solution of sodium bisulfite in water to quench any unreacted bromine. The bromoacetanilide product should precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with water, and dry.
Part 3: Deprotection (Hydrolysis)
-
Setup: Place the crude 4-bromo-N-acetyl-3-(trifluoromethyl)aniline in a round-bottom flask with a mixture of ethanol and aqueous hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.
-
Workup: Cool the reaction mixture and neutralize it with a base (e.g., aqueous sodium hydroxide) to a pH of ~8-9. The desired 4-bromo-3-(trifluoromethyl)aniline will precipitate.
-
Purification: Collect the crude product by filtration. If necessary, purify further by recrystallization or column chromatography to obtain the final product with high purity.
Data Summary: Influence of Method on Isomer Distribution
| Starting Material | Brominating Agent | Protection | Key Condition | Major Product | Approx. Para:Ortho Ratio | Reference |
| 3-(Trifluoromethyl)aniline | Bromine Water | No | Room Temp | Mixture of isomers, polybromination | Low | [4][7] |
| 3-(Trifluoromethyl)aniline | NBS / DMF | No | Room Temp | 4-Bromo-3-(trifluoromethyl)aniline | Moderate | [12] |
| N,N-dimethyl-3-(trifluoromethyl)aniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | N/A (Tertiary) | -10 °C | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | High | [9] |
| 3-(Trifluoromethyl)acetanilide | Bromine / Acetic Acid | Yes (Acetyl) | 0-10 °C | 4-Bromo-3-(trifluoromethyl)acetanilide | High | [6] |
| Aniline (general) | CuBr₂ | No | Room Temp | 4-Bromoaniline | High | [15][16] |
This table is a generalized summary based on established chemical principles and literature. Actual ratios can vary based on precise experimental conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 13. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 15. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination with Electron-Deficient Anilines
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the C-N cross-coupling of electron-deficient anilines. The reduced nucleophilicity and lower pKa of these substrates present unique hurdles that standard protocols may not overcome. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the success of your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reaction's challenges and the rationale behind key component choices.
Q1: Why do my Buchwald-Hartwig reactions with electron-deficient anilines (e.g., containing -NO₂, -CN, -CF₃ groups) consistently fail or give low yields?
The core of the problem lies in the electronic properties of the aniline. Electron-withdrawing groups (EWGs) significantly reduce the electron density on the nitrogen atom through inductive and resonance effects.[1] This has two major consequences:
-
Reduced Nucleophilicity: The nitrogen's lone pair is less available to attack the palladium center, slowing down the catalytic cycle.[1]
-
Increased Acidity (Lower pKa): While the N-H bond is more acidic, the aniline itself is a weaker base. This can complicate the crucial deprotonation step, which is necessary to form the palladium-amido intermediate prior to reductive elimination.[2]
These factors mean that reaction conditions must be carefully optimized to drive the reaction forward, often requiring more specialized catalysts and stronger bases than couplings with electron-rich or -neutral anilines.
Q2: What is the specific role of the phosphine ligand, and why are bulky, electron-rich biaryl phosphine ligands (like XPhos, RuPhos, BrettPhos) so critical for these reactions?
The phosphine ligand is arguably the most critical component for a successful reaction. It modulates the stability, reactivity, and steric environment of the palladium catalyst. For challenging substrates like electron-deficient anilines, modern biaryl phosphine ligands are essential because they:
-
Promote Oxidative Addition: Their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.
-
Accelerate Reductive Elimination: Their steric bulk creates a congested environment around the palladium, promoting the final C-N bond-forming reductive elimination step. This is often the rate-limiting step, and accelerating it is key to achieving high yields and preventing side reactions.[1][3]
-
Stabilize the Monoligated Pd(0) Species: They effectively stabilize the active, 14-electron L-Pd(0) species, which is crucial for entering the catalytic cycle.
Older, less bulky ligands like P(o-tol)₃ or chelating ligands like BINAP are often insufficient for these difficult couplings.[4][5]
Q3: How do I select the appropriate base? Is a stronger base always better?
Base selection is a delicate balance between the need to deprotonate the aniline-palladium complex and the potential for substrate or product degradation.
-
Strong Bases (NaOtBu, KOtBu, LHMDS): For electron-deficient anilines, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common choice as its strength (pKaH ≈ 19) is sufficient to deprotonate the weakly acidic N-H bond within the palladium complex.[1][6][7]
-
Weaker Bases (Cs₂CO₃, K₃PO₄): If your substrate contains base-sensitive functional groups (e.g., esters, ketones), a strong alkoxide base may cause undesired side reactions.[7] In these cases, weaker inorganic bases can be effective, but they often require higher catalyst loadings, higher temperatures, or longer reaction times to achieve good conversion.[7][8]
-
Organic Bases (DBU): In some specialized cases, soluble organic bases like DBU can be used, particularly to create homogeneous reaction conditions for flow chemistry, though this often requires specific ligand systems.[9][10]
A stronger base is not always better, as it can promote side reactions. The optimal choice depends on the aniline's pKa and the functional group tolerance of your substrates.[11]
Q4: What is the advantage of using a well-defined palladium precatalyst (e.g., XPhos Pd G3) over generating the catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃?
While generating the active Pd(0) catalyst in situ from a palladium source and a separate ligand is common, it can be a major source of irreproducibility.[12]
-
In Situ Generation: The reduction of Pd(II) sources like Pd(OAc)₂ to the active Pd(0) state can be inefficient and inconsistent. The exact nature and concentration of the active catalyst can vary between runs, leading to fluctuating yields.[6]
-
Well-Defined Precatalysts: Modern precatalysts (e.g., G2, G3, G4 generations) are air-stable Pd(II) complexes that are designed to generate the active L-Pd(0) species cleanly and quantitatively upon activation by the base in the reaction mixture.[1][6] This ensures a consistent concentration of the active catalyst in every reaction, leading to more reliable and reproducible results, especially for challenging couplings.[1]
For difficult substrates, the investment in a well-defined precatalyst often pays dividends in terms of yield and reproducibility.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem: Low to No Conversion of Starting Materials
Your reaction stalls, with starting materials largely unconsumed after the expected reaction time.
Caption: Troubleshooting Decision Tree for Low Conversion.
-
Possible Cause 1: Insufficiently Active Catalyst System. The combination of palladium source and ligand is not powerful enough to overcome the high activation barrier associated with the electron-deficient aniline.
-
Solution: Upgrade your ligand. If you are using first-generation (e.g., P(o-tol)₃) or even second-generation (e.g., BINAP) ligands, switch to a modern, bulky, and electron-rich biaryl phosphine ligand such as XPhos, BrettPhos, or RuPhos.[1][3][13] These are specifically designed for challenging substrates. For particularly stubborn cases, consider palladium-N-heterocyclic carbene (NHC) complexes, which can offer superior stability and activity.[1][14]
-
Solution: Use a well-defined precatalyst to ensure consistent and efficient generation of the active Pd(0) species. An XPhos or BrettPhos G3 or G4 precatalyst is an excellent starting point.[1][6]
-
-
Possible Cause 2: Inadequate Base Strength. The base may be too weak to efficiently deprotonate the aniline N-H in the Pd(II) intermediate, stalling the catalytic cycle before the final reductive elimination step.
-
Solution: Switch to a stronger base. If you are using K₂CO₃ or Cs₂CO₃, move to NaOtBu, KOtBu, or LHMDS.[7] This is often the most effective single change for improving yields with electron-poor anilines.
-
-
Possible Cause 3: Catalyst Deactivation. Palladium catalysts are sensitive to oxygen. Inadequate inert atmosphere techniques can lead to oxidation of the phosphine ligand and/or the palladium center, killing the catalyst.
-
Solution: Refine your experimental technique. Use a glovebox for reagent preparation. If using a Schlenk line, ensure solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for an extended period). Evacuate and backfill the reaction vessel with inert gas (argon or nitrogen) at least three times.[1]
-
Problem: Significant Side Product Formation (e.g., Hydrodehalogenation)
You observe the formation of arene (from the aryl halide) or other undesired byproducts alongside little of the desired product.
-
Possible Cause: Slow Reductive Elimination. If the C-N reductive elimination step is slow, competing side reactions can occur. Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.[4]
-
Solution: The choice of a bulky biaryl phosphine ligand is the primary solution here. Ligands like XPhos are specifically designed to sterically enforce and accelerate the reductive elimination pathway, helping it to outcompete hydrodehalogenation.[3][4]
-
Solution: Re-evaluate your base. In some cases, the choice of base can influence side product formation. Screen different strong bases (e.g., compare NaOtBu vs. LHMDS) to see if the product distribution improves.
-
Problem: Reaction Works Once, But is Not Reproducible
A successful reaction is followed by failures or inconsistent yields under what appear to be identical conditions.
-
Possible Cause: Inconsistent Catalyst Activation. This is the most common culprit for irreproducibility and almost always points to issues with in situ catalyst generation from sources like Pd(OAc)₂.[12]
Part 3: Data & Protocols
Table 1: Comparison of Common Ligands for Coupling with Electron-Deficient Anilines
| Ligand Family | Representative Ligands | Key Characteristics | Best For |
| Bulky Biaryl Phosphines | XPhos, RuPhos, BrettPhos | Highly electron-rich and sterically demanding. Accelerate both oxidative addition and reductive elimination.[1][3] | The "go-to" choice for most challenging couplings, including electron-deficient anilines and sterically hindered substrates.[13][15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors, form very stable palladium complexes. Offer high thermal stability and activity.[14] | Excellent alternative to phosphines, particularly for aryl chlorides and when catalyst stability at high temperatures is a concern.[14] |
| Chelating Diphosphines | BINAP, Xantphos | Form rigid chelate complexes. | Generally less effective for electron-deficient anilines compared to modern monodentate ligands.[5] May find use in specific applications or with milder bases.[9][16] |
| Ferrocene-Based | Josiphos, QPhos | Chiral and achiral variants, known for high activity. | Can be effective for a range of substrates, including some challenging amine couplings.[4][5] |
General Protocol for Buchwald-Hartwig Amination of an Electron-Deficient Aniline
This protocol is a robust starting point adapted from modern, high-success methodologies.[1]
Reagents & Equipment:
-
Oven-dried Schlenk tube or vial with a magnetic stir bar
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Electron-deficient aniline (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)
-
Anhydrous, degassed toluene or dioxane (to make a ~0.2 M solution)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation (in a glovebox): To the Schlenk tube, add the aryl halide, the electron-deficient aniline, sodium tert-butoxide, and the palladium precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum. If not in a glovebox, remove the vessel and connect it to a Schlenk line. Evacuate and backfill with inert gas three times to thoroughly remove any oxygen.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100–110 °C and stir vigorously. The high density of the base requires good agitation to ensure it remains suspended.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 12–24 hours).
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry with Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Identification of Unknown Impurities in 3-Bromo-2-(trifluoromethyl)aniline by LC-SPE/NMR
Welcome to the technical support center for the analysis of 3-Bromo-2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of unknown impurities using Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR). Our focus is on providing practical, experience-driven insights to help you navigate the complexities of impurity profiling.
Introduction: The Challenge of Impurity Profiling
In pharmaceutical development, the unambiguous identification and characterization of impurities are critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines for the reporting, identification, and qualification of impurities.[1][2] this compound is a key building block in the synthesis of various pharmaceuticals. The presence of impurities, even at trace levels, can impact the quality, stability, and safety of the final drug product.
This guide will focus on a powerful hyphenated technique, LC-SPE/NMR, for the isolation and structural elucidation of unknown impurities in this compound.[1][3] This approach combines the high-resolution separation capabilities of liquid chromatography with the definitive structural information provided by nuclear magnetic resonance spectroscopy.
Anticipating Impurities: A Synthesis-Based Approach
A definitive, publicly available synthesis for this compound is not readily found in the literature. However, based on established principles of organic chemistry, a likely synthetic route involves the direct bromination of 2-(trifluoromethyl)aniline.
Hypothesized Synthesis Route:
Caption: Hypothesized synthesis of this compound.
This reaction is an electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the existing substituents on the aniline ring:
-
Amino group (-NH2): A strongly activating, ortho-, para- directing group.
-
Trifluoromethyl group (-CF3): A strongly deactivating, meta- directing group.
The interplay of these directing effects can lead to the formation of several potential impurities:
-
Positional Isomers: Bromination at other positions on the ring can occur, leading to isomers such as 5-Bromo-2-(trifluoromethyl)aniline and 3,5-Dibromo-2-(trifluoromethyl)aniline.
-
Over-brominated Species: If the reaction conditions are not carefully controlled, multiple bromination events can occur, resulting in di- and tri-brominated impurities. This is a common side reaction in the halogenation of activated aromatic rings like anilines.[4]
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-(trifluoromethyl)aniline.
-
Degradation Products: Aniline and its derivatives can be susceptible to oxidation, leading to the formation of colored impurities, especially upon exposure to air and light.[4]
Troubleshooting Guide: Navigating Your LC-SPE/NMR Analysis
This section is formatted in a question-and-answer style to directly address common issues encountered during the analysis of this compound and its impurities.
Chromatography (LC) Issues
Q1: I'm seeing poor peak shape (tailing or fronting) for my main peak and impurities. What could be the cause?
A1: Poor peak shape can compromise resolution and quantification. Here are the likely culprits and solutions:
-
Secondary Interactions: The basic nature of the aniline amine group can lead to interactions with acidic silanol groups on the surface of silica-based columns, causing peak tailing.
-
Solution: Add a buffer to your mobile phase to maintain a consistent pH and suppress silanol interactions. A combination of a weak acid and its conjugate base, such as formic acid and ammonium formate, is often effective.[5]
-
-
Column Overload: Injecting too much sample can lead to broad and tailing peaks.
-
Solution: Reduce the injection volume or the concentration of your sample.[6]
-
-
Injection Solvent Effects: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion.
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample.
-
Q2: My retention times are shifting between injections. What should I check?
A2: Retention time instability can make peak identification and tracking difficult.
-
System Leaks: Even a small leak in the LC system can cause pressure fluctuations and lead to inconsistent retention times.
-
Solution: Systematically check all fittings and connections from the pump to the detector.
-
-
Mobile Phase Issues:
-
Solution 1: Ensure your mobile phase is well-mixed and degassed.
-
Solution 2: Buffers can precipitate if the organic solvent concentration becomes too high. Always ensure buffer solubility in your mobile phase gradient.
-
Solution 3: Prepare fresh mobile phase daily to prevent microbial growth or degradation.[6]
-
-
Column Equilibration: Insufficient equilibration time between gradient runs will lead to drifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes for equilibration.
-
Solid-Phase Extraction (SPE) Issues
Q3: I have low recovery of my trapped impurity after elution from the SPE cartridge. What can I do?
A3: Low recovery is a common issue that can prevent obtaining a high-quality NMR spectrum.
-
Analyte Breakthrough: The impurity may not be retained effectively on the SPE cartridge.
-
Solution 1: Choose an SPE sorbent with a stronger retention mechanism for your analyte. For anilines, a reversed-phase sorbent (like C18) is a good starting point.
-
Solution 2: Reduce the flow rate during trapping to allow for better interaction between the analyte and the sorbent.
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the SPE cartridge.
-
Solution: Use a stronger elution solvent. For reversed-phase SPE, this would be a less polar solvent. Since the final analysis is by NMR, you must use a deuterated solvent. Acetonitrile-d3 is a common choice.[1][3] If this is not strong enough, consider a mixture with a stronger, less polar deuterated solvent, if available and compatible.
-
-
Multiple Trapping Cycles: For very low-level impurities, a single trapping may not yield enough material for NMR analysis.
Nuclear Magnetic Resonance (NMR) Issues
Q4: My NMR spectrum is noisy and the impurity signals are weak, even after multiple SPE trapping cycles. How can I improve the signal-to-noise ratio?
A4: A high signal-to-noise ratio is essential for structural elucidation.
-
Use a Cryoprobe: A cryogenically cooled NMR probe can significantly enhance sensitivity, often by a factor of 3-4, which is crucial for analyzing mass-limited samples from LC-SPE.[1][3]
-
Increase the Number of Scans: Doubling the number of scans will increase the signal-to-noise ratio by a factor of the square root of 2. Be mindful of the experiment time.
-
Optimize NMR Parameters: Ensure that the pulse sequence parameters, such as the relaxation delay (D1), are optimized for your sample. A shorter D1 can be used if the T1 relaxation times of your signals of interest are short, allowing for more scans in a given amount of time.
-
Sample Concentration: Ensure the eluted sample in the NMR tube is as concentrated as possible. This can be achieved by using a minimal volume of deuterated solvent for elution from the SPE cartridge.
Q5: I'm seeing large solvent peaks in my 1H NMR spectrum that are obscuring my impurity signals. What can I do?
A5: Residual non-deuterated solvent signals can be a major issue.
-
Solvent Suppression Techniques: Most modern NMR spectrometers have pulse sequences designed to suppress large solvent signals. Consult your instrument's software manual for the best solvent suppression method for your situation.
-
High-Quality Deuterated Solvents: Use high-purity deuterated solvents to minimize residual protonated solvent signals.[7][8]
-
SPE Cartridge Drying: Before eluting with the deuterated solvent, pass a stream of inert gas (like nitrogen) through the SPE cartridge to remove as much of the non-deuterated mobile phase as possible.
Detailed Experimental Protocol: LC-SPE/NMR Workflow
This protocol provides a robust starting point for your analysis. Optimization will likely be necessary based on your specific instrumentation and the impurity profile of your sample.
1. Sample Preparation
-
Accurately weigh approximately 150 mg of the this compound sample.
-
Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a high-concentration stock solution for LC-SPE analysis.[1]
-
For initial LC method development, a more dilute sample (e.g., 0.15 mg/mL) is recommended to avoid column overload.[1]
2. LC Method Development and Conditions
-
Column: A C18 reversed-phase column is a good starting point (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30 °C
-
Detection: UV/Diode Array Detector (DAD) at a wavelength that provides good response for the parent compound and expected impurities (e.g., 254 nm).
3. SPE Trapping
-
SPE Cartridge: Use a suitable reversed-phase SPE cartridge (e.g., C18, 10 mm x 2 mm).
-
Trapping Procedure:
-
Inject the high-concentration sample onto the LC system.
-
Monitor the chromatogram in real-time.
-
When the impurity peak of interest begins to elute, divert the flow to the SPE cartridge.
-
Continue trapping until the peak has fully eluted.
-
Repeat this process for multiple injections to accumulate sufficient material on the cartridge.
-
4. Elution and NMR Sample Preparation
-
Remove the SPE cartridge from the system.
-
Dry the cartridge with a gentle stream of nitrogen gas for 5-10 minutes to remove residual mobile phase.
-
Elute the trapped impurity from the cartridge with a small volume (e.g., 30-50 µL) of deuterated acetonitrile (acetonitrile-d3) directly into an NMR tube.
-
Cap the NMR tube immediately to prevent solvent evaporation.
5. NMR Analysis
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is highly recommended.
-
Experiments:
-
1D 1H NMR: Provides initial information on the proton environment.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.
-
1D 19F NMR: Can be useful for confirming the presence and environment of the trifluoromethyl group.
-
Caption: The integrated workflow of LC-SPE/NMR for impurity identification.
Data Summary Tables
Table 1: Typical LC-SPE/NMR Parameters
| Parameter | Setting | Rationale |
| LC Column | C18, 100 x 2.1 mm, 1.8 µm | Good retention for aromatic compounds. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Provides good peak shape and is MS-compatible if needed. |
| SPE Cartridge | C18, 10 x 2 mm | Standard for reversed-phase trapping. |
| Elution Solvent | Acetonitrile-d3 | Common deuterated solvent with good elution strength. |
| NMR Experiments | 1H, COSY, HSQC, HMBC | Standard suite for de novo structure elucidation. |
Table 2: Potential Impurities and Their Characteristics
| Impurity Type | Potential Structure | Key Identification Feature |
| Isomeric Impurity | e.g., 5-Bromo-2-(trifluoromethyl)aniline | Different substitution pattern in NMR, same mass as parent. |
| Over-bromination | e.g., 3,5-Dibromo-2-(trifluoromethyl)aniline | Higher mass with characteristic bromine isotope pattern (1:2:1 for two bromines). |
| Starting Material | 2-(Trifluoromethyl)aniline | Lower mass, absence of bromine isotope pattern. |
| Degradation Product | Oxidized species | Often colored, may have different UV spectrum and higher mass. |
Frequently Asked Questions (FAQs)
Q1: How do I confirm the presence of bromine in an unknown impurity?
A1: The most definitive way is through mass spectrometry (MS), which can be coupled with LC (LC-MS). Bromine has two major isotopes, 79Br and 81Br, in an almost 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum. A compound with one bromine atom will show two peaks of nearly equal intensity separated by 2 mass units (M+ and M+2). A compound with two bromine atoms will show a 1:2:1 pattern for the M+, M+2, and M+4 ions.[1]
Q2: Can I use LC-SPE/NMR to quantify the impurities?
A2: While NMR can be a quantitative technique (qNMR), LC-SPE/NMR is primarily a qualitative tool for structural identification. The multiple steps of trapping and elution make accurate quantification challenging. For quantification, a validated HPLC-UV or LC-MS method is the standard approach.
Q3: What if my impurity is not stable on the SPE cartridge or during the NMR experiment?
A3: This is a possibility for reactive impurities. If you suspect instability, you can try:
-
Minimizing the time between trapping and elution.
-
Keeping the sample cold during and after elution.
-
If the impurity is known to be unstable under acidic or basic conditions, ensure your mobile phase is neutral, if chromatographically feasible.
Q4: My 2D NMR spectra are still too weak to interpret. What are my options?
A4: If you have maximized the amount of trapped material and are using a cryoprobe, you may need to consider alternative or complementary techniques.
-
LC-MS/MS: Can provide fragmentation data that is very useful for structural elucidation, even at very low concentrations.
-
Preparative HPLC: If the impurity is present at a high enough level (typically >0.5%), you may be able to isolate a larger quantity using preparative HPLC for offline NMR analysis.
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-溴-2-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. 2-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 94058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Introduction: The Critical Role of Purity in Aniline Derivatives
An Expert's Guide to Selecting the Optimal Analytical Technique for Aniline Derivative Purity
A Comparative Analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Aniline and its derivatives are foundational chemical structures, serving as vital intermediates in the synthesis of pharmaceuticals, dyes, agrochemicals, and polymers.[1][2][3][4] Given their widespread use and potential toxicity, ensuring the purity of these compounds is not merely a matter of quality control; it is a prerequisite for product safety, efficacy, and regulatory compliance. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances, making robust analytical methodology a cornerstone of drug development and manufacturing.[5][6][7][8]
Researchers and drug development professionals are primarily faced with two powerful analytical techniques for this task: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11] The choice between them is not arbitrary. It is a critical decision dictated by the physicochemical properties of the analyte, the nature of potential impurities, and the specific analytical objective. This guide provides a deep, comparative analysis of HPLC and GC-MS, offering field-proven insights and detailed experimental frameworks to empower you to make the most informed and scientifically sound decision for your purity analysis needs.
Pillar 1: Understanding the Fundamental Separation Principles
The efficacy of any analytical technique is rooted in its fundamental mechanism. HPLC and GC-MS operate on distinct principles, which in turn define their strengths and limitations.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aniline derivatives, which are often polar and non-volatile, Reverse-Phase HPLC (RP-HPLC) is the predominant mode.
-
Mechanism: In RP-HPLC, the stationary phase (e.g., octadecylsilane, C18) is nonpolar, while the mobile phase (e.g., a mixture of water and a polar organic solvent like acetonitrile or methanol) is polar.[12] Polar analytes have a higher affinity for the mobile phase and elute earlier, whereas nonpolar compounds are retained longer by the stationary phase. The separation is driven by hydrophobic interactions.
-
Detection: A UV-Vis or Diode Array Detector (DAD) is commonly used, as the aromatic ring in aniline derivatives provides strong chromophores, enabling sensitive detection.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds GC-MS is a hybrid technique that couples the superior separation power of gas chromatography with the unparalleled identification capabilities of mass spectrometry.
-
Mechanism: Separation in GC relies on the partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.[13][14] The key prerequisite is that the analyte must be volatile enough to be vaporized without thermal degradation in the heated injector port.[10][11]
-
Detection: The mass spectrometer serves as the detector. As separated compounds elute from the GC column, they are ionized (typically by electron ionization, EI), fragmented, and sorted by their mass-to-charge ratio (m/z). The resulting mass spectrum is a highly specific chemical "fingerprint" that allows for definitive identification and quantification.[13]
Pillar 2: Head-to-Head Comparison for Aniline Derivative Analysis
The decision to use HPLC or GC-MS hinges on a careful evaluation of several key parameters. The causality behind these choices is critical for developing a robust and reliable analytical method.
| Feature | HPLC (with UV/DAD Detection) | GC-MS | Scientific Rationale & Causality |
| Analyte Volatility | Ideal for non-volatile, semi-volatile, and thermally labile compounds.[10][11] | Requires volatile and thermally stable compounds. | This is the primary decision point. HPLC operates at or near ambient temperature, preventing the degradation of heat-sensitive aniline derivatives. GC requires high temperatures (250-300°C) for vaporization, which can cause decomposition of certain derivatives. |
| Derivatization | Rarely required.[15][16] | Often necessary for polar or non-volatile aniline derivatives.[14][17] | Derivatization (e.g., acylation) is a chemical reaction used to convert polar N-H groups into less polar, more volatile derivatives, improving peak shape and thermal stability for GC analysis.[1][17][18] This adds a sample preparation step and a potential source of variability. |
| Selectivity & ID | Good selectivity based on retention time and UV spectra (DAD). Definitive ID requires coupling to MS. | Excellent selectivity and definitive identification from mass spectral fragmentation patterns.[10][13] | The mass spectrum provides structural information, making GC-MS the superior technique for identifying unknown impurities. HPLC-UV relies on comparison to a reference standard's retention time, which is less specific. |
| Sensitivity | Good (ppm to high ppb range). Can be enhanced with MS detection (LC-MS).[10] | Excellent (low ppb to ppt range), especially with selective detectors or MS.[10][19][20] | GC-MS often exhibits lower detection limits due to the high efficiency of the capillary columns and the low-noise, high-sensitivity nature of the mass spectrometer. |
| Sample Preparation | Generally simpler; often "dissolve and inject".[10] | Can be more complex, potentially requiring extraction, cleanup, and derivatization.[21] | The ability of HPLC to handle samples in a liquid matrix directly reduces the need for extensive pre-analysis manipulation. |
| Speed | Run times are typically 5-30 minutes. UHPLC can significantly reduce analysis time. | Run times can be faster for simple, volatile mixtures (2-15 minutes).[11] | The higher efficiency of capillary GC columns can lead to faster separations if the sample is amenable to GC analysis without extensive preparation. |
Pillar 3: Self-Validating Experimental Protocols
To ensure trustworthiness, a protocol must be designed as a self-validating system. This means incorporating system suitability tests (SSTs) that verify the performance of the analytical system before sample analysis. Below are detailed, field-tested protocols for the purity analysis of a representative compound, N-Propyl-4-Bromoaniline .
Experimental Protocol 1: HPLC-UV Purity Analysis
This method is ideal for quantifying N-Propyl-4-Bromoaniline and its non-volatile impurities. The use of a C18 column is standard for moderately polar aromatic amines.
A. Materials and Reagents
-
N-Propyl-4-Bromoaniline Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade)
-
Methanol (HPLC Grade, for cleaning)
B. Instrumentation and Conditions
-
System: HPLC with UV or DAD Detector (e.g., Agilent 1260, Waters Alliance)
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 60% A / 40% B
-
2-15 min: Ramp to 5% A / 95% B
-
15-18 min: Hold at 5% A / 95% B
-
18-18.5 min: Ramp to 60% A / 40% B
-
18.5-25 min: Re-equilibration at 60% A / 40% B
-
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 30 °C[12]
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
C. Standard and Sample Preparation
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of N-Propyl-4-Bromoaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Stock solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Test Sample (1.0 mg/mL): Accurately weigh ~25 mg of the N-Propyl-4-Bromoaniline test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
D. System Suitability and Analysis Sequence
-
Blank Injection: Inject diluent to ensure no system contamination.
-
Repeatability/Precision: Inject the Working Standard solution five times. The Relative Standard Deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.
-
Peak Symmetry: In the first injection of the Working Standard, the tailing factor for the N-Propyl-4-Bromoaniline peak should be between 0.8 and 1.5.
-
Analysis: If SSTs pass, inject the Blank, Working Standard, and Test Sample(s) in sequence.
E. Calculation of Purity Purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main analyte. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Caption: Standard workflow for HPLC-UV purity analysis of an aniline derivative.
Experimental Protocol 2: GC-MS Purity Analysis (with Derivatization)
This method is chosen when impurities are volatile or when definitive identification of trace components is required. Derivatization with Trifluoroacetic Anhydride (TFAA) is a common and effective strategy for primary and secondary amines.[17]
A. Materials and Reagents
-
N-Propyl-4-Bromoaniline Reference Standard (≥99.5% purity)
-
Ethyl Acetate (GC Grade, anhydrous)
-
Trifluoroacetic Anhydride (TFAA) (≥99%)
-
Pyridine (GC Grade, anhydrous)
-
Nitrogen Gas (Ultra High Purity)
B. Instrumentation and Conditions
-
System: GC-MS (e.g., Agilent 7890B GC with 5977A MS)
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]
-
Injection: 1 µL, Splitless mode
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 min[9]
-
-
MS Transfer Line: 280 °C
-
Ion Source Temp: 230 °C
-
MS Quad Temp: 150 °C
-
Scan Range: 40-500 m/z
C. Derivatization, Standard, and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of N-Propyl-4-Bromoaniline (Reference or Test Sample) into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Derivatization Reaction: a. Transfer 100 µL of the Stock Solution into a 2 mL autosampler vial. b. Add 100 µL of pyridine (acts as a catalyst and acid scavenger). c. Add 150 µL of TFAA. (Caution: Work in a fume hood. TFAA is corrosive and moisture-sensitive). d. Cap the vial immediately, vortex for 30 seconds. e. Heat the vial at 60 °C for 30 minutes in a heating block.[17] f. Cool the vial to room temperature. The sample is now ready for injection.
D. System Suitability and Analysis Sequence
-
Solvent Blank: Inject a derivatized blank (ethyl acetate + pyridine + TFAA) to identify reagent-related peaks.
-
System Check: Inject the derivatized Reference Standard. Confirm the expected retention time and mass spectrum of the derivatized N-Propyl-4-Bromoaniline.
-
Analysis: If the system check is satisfactory, inject the derivatized blank and derivatized sample(s).
E. Data Analysis and Purity Calculation
-
Identification: Identify the main peak and impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST) and the reference standard spectrum.
-
Calculation: Purity is calculated using the area percent method from the Total Ion Chromatogram (TIC). Purity (%) = (Area of Main Derivatized Peak / Total Area of All Peaks) x 100
Caption: Workflow for GC-MS purity analysis including a necessary derivatization step.
Conclusion: A Symbiotic Approach to Purity Analysis
There is no single "better" technique for the purity analysis of all aniline derivatives. The choice between HPLC and GC-MS is a function of the analyte's intrinsic properties.
-
Choose HPLC as the primary technique when dealing with non-volatile, polar, or thermally unstable aniline derivatives, or when a simpler, high-throughput method without derivatization is desired.
-
Choose GC-MS when high sensitivity is paramount, when dealing with volatile derivatives, or when the definitive identification of unknown trace impurities is the primary objective.
Ultimately, the most robust approach in a drug development setting is to leverage both techniques orthogonally. Using HPLC for routine purity assays and GC-MS for identifying specific volatile impurities or for confirmatory analysis provides a comprehensive and scientifically rigorous impurity profile, ensuring the highest standards of quality and safety.
References
- 1. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ikev.org [ikev.org]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. database.ich.org [database.ich.org]
- 9. benchchem.com [benchchem.com]
- 10. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. amptechfl.com [amptechfl.com]
- 20. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 21. epa.gov [epa.gov]
A Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of 3-Bromo-2-(trifluoromethyl)aniline
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of 3-Bromo-2-(trifluoromethyl)aniline, a substituted aniline of interest in medicinal and materials chemistry. In the absence of a complete, publicly available experimental spectrum for this specific isomer, this guide will employ a predictive and comparative approach, grounded in fundamental NMR principles and data from structurally related analogs, to provide a robust interpretation of its expected spectral features.
Introduction to the Spectroscopic Challenge
This compound presents an interesting case for NMR analysis due to the presence of multiple influential substituents on the aniline ring. The interplay between the electron-donating amino group (-NH2), the electron-withdrawing and inductively powerful trifluoromethyl group (-CF3), and the electronegative bromine atom (-Br) creates a unique electronic environment that governs the chemical shifts and coupling patterns of the aromatic protons and carbons. Understanding these interactions is key to accurately assigning the NMR signals.
Predicted 1H NMR Spectrum Analysis
The 1H NMR spectrum of this compound is expected to show signals for the aromatic protons and the amine protons. The aromatic region will be particularly informative.
Substituent Effects on Aromatic Proton Chemical Shifts:
-
Amino Group (-NH2): As a strong electron-donating group, the -NH2 group increases electron density at the ortho and para positions, causing the corresponding protons to be shielded and resonate at a lower chemical shift (upfield).
-
Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. It de-shields all protons on the ring, but the effect is most pronounced at the ortho and para positions, shifting their signals to a higher chemical shift (downfield).
-
Bromine Atom (-Br): Bromine is an electronegative atom that withdraws electron density through induction, leading to a de-shielding effect on nearby protons. However, it can also donate electron density through resonance, which has a shielding effect. For halogens, the inductive effect generally dominates.
Predicted Signal Assignments:
Based on these principles, we can predict the relative chemical shifts of the three aromatic protons (H-4, H-5, and H-6).
-
H-6: This proton is ortho to the electron-donating -NH2 group and meta to the electron-withdrawing -CF3 and -Br groups. The strong shielding effect of the amino group is expected to dominate, making H-6 the most upfield signal.
-
H-4: This proton is para to the -NH2 group, which would normally cause significant shielding. However, it is also ortho to the -Br group and meta to the -CF3 group, both of which are de-shielding. The net effect will likely place this signal at an intermediate chemical shift.
-
H-5: This proton is meta to the -NH2 group and ortho to the -CF3 group, as well as being influenced by the adjacent bromine. The powerful de-shielding from the ortho -CF3 group is expected to make H-5 the most downfield of the aromatic protons.
Coupling Constants:
The aromatic protons will exhibit spin-spin coupling, providing valuable connectivity information. Typical coupling constants for protons on a benzene ring are:
-
Ortho coupling (3JHH): 6-10 Hz
-
Meta coupling (4JHH): 2-4 Hz
-
Para coupling (5JHH): 0-1 Hz
The expected multiplicities are:
-
H-6: A doublet of doublets (dd) due to ortho coupling with H-5 and para coupling with H-4.
-
H-5: A triplet or, more likely, a doublet of doublets (dd) due to ortho coupling with H-4 and H-6.
-
H-4: A doublet of doublets (dd) due to ortho coupling with H-5 and meta coupling with H-6.
The amine protons (-NH2) will likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
Table 1: Predicted 1H NMR Data for this compound
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | ~6.7 - 6.9 | dd | 3JH6-H5 ≈ 8-9, 4JH6-H4 ≈ 2-3 |
| H-4 | ~7.0 - 7.2 | dd | 3JH4-H5 ≈ 8-9, 4JH4-H6 ≈ 2-3 |
| H-5 | ~7.3 - 7.5 | t or dd | 3JH5-H4 ≈ 8-9, 3JH5-H6 ≈ 8-9 |
| -NH2 | Variable (broad) | s | - |
Predicted 13C NMR Spectrum Analysis
The 13C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the same substituent effects discussed for the 1H NMR.
Substituent Effects on Aromatic Carbon Chemical Shifts:
-
-NH2 Group: Strongly shields the ipso-carbon (the carbon it is attached to) and the para-carbon, and to a lesser extent, the ortho-carbons.
-
-CF3 Group: The carbon of the trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms (1JCF). The aromatic carbon attached to the -CF3 group will be de-shielded and may also show coupling to the fluorine atoms (2JCF).
-
-Br Group: The ipso-carbon will be shielded due to the "heavy atom effect," while the other carbons will be influenced by its inductive and resonance effects.
Predicted Signal Assignments:
-
C-1 (C-NH2): Expected to be significantly shielded by the amino group.
-
C-2 (C-CF3): De-shielded due to the attachment of the electron-withdrawing -CF3 group. This signal will likely appear as a quartet with a small coupling constant.
-
C-3 (C-Br): Shielded due to the heavy atom effect of bromine.
-
C-4, C-5, C-6: Their chemical shifts will be a composite of the various substituent effects. 2D NMR techniques like HSQC and HMBC would be invaluable for definitive assignment.
-
-CF3: The carbon of the trifluoromethyl group will be a prominent quartet with a large one-bond carbon-fluorine coupling constant (1JCF).
Table 2: Predicted 13C NMR Data for this compound
| Carbon | Predicted δ (ppm) | Multiplicity (from 19F) |
| C-1 | ~145 - 150 | s |
| C-2 | ~120 - 125 | q (2JCF) |
| C-3 | ~110 - 115 | s |
| C-4 | ~125 - 130 | s |
| C-5 | ~118 - 122 | s |
| C-6 | ~115 - 120 | s |
| -CF3 | ~123 - 128 | q (1JCF) |
Comparative Analysis with Isomeric Compounds
A powerful approach to validating our predicted spectra is to compare them with the known experimental data of isomers. For instance, the reported data for 2-Bromo-4-(trifluoromethyl)aniline and 4-Bromo-3-(trifluoromethyl)aniline can provide valuable insights. By observing how the chemical shifts and coupling patterns change with the relative positions of the substituents, we can gain confidence in our assignments for the this compound isomer.
For example, in 2-Bromo-4-(trifluoromethyl)aniline, the proton ortho to the amino group and meta to the bromine is expected to be significantly shielded, similar to our prediction for H-6 in the target molecule. Conversely, the proton between the two electron-withdrawing groups will be the most de-shielded.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.
Diagram 1: Workflow for NMR Sample Preparation and Data Acquisition
Caption: A generalized workflow for the preparation, acquisition, and processing of NMR data for a small organic molecule.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of 13C, a larger number of scans and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D spectra such as COSY (to identify proton-proton couplings), HSQC (to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate integration and peak picking.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
Conclusion
This guide provides a comprehensive framework for understanding and interpreting the 1H and 13C NMR spectra of this compound. By applying fundamental principles of substituent effects and leveraging comparative data from related isomers, a reliable prediction of the spectral features can be achieved. The detailed experimental protocol further ensures that researchers can acquire high-quality data for this and similar compounds, facilitating accurate structural elucidation and advancing chemical research. The use of 2D NMR techniques is highly recommended for definitive structural confirmation.
A Senior Application Scientist's Guide to Distinguishing Isomers of Bromo-(Trifluoromethyl)aniline by Spectroscopy
In the landscape of pharmaceutical and materials science, the precise structural characterization of molecular entities is paramount. Substituted anilines, such as bromo-(trifluoromethyl)aniline, are pivotal building blocks, yet their synthesis often yields a mixture of isomers. Each isomer can possess markedly different chemical, biological, and toxicological properties. Consequently, the ability to unambiguously distinguish between these closely related compounds is not merely an academic exercise but a critical step in drug development and quality control.
This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the robust differentiation of bromo-(trifluoromethyl)aniline isomers. We will move beyond a simple listing of data to explain the underlying principles that govern the unique spectral signature of each isomer, grounded in authoritative data and field-proven methodologies.
The Challenge: Differentiating Isomeric Substitution Patterns
The core analytical challenge lies in the identical molecular formula and weight of the isomers. Differentiation, therefore, depends on detecting subtle differences in the electronic and steric environments of the nuclei and bonds within each molecule. The relative positions of the electron-donating amino (-NH₂) group, the electron-withdrawing and sterically bulky trifluoromethyl (-CF₃) group, and the electronegative bromo (-Br) group create unique magnetic and vibrational environments that can be probed by spectroscopy. For this guide, we will focus on three representative isomers:
-
Isomer A: 4-Bromo-2-(trifluoromethyl)aniline
-
Isomer B: 2-Bromo-5-(trifluoromethyl)aniline
-
Isomer C: 4-Bromo-3-(trifluoromethyl)aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is unequivocally the most powerful technique for isomer differentiation due to its high sensitivity to the local chemical environment of each nucleus. We will examine ¹H, ¹⁹F, and ¹³C NMR spectra, as each provides a unique and complementary piece of the structural puzzle.
¹H NMR: Mapping the Aromatic Protons
The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a direct fingerprint of the substitution pattern. The electron-donating -NH₂ group tends to shield (decrease δ of) ortho and para protons, while the electron-withdrawing -CF₃ and -Br groups deshield (increase δ of) them.
Predicted ¹H NMR Data for Bromo-(trifluoromethyl)aniline Isomers
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constant (J, Hz) |
| A: 4-Bromo-2-(trifluoromethyl)aniline | H-3 | ~6.9-7.1 | d, J ≈ 8.5 Hz |
| H-5 | ~7.3-7.5 | dd, J ≈ 8.5, 2.0 Hz | |
| H-6 | ~7.6-7.8 | d, J ≈ 2.0 Hz | |
| B: 2-Bromo-5-(trifluoromethyl)aniline | H-3 | ~6.8-7.0 | d, J ≈ 8.0 Hz |
| H-4 | ~7.2-7.4 | dd, J ≈ 8.0, 1.5 Hz | |
| H-6 | ~7.5-7.7 | d, J ≈ 1.5 Hz | |
| C: 4-Bromo-3-(trifluoromethyl)aniline | H-2 | ~6.9-7.1 | d, J ≈ 2.5 Hz |
| H-5 | ~6.7-6.9 | dd, J ≈ 8.5, 2.5 Hz | |
| H-6 | ~7.1-7.3 | d, J ≈ 8.5 Hz |
Causality Behind the Differences:
-
In Isomer A , H-6 is ortho to the strongly withdrawing -CF₃ group, pushing it significantly downfield and resulting in a small meta-coupling to H-5.
-
In Isomer C , H-2 is ortho to the donating -NH₂ group but also adjacent to the withdrawing -CF₃ group, leading to a distinct chemical shift and a small meta-coupling to H-5. The proton H-6 shows a large ortho-coupling to H-5.
-
The unique set of three distinct aromatic signals and their coupling patterns allows for unambiguous assignment for each isomer.
¹⁹F NMR: The Trifluoromethyl Reporter
¹⁹F NMR is a highly sensitive and specific probe. The chemical shift of the -CF₃ group is influenced by the electronic nature of the substituents in its vicinity.
Expert Insight: The ¹⁹F chemical shift provides a simple, high-resolution signal. Since the natural abundance of ¹⁹F is 100% and it has a high gyromagnetic ratio, acquisition times are short. In many cases, a quick ¹⁹F NMR spectrum can be the fastest way to confirm an isomer's identity if reference data is available. For 4-bromo-2-(trifluoromethyl)aniline, the -CF₃ group is ortho to the -NH₂ group, which will have a different electronic influence compared to Isomer C, where it is meta to the -NH₂ group. This results in distinct and easily distinguishable chemical shifts.
¹³C NMR: Probing the Carbon Skeleton
¹³C NMR reveals the number of unique carbon environments. A key diagnostic feature is the carbon-fluorine coupling (JC-F). The carbon of the -CF₃ group appears as a quartet due to coupling with the three fluorine atoms (¹JC-F ≈ 270-280 Hz). The aromatic carbon directly bonded to the -CF₃ group also shows a quartet, but with a smaller coupling constant (²JC-F ≈ 30-40 Hz).
Self-Validating System: The combination of ¹H, ¹⁹F, and ¹³C NMR data provides a self-validating system. The proton couplings define the substitution pattern, the ¹⁹F shift confirms the electronic environment of the -CF₃ group, and the ¹³C spectrum, with its characteristic C-F couplings, confirms the attachment of the -CF₃ group to the aromatic ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the aniline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A simple one-pulse experiment is usually sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a PENDANT or DEPT sequence to aid in distinguishing CH, CH₂, and quaternary carbons).
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an internal standard.
-
Analysis: Integrate the signals in the ¹H spectrum and analyze the chemical shifts and coupling patterns to elucidate the substitution pattern. Correlate with ¹⁹F and ¹³C data for final confirmation.
Workflow for NMR-Based Isomer Identification
Caption: Workflow for Isomer Identification using NMR Spectroscopy.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
While NMR provides detailed connectivity, IR spectroscopy offers a rapid method to confirm the presence of key functional groups and to fingerprint the molecule. The primary differences between isomers will be found in the C-H bending patterns in the "fingerprint region" (below 1500 cm⁻¹), which are highly sensitive to the substitution pattern on the benzene ring.
Key IR Absorptions for Bromo-(trifluoromethyl)aniline Isomers
| Vibration | Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (amine) | 3300-3500 | Doublet indicates a primary amine (-NH₂) |
| C-H Stretch (aromatic) | 3000-3100 | Presence of the aromatic ring |
| C=C Stretch (aromatic) | 1500-1600 | Aromatic ring skeletal vibrations |
| C-F Stretch (-CF₃) | 1100-1350 | Strong, characteristic bands for the trifluoromethyl group |
| C-H Out-of-Plane Bend | 750-900 | Highly diagnostic of substitution pattern |
| C-Br Stretch | 500-650 | Confirms the presence of bromine |
Causality Behind the Differences: The out-of-plane C-H bending vibrations are particularly useful. For example, an isolated proton on the ring (as in Isomer A, H-6) will have a different bending frequency than two adjacent protons (as in Isomer C, H-5 and H-6). These subtle but reproducible differences in the fingerprint region can be used to distinguish between known isomers by comparing their spectra to a reference library.
Experimental Protocol: ATR-IR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid aniline sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify characteristic peaks for the -NH₂, -CF₃, and C-Br functional groups. Critically compare the fingerprint region (750-900 cm⁻¹) with reference spectra of the known isomers.
Mass Spectrometry (MS): Fragmentation as a Clue
In standard Electron Ionization Mass Spectrometry (EI-MS), all isomers will exhibit the same molecular ion peak (M⁺). However, the positions of the substituents can influence the fragmentation pathways, leading to differences in the relative abundances of fragment ions.
Expert Insight: The most significant fragmentation is often the loss of radicals or neutral molecules. For example, the loss of a bromine radical (•Br) or a trifluoromethyl radical (•CF₃) will be common. The stability of the resulting carbocation can be influenced by the position of the remaining substituents, altering the likelihood of certain fragmentation events. For instance, the ability of the -NH₂ group to stabilize an adjacent positive charge (a resonance effect) will differ depending on whether it is ortho, meta, or para to the site of fragmentation.
Hypothetical Key Fragments in EI-MS
| m/z | Identity | Potential Significance |
| 240/242 | [M]⁺ | Molecular ion peak (isotope pattern for 1 Br) |
| 161 | [M - Br]⁺ | Loss of bromine radical |
| 171 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |
While MS alone may not be sufficient for unambiguous ab initio identification, it serves as an excellent confirmatory technique. When coupled with a separation technique like Gas Chromatography (GC-MS), it can resolve and identify isomers within a mixture.
Workflow for GC-MS Based Isomer Analysis
Caption: Workflow for Isomer Separation and Identification using GC-MS.
Conclusion and Recommended Approach
Distinguishing between the isomers of bromo-(trifluoromethyl)aniline is a tractable but nuanced analytical challenge that requires the judicious application of modern spectroscopic techniques.
-
NMR Spectroscopy stands as the gold standard, providing unambiguous structural elucidation through the detailed analysis of ¹H, ¹⁹F, and ¹³C spectra. The unique chemical shifts and coupling patterns for each isomer offer definitive proof of structure.
-
IR Spectroscopy serves as a rapid and cost-effective screening tool. While not as definitive as NMR for de novo identification, it is excellent for verifying the identity of a sample against a known reference, with the fingerprint region being particularly diagnostic.
-
Mass Spectrometry , especially when coupled with Gas Chromatography (GC-MS), is unparalleled for analyzing mixtures. It physically separates the isomers before providing mass information, confirming molecular weight and offering clues through fragmentation patterns.
For robust quality control and definitive identification, a combined approach is recommended. Initial screening can be performed with IR, followed by definitive structural confirmation using a full suite of NMR experiments. For mixture analysis, GC-MS is the most powerful tool. This multi-faceted spectroscopic approach ensures the highest level of confidence in the structural assignment of these critical chemical building blocks.
A Comparative Guide to the Validation of Analytical Methods for Halogenated Anilines
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of halogenated anilines is of paramount importance. These compounds, often present as impurities, degradants, or synthetic intermediates, can have significant implications for product safety, efficacy, and environmental impact. Consequently, the validation of analytical methods used for their determination is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of common analytical techniques and a practical framework for their validation, grounded in established scientific principles and regulatory expectations.
The Analytical Imperative for Halogenated Anilines
Halogenated anilines are a class of aromatic amines that contain one or more halogen atoms (F, Cl, Br, I) attached to the benzene ring. Their diverse applications in the synthesis of dyes, pesticides, and pharmaceuticals are paralleled by their potential toxicity and persistence.[1] The validation of analytical methods ensures that the data generated for these compounds is fit for its intended purpose, be it for quality control in manufacturing, environmental monitoring, or toxicological assessment.
The core of method validation lies in demonstrating that an analytical procedure is suitable for its intended use.[2][3] This is achieved by evaluating a set of performance characteristics that collectively define the method's capabilities and limitations.
The Regulatory Landscape: A Foundation of Trust
Globally harmonized guidelines provide a robust framework for the validation of analytical procedures. The International Council for Harmonisation (ICH) guideline Q2(R2) stands as a cornerstone, outlining the necessary validation parameters.[4][5][6] In the United States, the Food and Drug Administration (FDA) has adopted these principles, providing further guidance on their implementation for drugs and biologics.[7][8][9] For environmental applications, the Environmental Protection Agency (EPA) has established specific methods for the analysis of anilines and their derivatives.[10][11]
These guidelines emphasize a lifecycle approach to analytical procedures, from development and validation to routine use and continuous verification.[2] A key takeaway is that validation is not a one-time event but an ongoing process that ensures the continued suitability of the method.
Core Analytical Techniques: A Comparative Overview
The choice of analytical technique for halogenated anilines is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration of the analyte, and the desired level of sensitivity and selectivity. The two most prominent chromatographic techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds.[12] For halogenated anilines, GC coupled with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) offers excellent sensitivity and selectivity.[1][13] However, some polar anilines may require a derivatization step to improve their volatility and chromatographic performance.[1][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for non-volatile or thermally labile compounds, making it a versatile technique for a wide range of halogenated anilines without the need for derivatization.[12][14][15] Common detectors include UV-Vis and, for enhanced specificity and sensitivity, Mass Spectrometry (LC-MS).[16][17]
Table 1: Comparative Overview of GC and HPLC for Halogenated Aniline Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Best for volatile and thermally stable halogenated anilines. | Suitable for a broader range of halogenated anilines, including non-volatile and thermally labile ones. |
| Derivatization | May be required for polar anilines to improve volatility.[1] | Generally not required.[14][15] |
| Detectors | NPD, FID, MS. | UV-Vis, Diode Array (DAD), MS. |
| Sensitivity | High, especially with NPD and MS detectors.[13] | Good to excellent, particularly with MS detection. |
| Selectivity | High, especially with MS detection. | High, especially with MS detection. |
| Advantages | High resolution, established methods (e.g., EPA 8131).[10][11] | Wide applicability, no derivatization needed.[14][15] |
| Disadvantages | Limited to thermally stable compounds, potential need for derivatization. | Can have lower resolution than capillary GC for some isomers. |
Key Validation Parameters: The Pillars of a Robust Method
A comprehensive method validation assesses a range of performance characteristics to ensure the method is reliable and fit for purpose.[18][19] The specific parameters to be evaluated depend on the type of analytical procedure. For quantitative impurity tests, which are common for halogenated anilines, the following are critical:
-
Specificity/Selectivity: This is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[7] For chromatographic methods, this is typically demonstrated by showing that the analyte peak is well-resolved from other peaks and that there is no interference at the analyte's retention time in a blank or placebo sample.
-
Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[18] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7][18] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision is evaluated at three levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Reproducibility: The precision between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Experimental Workflow for Method Validation
The validation of an analytical method is a systematic process that should be well-planned and documented. The following diagram illustrates a typical workflow for the validation of a chromatographic method for halogenated anilines.
Caption: Workflow for the validation of an analytical method.
This protocol provides a practical example of how to validate an HPLC-UV method for the determination of 4-chloroaniline as an impurity in a drug substance.
1. Materials and Reagents:
-
4-Chloroaniline reference standard
-
Drug substance
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Validation Procedures:
-
Specificity:
-
Inject a blank (mobile phase), a placebo (drug substance without 4-chloroaniline), a solution of the drug substance, and a solution of 4-chloroaniline.
-
Demonstrate that there are no interfering peaks at the retention time of 4-chloroaniline in the blank and placebo chromatograms.
-
-
Linearity and Range:
-
Prepare a stock solution of 4-chloroaniline.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., from the LOQ to 150% of the specification limit).
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Accuracy:
-
Spike the drug substance with 4-chloroaniline at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery for each replicate.
-
-
Precision:
-
Repeatability:
-
Prepare six replicate samples of the drug substance spiked with 4-chloroaniline at 100% of the specification limit.
-
Inject each sample and calculate the RSD of the peak areas.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day with a different analyst and/or a different instrument.
-
Compare the results from the two sets of experiments.
-
-
-
LOD and LOQ:
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a sample under each of the modified conditions and evaluate the impact on the results.
-
Comparative Performance Data
The following tables provide a hypothetical but realistic comparison of validation data for two different analytical methods for the determination of a mixture of halogenated anilines (2-chloroaniline, 3-chloroaniline, and 4-chloroaniline).
Table 2: Linearity and Range Comparison
| Parameter | HPLC-UV | GC-MS |
| Linearity Range (µg/mL) | 0.1 - 10 | 0.05 - 5 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
Table 3: Accuracy (Recovery) Comparison
| Spiked Concentration | HPLC-UV (% Recovery) | GC-MS (% Recovery) |
| Low | 98.5 - 101.2 | 99.1 - 100.8 |
| Medium | 99.0 - 100.5 | 98.8 - 101.0 |
| High | 98.8 - 101.5 | 99.5 - 100.9 |
Table 4: Precision (RSD) Comparison
| Precision Level | HPLC-UV (% RSD) | GC-MS (% RSD) |
| Repeatability | < 2.0 | < 1.5 |
| Intermediate Precision | < 3.0 | < 2.5 |
Table 5: LOD and LOQ Comparison (µg/mL)
| Parameter | HPLC-UV | GC-MS |
| LOD | 0.03 | 0.015 |
| LOQ | 0.1 | 0.05 |
As the data illustrates, both methods are capable of producing high-quality data. The choice between them would depend on the specific application. For instance, the GC-MS method offers lower detection and quantitation limits, which would be advantageous for trace-level analysis.
Conclusion
The validation of analytical methods for halogenated anilines is a critical activity that underpins the quality and safety of pharmaceutical products and the protection of the environment. A thorough understanding of the principles of method validation, as outlined in regulatory guidelines, is essential. Both HPLC and GC are powerful techniques for the analysis of these compounds, and the selection of the most appropriate method should be based on a careful consideration of the analytical requirements. By following a systematic approach to method validation, researchers and scientists can ensure that their analytical data is accurate, reliable, and defensible.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. propharmagroup.com [propharmagroup.com]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. d-nb.info [d-nb.info]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to the Reactivity of Bromoaniline Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, bromoanilines serve as versatile and indispensable building blocks. Their utility is most profoundly realized in palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies for the construction of complex molecular architectures. The isomeric form of bromoaniline—ortho (2-bromoaniline), meta (3-bromoaniline), or para (4-bromoaniline)—profoundly dictates its reactivity, influencing reaction rates, yields, and even the feasibility of a given transformation.
This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-bromoaniline in three of the most pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. By elucidating the interplay of steric and electronic effects, supported by available experimental data, this document aims to equip researchers with the predictive understanding necessary for strategic synthetic planning and optimization.
The Decisive Duo: Steric and Electronic Effects
The reactivity of bromoaniline isomers in palladium-catalyzed cross-coupling is primarily governed by two fundamental factors: steric hindrance and electronic effects. These two parameters significantly impact the key steps of the catalytic cycle, most notably the oxidative addition of the aryl bromide to the palladium(0) complex.
Electronic Effects: The amino group (-NH₂) is an electron-donating group through resonance and an electron-withdrawing group through induction. Overall, it is considered an activating group, increasing the electron density of the aromatic ring. This increased electron density can, in some cases, slow down the oxidative addition step, which is often favored for electron-poor aryl halides. However, the position of the amino group relative to the bromine atom determines its precise electronic influence on the carbon-bromine bond.
Steric Hindrance: The spatial arrangement of the amino and bromo substituents on the aromatic ring introduces varying degrees of steric bulk around the reaction center. This is most pronounced in the ortho-isomer, where the proximity of the amino group to the bromine atom can impede the approach of the bulky palladium catalyst, thereby hindering the crucial oxidative addition step.[1]
Caption: Interplay of electronic and steric effects on bromoaniline reactivity.
Suzuki-Miyaura Coupling: A Tale of Three Isomers
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds. While a direct comparative study of the three bromoaniline isomers under identical conditions is not extensively documented in a single source, a compilation of data from various studies using similar conditions allows for a meaningful comparison. The general trend observed is para > meta >> ortho in terms of reactivity and yield.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | [2] |
| m-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 88 | Data synthesized from similar reactions |
| o-Bromoaniline | Phenylboronic acid | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 70 | 16 | 91 | [3][4][5] |
| o-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | - | 11 | [3][4][5] |
Analysis of Reactivity:
-
p-Bromoaniline: Exhibits the highest reactivity, affording excellent yields in relatively short reaction times. The para-position of the amino group allows for maximal electronic activation of the ring without sterically hindering the bromine atom.
-
m-Bromoaniline: Generally shows slightly lower reactivity and yields compared to the para-isomer. The electronic influence of the meta-amino group on the C-Br bond is less pronounced, and there is minimal steric hindrance.
-
o-Bromoaniline: Is notoriously the least reactive isomer due to significant steric hindrance from the adjacent amino group, which impedes the approach of the palladium catalyst.[6] Specialized, sterically demanding ligands and optimized conditions are often necessary to achieve high yields, as demonstrated by the successful use of a CataCXium A palladacycle.[3][4][5] The stark difference in yield between the dppf-catalyzed and the palladacycle-catalyzed reaction for the ortho-isomer underscores the importance of catalyst selection for overcoming steric challenges.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of p-Bromoaniline
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
p-Bromoaniline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add p-bromoaniline, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Navigating a Crowded Space
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of bromoaniline isomers is heavily influenced by steric hindrance. The expected reactivity trend is para > meta > ortho .[7]
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| p-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~95 | Data synthesized from similar reactions |
| m-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~90 | Data synthesized from similar reactions |
| o-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Low to moderate | Inferred from steric hindrance principles |
Analysis of Reactivity:
-
p-Bromoaniline and m-Bromoaniline: These isomers are generally good substrates for Buchwald-Hartwig amination, with the para-isomer often providing slightly higher yields due to more favorable electronics.
-
o-Bromoaniline: The steric bulk of the ortho-amino group significantly impedes the reaction, often leading to low yields or requiring specialized, highly active catalyst systems with bulky, electron-rich ligands like XPhos or RuPhos to facilitate the catalytic cycle.[8] The choice of a strong, non-nucleophilic base such as sodium tert-butoxide is crucial for the deprotonation of the amine and regeneration of the active catalyst.[9]
Representative Experimental Protocol: Buchwald-Hartwig Amination of p-Bromoaniline
Materials:
-
p-Bromoaniline (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, combine p-bromoaniline, Pd₂(dba)₃, XPhos, and NaOtBu in a dry Schlenk tube.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene and the aniline.
-
Heat the reaction mixture to 100 °C and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
After cooling, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography.
Heck Reaction: Regioselectivity and Steric Dominance
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is particularly sensitive to steric effects. Consequently, the reactivity of bromoaniline isomers generally follows the trend: para ≥ meta >> ortho .[10]
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| p-Bromoaniline | Styrene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 140 | 75-87 | [11] |
| m-Bromoaniline | Styrene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 140 | ~70-80 | Inferred from general trends |
| o-Bromoaniline | Styrene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 140 | Low | Inferred from steric hindrance principles |
Analysis of Reactivity:
-
p-Bromoaniline and m-Bromoaniline: Both isomers are viable substrates for the Heck reaction, with the para-isomer often giving slightly better yields. The electronic nature of the bromoaniline can influence the reaction rate, but steric factors are generally more dominant in determining the overall success of the coupling.[12]
-
o-Bromoaniline: The significant steric hindrance around the ortho-bromine atom makes it a challenging substrate for the Heck reaction, often resulting in low conversions and yields. The choice of ligand is critical, with bulky phosphines sometimes being beneficial.[11]
Caption: Influence of bromoaniline isomers on the Heck catalytic cycle.
Representative Experimental Protocol: Heck Reaction of p-Bromoaniline
Materials:
-
p-Bromoaniline (1.0 equiv)
-
Styrene (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Sodium acetate (NaOAc) (1.5 equiv)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
Charge a reaction vessel with p-bromoaniline, Pd(OAc)₂, P(o-tol)₃, and NaOAc.
-
Evacuate and backfill with an inert gas.
-
Add DMA and styrene.
-
Heat the reaction to 140 °C and stir for 24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, perform a standard work-up and purify by column chromatography.
Conclusion and Future Perspectives
The reactivity of bromoaniline isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of steric and electronic factors. A clear hierarchy of reactivity emerges, with the para-isomer being the most reactive, followed by the meta-isomer, and the ortho-isomer being significantly less reactive due to steric hindrance. This guide provides a framework for understanding these differences and for the rational design of synthetic routes.
For researchers and drug development professionals, this understanding is critical for efficient and predictable synthesis. While standard conditions often suffice for para- and meta-bromoanilines, the successful coupling of ortho-bromoanilines frequently necessitates the use of advanced, sterically demanding ligands and carefully optimized reaction conditions. The continued development of novel catalyst systems that can overcome the challenge of steric hindrance will undoubtedly expand the utility of ortho-substituted anilines in the synthesis of next-generation pharmaceuticals and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Heck Reaction—State of the Art [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for Buchwald-Hartwig Amination: From Bench to Scale-Up
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in the construction of carbon-nitrogen (C-N) bonds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] The success of this palladium-catalyzed cross-coupling reaction is intrinsically linked to the evolution of its catalytic systems. This guide provides an in-depth, objective comparison of various palladium catalysts, with a focus on the widely used bulky biarylphosphine ligands and their corresponding precatalysts. We will delve into the mechanistic nuances that drive catalyst performance and provide supporting experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
The Engine of C-N Bond Formation: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism of the Buchwald-Hartwig amination is paramount to appreciating the rationale behind catalyst design and selection. The catalytic cycle is generally accepted to proceed through a sequence of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]
References
A Comparative Guide to the Reaction Products of 3-Bromo-2-(trifluoromethyl)aniline
Introduction: The Strategic Value of 3-Bromo-2-(trifluoromethyl)aniline
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of foundational building blocks is a critical determinant of synthetic efficiency and ultimate molecular function. This compound is a premier example of such a strategic starting material. Its architecture is distinguished by three key features: a bromine atom, an ideal handle for palladium-catalyzed cross-coupling reactions; a primary amine, offering a site for subsequent derivatization or directing group activity; and an ortho-positioned trifluoromethyl (CF₃) group. The potent electron-withdrawing nature and steric bulk of the CF₃ group profoundly influence the molecule's reactivity, often enhancing the metabolic stability, lipophilicity, and binding affinity of resulting drug candidates.[1][2]
This guide provides an in-depth comparison of the reaction products derived from this compound, focusing on the most powerful synthetic transformations in the modern chemist's toolkit. We will dissect the causality behind experimental choices, compare reaction outcomes with relevant alternatives, and provide field-proven protocols to empower researchers in their synthetic endeavors.
Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction stands as a pillar of carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance.[3][4] For a substrate like this compound, this reaction is the principal route to introduce diverse aryl, heteroaryl, or vinyl moieties, creating complex biaryl structures.
Mechanistic Insight: The Role of the Trifluoromethyl Group
The canonical Suzuki-Miyaura catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The trifluoromethyl group on the this compound scaffold exerts a significant electronic effect. Its strong electron-withdrawing nature renders the adjacent carbon-bromine bond more electron-deficient, thereby facilitating the rate-determining oxidative addition step where the Pd(0) catalyst inserts into the C-Br bond.[7] This often leads to faster reaction times and higher efficiency compared to electron-neutral or electron-rich bromoanilines.
Caption: The Suzuki-Miyaura catalytic cycle.
Comparative Performance Data
The enhanced reactivity of this compound is evident when compared to other substituted bromoanilines. The electron-withdrawing CF₃ group generally leads to higher yields under similar conditions.
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-(CF₃)aniline | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 6 | ~90 (expected) | [7] |
| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) (0.045 mol%) | K₃PO₄ | Toluene/H₂O | 10 | 62 | [7] |
| 2-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 12 | 85-95 | [8][9] |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd-poly(AA) (0.045 mol%) | K₃PO₄ | Toluene/H₂O | 10 | 95 | [7] |
Note: Data for this compound is projected based on the reactivity of similar electron-deficient substrates. The comparison with 4-bromonitrobenzene highlights the activating effect of a strong electron-withdrawing group.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a generalized procedure for the coupling of this compound with an arylboronic acid.
-
Assembly: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Water (4:1 ratio), via syringe.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), to the stirring mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.[7]
Part 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction that forms carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[10] This method is indispensable for accessing complex amine-containing scaffolds from this compound.
Mechanistic Insight: Ligand and Base Selection is Key
The Buchwald-Hartwig catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination/deprotonation, and reductive elimination.[10][11] However, for electron-deficient substrates like this compound, the choice of ligand and base is paramount.
-
Ligands: Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required.[12] These ligands promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond and prevent catalyst decomposition.[11][12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically necessary to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[11][13]
Caption: The Buchwald-Hartwig catalytic cycle.
Comparative Performance Data
The efficiency of the Buchwald-Hartwig amination is highly dependent on the catalyst system. Modern, specialized ligands are crucial for coupling electron-deficient aryl bromides.
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-2-(CF₃)aniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | High (expected) | [7][14] |
| 4-Bromo-chlorobenzene | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 95 | [12] |
| 4-Bromobenzonitrile | n-Hexylamine | Pd(OAc)₂ / BrettPhos | NaOt-Bu | Toluene | 100 | 98 | [12] |
| Aryl Chloride (general) | Secondary Amine | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOt-Bu | 1,4-Dioxane | 100 | Good-Excellent | [14] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of this compound.
-
Assembly: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 8 mol%), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.2 eq.), and anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[7]
Part 3: Nucleophilic Aromatic Substitution (SₙAr)
While palladium-catalyzed reactions are dominant, it is crucial to consider the potential for Nucleophilic Aromatic Substitution (SₙAr) as an alternative pathway.
Mechanistic Considerations
SₙAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16] For this pathway to be viable, the aromatic ring must be highly electron-deficient, typically requiring strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[17][18]
In this compound, the CF₃ group is ortho to the bromine leaving group, which is activating. However, the amino group is a powerful electron-donating group by resonance, which is deactivating for SₙAr. Therefore, direct SₙAr on this substrate is generally unfavorable under standard conditions and requires very strong nucleophiles or harsh conditions, if it proceeds at all. The palladium-catalyzed pathways are vastly superior in scope and efficiency for this particular substrate.
Caption: The SₙAr addition-elimination mechanism.
Conclusion
This compound is a highly versatile building block whose reactivity is dominated by palladium-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl group activates the C-Br bond, making it an excellent substrate for high-yielding Suzuki-Miyaura C-C bond formations. For C-N bond formation, Buchwald-Hartwig amination is the method of choice, though it requires careful selection of modern, sterically demanding phosphine ligands to achieve high efficiency. In contrast, classical Nucleophilic Aromatic Substitution is largely disfavored due to the deactivating effect of the aniline's amino group. This comparative analysis provides researchers with the strategic insights and practical protocols needed to effectively utilize this valuable substrate in the synthesis of complex, high-value molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. zr-catalyst.com [zr-catalyst.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. research.rug.nl [research.rug.nl]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 18. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to the Kinetic Analysis of Aniline Coupling Reactions
<Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Kinetics in Aniline Coupling
Aniline coupling reactions, which form the bedrock of azo dye synthesis and are pivotal in the creation of various pharmaceuticals, are classic examples of electrophilic aromatic substitution.[1][2] In these reactions, an aryldiazonium cation acts as the electrophile, attacking an activated aromatic ring, such as aniline or its derivatives, which serves as the nucleophile.[3] The product, an azo compound, contains the characteristic -N=N- functional group that often imparts vibrant color.
Understanding the kinetics of these reactions—the rates at which they proceed and the factors that influence these rates—is not merely an academic exercise. For the industrial chemist, it is the key to process optimization, yield maximization, and impurity minimization. For the drug development professional, kinetic analysis provides crucial insights into reaction mechanisms, aiding in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of common analytical techniques used to monitor the kinetics of aniline coupling, offering field-proven insights into experimental design and data interpretation.
Core Principles: The "Why" Behind Kinetic Analysis
Before delving into specific techniques, it is crucial to understand the foundational goals of a kinetic study. We aim to determine the reaction's rate law , which mathematically describes the relationship between reactant concentrations and the reaction rate. From this, we can derive the rate constant (k) , a fundamental measure of a reaction's speed under specific conditions. Furthermore, by studying the reaction at different temperatures, we can determine the activation energy (Ea) using the Arrhenius equation, which quantifies the minimum energy required for the reaction to occur.[4][5]
A graphical representation of the Arrhenius equation, known as an Arrhenius plot (ln(k) vs. 1/T), provides a direct method to calculate the activation energy from the slope of the line (-Ea/R).[6][7][8] This data is invaluable for predicting reaction behavior under varying thermal conditions and ensuring process safety.
A Comparative Guide to Analytical Methodologies
The choice of analytical technique is the most critical decision in designing a kinetic experiment. The ideal method should be sensitive, specific, and capable of acquiring data in real-time or through rapid, reproducible quenching. Here, we compare the three most common approaches.
UV-Visible (UV-Vis) Spectrophotometry
Principle of Causality: UV-Vis spectrophotometry is often the method of choice when the product of the aniline coupling reaction (the azo dye) has a strong, distinct absorbance in the visible spectrum, separate from the reactants.[9] The formation of the azo compound can be monitored by measuring the increase in absorbance at its maximum wavelength (λ_max) over time.[10] According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the absorbing species, providing a straightforward way to track product formation.
Advantages:
-
High Sensitivity: Ideal for monitoring reactions at low concentrations.
-
Real-Time Monitoring: Can be configured for in-situ monitoring, providing a continuous data stream.[11]
-
Cost-Effective: The instrumentation is widely available and relatively inexpensive.
Limitations:
-
Spectral Overlap: The technique is unreliable if reactants, intermediates, or byproducts have significant absorbance at the analytical wavelength, which can complicate data analysis.[12][13]
-
Matrix Effects: Changes in the solvent matrix or pH during the reaction can affect the molar absorptivity of the analyte, leading to inaccurate results.
Experimental Protocol: UV-Vis Spectrophotometry
-
Wavelength Determination: Scan a solution of the purified azo dye product to determine its maximum absorbance wavelength (λ_max). Verify that the aniline and diazonium salt reactants have minimal absorbance at this wavelength.
-
Calibration Curve: Prepare a series of standard solutions of the purified product of known concentrations. Measure the absorbance of each at λ_max and plot absorbance vs. concentration to generate a calibration curve.
-
Kinetic Run: Initiate the coupling reaction directly in a temperature-controlled cuvette within the spectrophotometer. Record the absorbance at λ_max at regular time intervals until the reaction is complete.
-
Data Analysis: Convert the absorbance-time data to concentration-time data using the calibration curve. Plot concentration versus time to determine the initial reaction rate and subsequently the rate constant.
High-Performance Liquid Chromatography (HPLC)
Principle of Causality: HPLC is a superior technique when dealing with complex reaction mixtures where multiple components must be separated and quantified.[14][15] A reversed-phase HPLC method can effectively separate the nonpolar aniline reactant and the typically more polar azo product from the reaction mixture. By injecting aliquots of the reaction mixture at specific time points, one can track the disappearance of a reactant or the appearance of a product.[16][17]
Advantages:
-
High Specificity: Chromatographic separation resolves individual components, eliminating issues of spectral overlap.[18]
-
Versatility: Can simultaneously monitor reactants, intermediates, and products, providing a complete picture of the reaction profile.[16]
-
Robustness: Less susceptible to matrix effects compared to UV-Vis spectrophotometry.
Limitations:
-
Discontinuous Monitoring: Requires quenching the reaction in aliquots before injection, which can introduce timing errors if not performed precisely.
-
Higher Cost & Complexity: HPLC systems are more expensive and require more expertise to operate and maintain than spectrophotometers.
Experimental Protocol: HPLC Analysis
-
Method Development: Develop a reversed-phase HPLC method (e.g., using a C18 column) that achieves baseline separation of the aniline reactant and the azo product. The mobile phase will typically be a mixture of acetonitrile or methanol and a buffered aqueous solution.
-
Calibration: Create calibration curves for both the reactant and product by injecting standards of known concentrations and plotting peak area versus concentration.
-
Kinetic Run: Start the reaction in a thermostated vessel. At predetermined time intervals, withdraw an aliquot and immediately quench the reaction (e.g., by rapid dilution in the mobile phase or by adding a reagent that neutralizes a catalyst).
-
Analysis: Inject the quenched aliquots into the HPLC system.
-
Data Processing: Use the calibration curves to convert the peak area data into concentration data for both the reactant and product over time. This dual dataset provides a self-validating system to confirm reaction stoichiometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). By integrating the signals corresponding to specific protons on the reactant and product molecules, one can determine their relative concentrations in the reaction mixture over time without the need for chromatographic separation.
Advantages:
-
Mechanistic Insight: Can detect and identify transient intermediates, providing invaluable data for elucidating complex reaction mechanisms.
-
Absolute Quantification: With an internal standard, qNMR can determine absolute concentrations without the need for calibration curves for each component.
-
Non-Invasive: Allows for in-situ monitoring of the reaction in an NMR tube.
Limitations:
-
Lower Sensitivity: Requires higher concentrations than UV-Vis or HPLC, which may not be suitable for all kinetic studies.
-
Cost and Accessibility: NMR spectrometers are highly expensive and require specialized facilities and operators.
-
Time Resolution: Acquiring a high-quality spectrum can take several minutes, limiting its use for very fast reactions.
Key Factors Influencing Reaction Kinetics
A robust kinetic analysis involves systematically varying experimental parameters to understand their impact on the reaction rate.
Effect of pH
The pH of the reaction medium is arguably the most critical factor in aniline coupling.[3] The reaction is a delicate balance:
-
Acidic Conditions (pH 4-5): For coupling with aniline, a mildly acidic environment is required. This prevents the diazonium salt from converting to an unreactive diazohydroxide, but more importantly, it prevents the aniline's amino group from protonating to the deactivating -NH3+ group.[19] It also minimizes the kinetically faster but reversible N-coupling, which forms an unstable triazene, in favor of the thermodynamically more stable C-coupling to form the desired azo compound.[20]
-
Alkaline Conditions (pH 9-10): When coupling with phenols, a slightly alkaline medium is necessary to deprotonate the phenol to the much more strongly activating phenoxide ion.[21] However, excessively high pH will render the diazonium salt unreactive.[21]
The relationship between pH and the observed rate constant often follows a "parabola-like" profile, where the rate is maximal at an optimal pH and decreases in more acidic or basic conditions.[22][23]
Effect of Temperature
As with most chemical reactions, the rate of aniline coupling increases with temperature. By performing kinetic runs at several different temperatures (e.g., 298 K, 308 K, 318 K) and determining the rate constant (k) at each, one can construct an Arrhenius plot. From the slope of this plot (ln(k) vs. 1/T), the activation energy (Ea) can be calculated, providing a quantitative measure of the temperature sensitivity of the reaction.[4][8]
Data Presentation and Visualization
For clear comparison, quantitative data should be summarized in tables. Visual diagrams are essential for conceptual understanding.
Comparative Data Table
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy |
| Principle | Absorbance of Chromophore | Chromatographic Separation | Nuclear Spin Resonance |
| Monitoring | Continuous (in-situ) | Discontinuous (quenched aliquots) | Continuous or Discontinuous |
| Sensitivity | High (µM to nM) | High (µM to nM) | Low (mM) |
| Specificity | Low (Prone to Overlap) | High (Excellent Resolution) | High (Structurally Specific) |
| Primary Use Case | Simple, clean reactions with a colored product. | Complex mixtures, simultaneous reactant/product monitoring. | Mechanistic studies, intermediate detection. |
Visualizing the Workflow and Mechanism
Diagrams help clarify complex processes and relationships.
Caption: General experimental workflow for a kinetic study.
Caption: Simplified mechanism of aniline coupling.[21]
Conclusion: A Self-Validating Approach to Kinetic Analysis
For robust and trustworthy results, a self-validating experimental design is paramount. When using HPLC, for instance, the rate of disappearance of the aniline reactant should stoichiometrically match the rate of appearance of the azo product. Discrepancies may indicate the formation of side products, such as triazenes, or decomposition of the diazonium salt, necessitating further investigation.[20] Similarly, when studying the effect of temperature, the resulting Arrhenius plot should be linear, as significant deviation can suggest a change in the rate-determining step or competing reactions at different temperatures.[8]
By carefully selecting the appropriate analytical methodology based on the specific reaction system and by systematically investigating key parameters like pH and temperature, researchers can build a comprehensive and accurate kinetic model of aniline coupling reactions. This knowledge is fundamental to the efficient, safe, and scalable synthesis of countless essential molecules in the dye and pharmaceutical industries.
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Azo Coupling [organic-chemistry.org]
- 4. Video: Arrhenius Plots [jove.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 7. Arrhenius_plot [chemeurope.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. neptjournal.com [neptjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Real-time in situ monitoring using visible spectrophotometry as a tool for probing electrochemical advanced oxidation processes for dye decolorisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analysis.rs [analysis.rs]
- 13. azom.com [azom.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 22. [Influence of pH on Kinetics of Anilines Oxidation by Permanganate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analysis and Comparison of 3-Bromo-2-(trifluoromethyl)aniline and Its Isomeric Alternatives
For researchers, scientists, and drug development professionals, the purity and characterization of key building blocks are paramount for the synthesis of novel compounds. This guide provides an in-depth analysis of 3-Bromo-2-(trifluoromethyl)aniline, a critical intermediate in medicinal chemistry and materials science. We will delve into the interpretation of its Certificate of Analysis (CoA), compare it with its key positional isomers, and provide detailed experimental protocols for its analysis.
Understanding the Certificate of Analysis for this compound
A Certificate of Analysis is a formal document that outlines the quality control testing results for a specific batch of a chemical. It is a crucial document for ensuring the identity, purity, and quality of a starting material. While a comprehensive CoA will contain detailed experimental data, the information provided by suppliers offers a baseline for what to expect.
Key Specifications for this compound:
| Parameter | Typical Specification | Source |
| CAS Number | 244246-71-7 | [1][2] |
| Molecular Formula | C7H5BrF3N | [1][2] |
| Molecular Weight | 240.02 g/mol | [1] |
| Purity | ≥95% to ≥98% | [1][2] |
| Appearance | Solid | [1] |
It is important to note that the purity value on a CoA is often determined by a single method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For rigorous applications, it is advisable to perform orthogonal testing to confirm purity and identify any potential co-eluting impurities.
Isomeric Alternatives and Their Significance
The position of the bromine and trifluoromethyl groups on the aniline ring significantly influences the molecule's reactivity and the properties of the resulting derivatives. Understanding the characteristics of isomeric alternatives is crucial for selecting the appropriate building block for a specific synthetic route.
Here's a comparison of this compound with its common isomers:
| Compound | CAS Number | Key Distinctions and Applications |
| This compound | 244246-71-7 | The ortho-trifluoromethyl group exerts a strong electron-withdrawing effect and steric hindrance, influencing the reactivity of the adjacent amine and bromine. |
| 3-Bromo-4-(trifluoromethyl)aniline | 172215-91-7 | The para-trifluoromethyl group has a strong electron-withdrawing effect on the amine's reactivity.[3] |
| 4-Bromo-2-(trifluoromethyl)aniline | 445-02-3 | Used in the preparation of other substituted benzene compounds. |
| 2-Bromo-3-(trifluoromethyl)aniline | 58458-10-9 | The bromine atom is ortho to the amine, which can influence its participation in coupling reactions.[4][5] |
| 3-Bromo-5-(trifluoromethyl)aniline | Not explicitly found | Subject of impurity profiling studies, indicating its relevance in synthesis.[6][7] |
The choice of isomer will depend on the desired electronic and steric properties of the target molecule. For example, if a less sterically hindered amine is required, an isomer other than this compound might be preferable.
Experimental Protocols for Purity Determination
To ensure the quality of this compound and its isomers, rigorous analytical testing is necessary. The following are standard protocols for purity analysis using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
HPLC is a versatile technique for separating and quantifying components in a mixture.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in methanol.
-
Prepare a sample solution at the same concentration.
-
Further dilute both solutions to a working concentration of 0.1 mg/mL with the mobile phase.[8]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 40% to 95% acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions.
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in a suitable solvent like dichloromethane.
-
Prepare the sample solution in the same manner.[8]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 50°C, ramped to 280°C.
-
Injection: Splitless mode.
-
MS Detection: Electron ionization (EI) at 70 eV.
-
-
Analysis:
-
Identify the main component and any impurities by comparing their retention times and mass spectra to the reference standard and spectral libraries.
-
Purity is determined by the peak area percentage.[8]
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General workflow for the analysis of this compound.
Potential Impurities and Their Identification
The synthesis of substituted anilines can lead to the formation of various impurities. A study on the related compound 3-bromo-5-(trifluoromethyl)aniline identified di-bromo derivatives as the main impurities.[6][7] For this compound, potential impurities could include:
-
Isomeric Impurities: Other positional isomers of bromo-(trifluoromethyl)aniline.
-
Over-brominated Products: Dibromo-(trifluoromethyl)aniline species.
-
Starting Materials: Unreacted 2-(trifluoromethyl)aniline.
LC-MS is a highly effective technique for identifying these unknown impurities. The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 Da for a single bromine atom) is a key signature in the mass spectrum that aids in the identification of bromine-containing impurities.
Conclusion
The selection and validation of this compound and its isomers require a thorough understanding of their analytical profiles. By carefully interpreting the Certificate of Analysis and employing robust analytical techniques like HPLC and GC-MS, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible research outcomes. For comprehensive characterization, a multi-technique approach is often the most effective strategy.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. aobchem.com [aobchem.com]
- 3. 172215-91-7 | 3-Bromo-4-(trifluoromethyl)aniline - Alachem Co., Ltd. [alachem.co.jp]
- 4. 2-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 94058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-bromo-3-(trifluoromethyl)aniline | 58458-10-9 [chemicalbook.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-2-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The lifecycle of a chemical reagent does not end upon its use in an experiment; its proper disposal is a critical final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-2-(trifluoromethyl)aniline, a halogenated aromatic amine. Adherence to these procedures is not merely a matter of compliance but a fundamental aspect of responsible scientific conduct.
Hazard Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's inherent hazards is paramount. This compound is classified with several hazards that dictate its handling and disposal requirements.[1] The primary causality for the stringent disposal protocols described herein is to mitigate the risks associated with these properties.
According to its Safety Data Sheet (SDS), the compound presents the following hazards:
-
Harmful if swallowed: Ingestion can lead to acute toxicity.[1]
-
Causes skin irritation: Direct contact can result in skin inflammation and irritation.[1]
-
Causes serious eye irritation: Exposure to the eyes can cause significant damage.[1]
-
May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[1]
These classifications firmly place this compound in the category of hazardous waste, which cannot be disposed of through conventional means like sanitary sewers or regular trash.[2][3]
Table 1: GHS Hazard and Precautionary Statements
| Classification | Hazard Statement (H-Code) | Precautionary Statement (P-Code) |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant.[4][5] |
Immediate Safety & Handling Precautions
To ensure personnel safety during the collection and handling of this compound waste, all operations must be conducted within a certified chemical fume hood.[6] The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects against splashes that can cause serious eye damage.[1] |
| Protective Clothing | Chemical-resistant lab coat. | Shields skin and personal clothing from contamination.[7] |
| Respiratory Protection | NIOSH-approved respirator (if potential for aerosol or dust generation exists). | Prevents inhalation and respiratory tract irritation.[8] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as a regulated hazardous waste stream.[6][9] This involves segregation, proper containerization, and transfer to a licensed waste disposal facility through your institution's Environmental Health and Safety (EHS) department.[2][6]
Step 1: Waste Segregation
Proper segregation is the cornerstone of a safe and cost-effective waste management program. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste streams.[10]
-
Action: Collect all waste containing this compound, including contaminated consumables (pipette tips, gloves, weighing paper) and residual amounts in original containers, in a designated "Halogenated Organic Waste" container.[10][11]
-
Causality: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) contaminates the entire volume, forcing the entire mixture to be treated via more expensive disposal methods, such as high-temperature incineration.[10][12] Keeping them separate preserves disposal options and reduces costs.
Step 2: Containerization
The integrity of the waste container is critical to prevent leaks and exposure.
-
Action: Use a container that is chemically compatible with the waste. Glass or high-density polyethylene (HDPE) are typically appropriate. The container must be in good condition, free of cracks, and have a secure, screw-top lid.[2][13]
-
Causality: Using a compatible and robust container prevents chemical degradation of the container and subsequent leakage, which could cause a hazardous spill. The container must be kept closed except when actively adding waste to prevent the release of vapors.[2][11][13]
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.
-
Action: Label the waste container clearly and legibly before any waste is added. The label must include:
-
Causality: Proper labeling ensures that waste handlers are aware of the container's contents and associated dangers, allowing them to manage it safely and in accordance with federal and state regulations.[2][14]
Step 4: Accumulation and Storage
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[13]
-
Action: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5] The container should be placed within secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks.
-
Causality: Secondary containment provides a crucial barrier in the event of a primary container failure, preventing a spill from spreading and causing environmental contamination or personnel exposure.[2] Segregation from incompatibles prevents dangerous chemical reactions within the lab.[2][5]
Step 5: Final Disposal
Under no circumstances should this chemical be disposed of down the drain or in the solid waste trash.[2][8][9]
-
Action: Once the waste container is full or ready for disposal, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]
-
Causality: Licensed hazardous waste facilities have the specialized equipment, such as high-temperature incinerators with scrubbers, required to destroy halogenated organic compounds in an environmentally sound manner, compliant with EPA regulations.[12]
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill during the disposal process, immediate and correct action is crucial to mitigate hazards.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: If safe to do so, prevent the spill from spreading by using an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit.[7] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and regulatory compliance.
References
- 1. lookchem.com [lookchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-2-(trifluoromethyl)aniline
For researchers and chemists in the fast-paced world of drug development, 3-Bromo-2-(trifluoromethyl)aniline is a valuable building block. However, its utility is matched by its potential hazards. A cavalier approach to handling this compound is not an option. This guide moves beyond mere compliance, offering a deep dive into the causality behind safety protocols. Our objective is to build a self-validating system of safety, ensuring that every step you take is grounded in a thorough understanding of the risks, thereby protecting you, your research, and your colleagues.
Hazard Profile Analysis: The 'Why' Behind the 'What'
Understanding the specific threats posed by this compound is the foundation of effective PPE selection. It is not enough to know what to wear; a senior scientist must understand why it is required. The compound's hazard profile, as defined by the Globally Harmonized System (GHS), dictates our every move.
This chemical is classified as a warning-level hazard, with specific, well-documented risks.[1] It is harmful if swallowed, and causes significant irritation to the skin, eyes, and respiratory tract.[1][2][3] Each classification directly informs our choice of protective equipment, transforming a simple checklist into a robust safety strategy.
| Hazard Statement | GHS Classification Code | Implication for PPE & Handling |
| Causes skin irritation | H315 | Direct skin contact must be prevented. This necessitates not only gloves but also full-coverage lab coats and proper technique to avoid exposure.[1][2][3] |
| Causes serious eye irritation | H319 | The risk of severe, potentially lasting eye damage requires more than standard safety glasses. Chemical splash goggles are the minimum requirement.[1][2][3] |
| May cause respiratory irritation | H335 | Inhalation of vapors or aerosols can irritate the respiratory system. All handling of solids and solutions must be performed within a certified chemical fume hood.[1][2][3] |
| Harmful if swallowed | H302 | While direct PPE for ingestion is not applicable, this highlights the compound's systemic toxicity and reinforces the need for strict hygiene, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[1] |
The Multi-Layered Defense: Selecting the Right PPE
Safety is not achieved by a single piece of equipment but by an integrated system of controls and protective gear. PPE is the final barrier between you and the chemical, to be used only after engineering controls are in place.
Primary Engineering Controls: The First Line of Defense
Before a single glove is donned, engineering controls must be verified.
-
Chemical Fume Hood: All work with this compound, from weighing solids to conducting reactions and workups, must be performed inside a properly functioning chemical fume hood.[4][5] This is non-negotiable and serves to control respiratory exposure.
-
Emergency Equipment: An eyewash station and safety shower must be unobstructed and within a 10-second travel distance from the workstation.[4][6][7]
PPE Selection Matrix
The appropriate level of PPE is dictated by the specific task and the quantities being handled.
| Task | Hand Protection | Eye/Face Protection | Body & Respiratory Protection |
| Pre-weighing & Setup | Nitrile gloves (double-gloving recommended).[4][8] | Chemical safety goggles.[2] | Cotton lab coat (fully buttoned), long pants, closed-toe shoes. |
| Handling <10g | Nitrile gloves (double-gloving). Inspect for tears. Change immediately if contact is suspected. | Chemical safety goggles. | Standard lab coat. Ensure work is performed deep within the fume hood. |
| Handling >10g or Splash Risk | Butyl rubber gloves over nitrile gloves.[9] Consult manufacturer data for breakthrough times. | Chemical safety goggles AND a full-face shield.[1] | Chemical-resistant apron over a standard lab coat. |
| Spill Cleanup | Heavy-duty butyl or neoprene gloves.[9] | Chemical safety goggles and a full-face shield. | If spill is outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[5][6] |
Causality Behind the Choices:
-
Glove Selection: Nitrile gloves offer good protection for incidental contact with many chemicals, including anilines.[4][8] However, for prolonged exposure or larger quantities, more robust materials like butyl rubber are recommended due to their lower permeability to aromatic compounds.[9]
-
Eye Protection: "Serious eye irritation" (H319) means that a splash can cause significant damage. Goggles provide a 360-degree seal around the eyes that standard safety glasses lack. A face shield adds a further layer of protection against splashes to the entire face.[2]
Operational Protocols: From Benchtop to Disposal
A self-validating safety system relies on meticulous, repeatable procedures.
Pre-Operational Safety Checklist
-
Verify the chemical fume hood has a current certification and is drawing correctly.
-
Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.
-
Assemble all necessary PPE and inspect it for damage (e.g., holes in gloves, cracks in goggles).
-
Prepare a designated waste container for this compound waste.
Step-by-Step Handling Procedure (Small Scale, <1g)
-
Don PPE: Put on your lab coat, safety goggles, and inner nitrile gloves.
-
Prepare Workspace: Inside the fume hood, lay down absorbent bench paper.
-
Weigh Compound: Tare your container on the balance. Don a second pair of nitrile gloves. Carefully weigh the desired amount of this compound.
-
Perform Reaction: Add the compound to the reaction vessel. If dissolving in a solvent, add the solvent slowly to avoid splashing.
-
Cleanup: Once the transfer is complete, carefully remove the outer pair of gloves and dispose of them in the designated solid waste container. Use the inner gloves to handle uncontaminated items.
-
Post-Handling: After the experiment is complete, decontaminate any glassware. Wash hands thoroughly with soap and water after removing all PPE.[1][10]
Spill Response Protocol (Small Spill, <5g, inside a fume hood)
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Isolate: Keep the fume hood sash as low as possible.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[10] Do not use combustible materials.
-
Collect: Wearing appropriate PPE (double gloves, goggles), carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
Decontamination and Disposal
-
Contaminated PPE: Disposable gloves, bench paper, and wipes must be placed in a sealed, labeled hazardous waste container.[10]
-
Chemical Waste: Unused compound and reaction residues must be disposed of as hazardous waste according to your institution's and local regulations.[2] Never pour aniline derivatives down the drain.
-
Non-disposable PPE: Reusable items like lab coats should be laundered separately from personal clothing.[10] Goggles and face shields should be cleaned after use.
Visual Workflow: Safe Handling Lifecycle
The following diagram outlines the complete, cyclical process for safely handling this compound, emphasizing that safety is a continuous process, not a linear one.
Caption: End-to-end workflow for handling this compound.
By internalizing this comprehensive approach—understanding the hazards, selecting the correct multi-layered defense, and adhering to strict operational protocols—you build a culture of safety that becomes second nature. This ensures that your valuable contributions to science and medicine are never overshadowed by a preventable accident.
References
- 1. lookchem.com [lookchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. bloomtechz.com [bloomtechz.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
